molecular formula C31H40O10 B1277935 7,10-Dimethoxy-10-DAB III CAS No. 183133-94-0

7,10-Dimethoxy-10-DAB III

Cat. No.: B1277935
CAS No.: 183133-94-0
M. Wt: 572.6 g/mol
InChI Key: MGJMLMORVVDLIU-VHLOTGQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Dimethoxy-10-DAB III is a useful research compound. Its molecular formula is C31H40O10 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMLMORVVDLIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098192
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183133-94-0
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183133-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,10-Dimethoxy-10-DAB III chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Cabazitaxel.[1][2] As a derivative of 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the yew tree (Taxus species), this compound represents a crucial step in the synthetic pathway leading to second-generation taxanes.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in pharmaceutical manufacturing, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by the complex tetracyclic taxane core. The key structural feature is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB III molecule.[3] This specific modification is instrumental in the subsequent attachment of the side chain necessary for the pharmacological activity of Cabazitaxel.[3]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 183133-94-0[1][3][6]
Molecular Formula C₃₁H₄₀O₁₀[6]
Molecular Weight 572.64 g/mol [6]
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[7]
Synonyms 10-Deacetyl-7,10-dimethoxy-Baccatin III, 7,10-dimethyl-10-DAB, 7,10-dimethylbaccatin III[6][8]
Appearance White or off-white powder[8]
Melting Point >225°C (decomposes)[1][2]
Boiling Point 675.8°C at 760 mmHg[8]
Density 1.3 g/cm³[8]
Flash Point 213.0°C[8]

Structural Confirmation

The definitive identification and structural confirmation of this compound are accomplished through advanced spectroscopic techniques.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is fundamental for elucidating the precise arrangement of atoms by providing detailed information on chemical shifts and coupling constants.[3]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the established manufacturing process for Cabazitaxel.[3] The primary route involves the selective methylation of 10-DAB III.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported laboratory-scale synthesis.[1][2]

Materials:

  • 10-deacetylbaccatin III (10-DAB III) (10g, 18.4 mmol)

  • Methylene dichloride (200 ml)

  • 1,8-Bis(dimethylamino)naphthalene (177.2g, 828 mmol)

  • Trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol)

  • Chloroform

  • Methanol

Procedure:

  • Dissolve 10-DAB III (10g, 18.4 mmol) in methylene dichloride (200 ml).

  • Add 1,8-bis(dimethylamino)naphthalene (177.2g, 828 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethylammonium oxygen tetrafluoroboric acid (95.2g, 643.4 mmol).

  • Continue stirring at room temperature for 20 hours.

  • Filter the reaction solution via suction filtration.

  • Wash the filter cake three times with methylene dichloride.

  • Collect and concentrate the filtrate.

  • Purify the crude product by column chromatography using a chloroform:methanol (100:3) solvent system.

  • The process yields 4.6g of 7,10-dimethoxy-10Dab III (43.7% yield).[1][2]

Challenges in Synthesis:

The synthesis requires high selectivity to avoid unwanted reactions at other reactive sites on the taxane core.[3] Some synthetic routes have employed hazardous and pyrophoric reagents like sodium hydride (NaH) or potassium hydride (KH) as the strong base, which often necessitate cryogenic conditions and pose risks of C7 epimerization.[3][9] The development of safer and more efficient methods is an ongoing area of research.

Role in Cabazitaxel Production

This compound serves as the direct precursor to Cabazitaxel.[3] Following its synthesis, a complex side chain, which is essential for the anticancer activity of the final drug, is attached at the C13 position through an esterification reaction.[3] A subsequent deprotection step completes the synthesis of Cabazitaxel.

Visualizations

The following diagrams illustrate the chemical structure and the synthetic workflow for this compound.

chemical_structure cluster_core This compound Core Structure TaxaneCore Taxane Ring System C7_OMe C7-OCH₃ TaxaneCore->C7_OMe at C7 C10_OMe C10-OCH₃ TaxaneCore->C10_OMe at C10 C13_OH C13-OH TaxaneCore->C13_OH at C13 C4_Ac C4-Acetoxy TaxaneCore->C4_Ac at C4 C2_Bz C2-Benzoyloxy TaxaneCore->C2_Bz at C2 Oxetane Oxetane Ring TaxaneCore->Oxetane

Caption: Simplified 2D representation of the this compound structure.

synthesis_workflow Start Start: 10-DAB III in Methylene Dichloride AddBase Add 1,8-Bis(dimethylamino) naphthalene (Alkali) Start->AddBase Step 1 Stir1 Stir at RT (30 mins) AddBase->Stir1 Step 2 AddMethylatingAgent Add Trimethylammonium oxygen Tetrafluoroboric Acid Stir1->AddMethylatingAgent Step 3 Reaction Stir at RT (20 hours) AddMethylatingAgent->Reaction Step 4 Filtration Suction Filtration Reaction->Filtration Step 5 Wash Wash Filter Cake (Methylene Dichloride) Filtration->Wash Step 6 Concentrate Concentrate Filtrate Wash->Concentrate Step 7 Purification Column Chromatography (CHCl₃:MeOH = 100:3) Concentrate->Purification Step 8 End Product: this compound Purification->End Final Step

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a cornerstone in the semi-synthesis of Cabazitaxel, a vital therapeutic agent in oncology. Understanding its chemical properties, structure, and synthetic pathways is crucial for optimizing the production of this life-saving drug. Continued research into safer and more efficient synthetic methods will be essential for ensuring a stable and cost-effective supply chain for Cabazitaxel and other related taxane-based pharmaceuticals. For research purposes, this compound should be handled with care and not used for human or veterinary applications.[3]

References

An In-depth Technical Guide to 7,10-Dimethoxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal, high-purity chemical intermediate in the field of oncology drug development.[1] As a diterpenoid and a derivative of 10-deacetylbaccatin III (10-DAB), it holds a place of paramount importance in the semi-synthesis of advanced taxane-based chemotherapeutic agents.[2] Its primary and most critical application is serving as a direct precursor to Cabazitaxel (Jevtana®), a second-generation semi-synthetic taxane.[2][3] Cabazitaxel has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer, particularly in patients whose disease has progressed after treatment with docetaxel.[1][3]

The synthesis of Cabazitaxel is a complex, multi-step process where the creation of this compound is an indispensable step.[2] This intermediate is derived from 10-deacetylbaccatin III (10-DAB), a naturally occurring compound found in the needles of the yew tree (Taxus baccata).[2][4][5] The specific modifications at the C7 and C10 positions of the baccatin core distinguish Cabazitaxel from other taxanes like Paclitaxel and Docetaxel, contributing to its unique pharmacological profile.[2] This guide provides a detailed overview of the chemical properties, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 183133-94-0[2][3][6][7]
Molecular Formula C₃₁H₄₀O₁₀[7][8]
Molecular Weight 572.64 g/mol [7][8]
Appearance White or off-white powder[6]
Melting Point >225°C (decomposition)[3]
Boiling Point 675.8 ± 55.0 °C (Predicted)[3]
Density 1.31 g/cm³[3]
Purity ≥99.0%[6]
Storage Conditions Sealed in a dry place at room temperature or -20°C[3][7]
Synonyms 10-Deacetyl-7,10-dimethoxy-Baccatin III; 7,10-dimethyl-10-DAB; 7,10-dimethylbaccatin III; 7β,10β-dimethoxy-10-deacetylbaccatin III[6][7]

Synthesis of this compound

The synthesis of this compound begins with 10-deacetylbaccatin III (10-DAB), which is extracted from renewable sources like the needles of the European yew tree.[2][9] The core of the synthesis is the highly selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the 10-DAB molecule.[2] This targeted addition of methyl groups must be performed carefully to prevent unwanted reactions at other reactive sites on the taxane core.[2]

The following protocol details a laboratory-scale synthesis of this compound from 10-DAB.[3]

Materials:

  • 10-deacetylbaccatin III (10-DAB) (10 g, 18.4 mmol)

  • 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) (177.2 g, 828 mmol)

  • Trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol)

  • Dichloromethane (CH₂Cl₂) (200 ml)

  • Column chromatography supplies (Silica gel, Chloroform, Methanol)

Procedure:

  • Dissolve 10-DAB (10 g, 18.4 mmol) in dichloromethane (200 ml) in a suitable reaction flask.

  • Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 20 hours.

  • After the reaction period, filter the reaction solution via suction filtration.

  • Wash the filter cake three times with dichloromethane.

  • Collect and combine all filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a chloroform:methanol (100:3) solvent system as the eluent.

  • The process yields 4.6 g of this compound, which corresponds to a 43.7% yield.[3]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_purification Purification cluster_product Final Product Start 10-Deacetylbaccatin III (10-DAB) Process Selective Dimethylation at C7 and C10 Start->Process Reagents 1. 1,8-Bis(dimethylamino)naphthalene 2. Trimethyloxonium tetrafluoroborate 3. Dichloromethane (Solvent) Room Temperature, 20h Purification Column Chromatography (CHCl₃:MeOH = 100:3) Process->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound from 10-DAB.

Conversion to Cabazitaxel

The principal utility of this compound is its role as the penultimate intermediate in the synthesis of Cabazitaxel.[2] This conversion is achieved through a crucial esterification step at the C-13 hydroxyl position of the molecule.[2] A protected side chain, specifically (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl moiety, is attached at this position.[2] This side chain is essential for the anticancer activity of the final drug.[2] The synthesis is completed by removing any protecting groups.[2]

Cabazitaxel_Synthesis Intermediate This compound Reaction Esterification at C13-OH & Deprotection Intermediate->Reaction SideChain Protected C-13 Side Chain ((2R,3S)-3-[(tert-butoxycarbonyl)amino]- 2-hydroxy-3-phenylpropanoic acid derivative) SideChain->Reaction Product Cabazitaxel Reaction->Product

Caption: Conversion of this compound to Cabazitaxel.

Biological Context and Activity

While this compound is primarily valued as a synthetic intermediate, its biological context is defined by its precursor and its final product. The starting material, 10-DAB III, is largely considered biologically inactive but has shown some antileishmanial activity and can inhibit the growth of Leishmania donovani promastigotes.[4]

The final product, Cabazitaxel, belongs to the taxane class of drugs, which are potent mitotic inhibitors.[5] The principal mechanism of action for taxanes is the disruption of microtubule function within cells.[5] By binding to β-tubulin, Cabazitaxel stabilizes microtubules, preventing the dynamic process of assembly and disassembly that is essential for cell division and other vital cellular functions. This leads to the arrest of the cell cycle and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5] The structural modifications present in Cabazitaxel, originating from the 7,10-dimethoxy intermediate, are believed to contribute to its ability to overcome certain mechanisms of drug resistance observed with other taxanes.

References

A Comprehensive Technical Guide to 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7,10-Dimethoxy-10-DAB III, a critical intermediate in the synthesis of the chemotherapeutic agent Cabazitaxel. This document outlines its chemical properties, synthesis protocols, and its pivotal role in the manufacturing of advanced taxanes.

Core Compound Identification

This compound, also known as 10-Deacetyl-7,10-dimethoxy-Baccatin III, is a key precursor molecule in the semi-synthesis of Cabazitaxel, a microtubule inhibitor used in the treatment of castration-resistant prostate cancer.[1][2] Its synthesis involves the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-deacetylbaccatin III (10-DAB III) core.[3]

Physicochemical Data

The quantitative properties of this compound are summarized below for clear reference and comparison.

PropertyValueSource(s)
CAS Number 183133-94-0[1][3][4][5]
Molecular Weight 572.64 g/mol [5][6][7]
Molecular Formula C31H40O10[4][5][6][7]
Appearance White or off-white powder/solid[4][6]
Purity ≥95-99% (HPLC)[1][5][6]
Melting Point >225°C (decomposes)[1][2]
Boiling Point 675.8°C at 760 mmHg[6]
Density 1.3 g/cm³[6]
InChI Key MGJMLMORVVDLIU-VHLOTGQHSA-N[3][4]

Role in Cabazitaxel Synthesis

This compound holds a paramount position as a direct precursor to Cabazitaxel.[3] The synthesis of advanced taxanes like Cabazitaxel is a complex, multi-step process that relies on this key intermediate.[3] The manufacturing process involves:

  • Selective Methylation: The synthesis begins with the targeted addition of methyl groups to the C-7 and C-10 hydroxyl sites of the 10-DAB III molecule.[3] This step is crucial and must be highly selective to prevent unwanted reactions at other sites on the taxane core.[3]

  • Side Chain Attachment: Following the creation of the dimethoxy intermediate, a complex side chain, which is vital for the drug's anticancer activity, is attached at the C13 position.[3]

  • Deprotection: The final stage involves the removal of any protecting groups to yield the final Cabazitaxel drug substance.[3]

This specific modification pathway distinguishes Cabazitaxel's structure from that of Docetaxel, making the formation of this compound an indispensable step in the established manufacturing process.[3]

G cluster_0 Synthesis Pathway of Cabazitaxel node_10DAB 10-Deacetylbaccatin III (10-DAB III) node_intermediate This compound node_10DAB->node_intermediate Selective Methylation (C7 & C10 positions) node_cabazitaxel Cabazitaxel node_intermediate->node_cabazitaxel Side Chain Attachment (C13) & Deprotection G cluster_workflow Experimental Workflow start Dissolve 10-DAB in DCM add_reagents Add 1,8-Bis(dimethylamino)naphthalene & Trimethylammonium Oxygen Tetrafluoroboric Acid start->add_reagents react Stir at Room Temp for 20 hours add_reagents->react filter Suction Filtration & DCM Wash react->filter purify Concentrate & Purify via Column Chromatography filter->purify end_product This compound purify->end_product

References

The Genesis of a Modern Taxane: An In-depth Technical Guide to the Discovery and History of 7,10-Dimethoxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III, a pivotal intermediate in the semi-synthesis of the second-generation taxane anticancer agent, Cabazitaxel. The document details the evolution of its chemical synthesis from the natural precursor, 10-deacetylbaccatin III (10-DAB), outlining various patented methodologies and their respective quantitative outcomes. Spectroscopic data for the characterization of this key intermediate are compiled and presented. While its primary role is as a synthetic precursor, this guide also touches upon the broader context of taxane biology and the ongoing search for novel analogs with improved therapeutic profiles.

Introduction: The Rise of Second-Generation Taxanes

The taxane family of diterpenoids, originally exemplified by Paclitaxel (Taxol®) and later Docetaxel (Taxotere®), revolutionized cancer chemotherapy by stabilizing microtubules and inducing mitotic arrest. However, challenges such as poor water solubility and the emergence of drug resistance spurred the development of new-generation taxanes. Cabazitaxel (Jevtana®) emerged as a significant advancement, demonstrating efficacy in patients with hormone-refractory prostate cancer that had progressed despite treatment with docetaxel. The journey to Cabazitaxel's creation hinged on the innovative chemical modification of a readily available natural precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus species). A critical step in this semi-synthetic route is the formation of 7,10-Dimethoxy-10-deacetylbaccatin III. This guide delves into the discovery and history of this crucial, yet often overlooked, intermediate.

Discovery and Historical Context

The discovery of 7,10-Dimethoxy-10-deacetylbaccatin III is intrinsically linked to the development of Cabazitaxel by the pharmaceutical company Sanofi-Aventis (formerly Aventis). While a specific, seminal peer-reviewed publication detailing its initial synthesis is not readily apparent, the compound's genesis can be traced through the patent literature focused on the preparation of Cabazitaxel. The primary motivation for its synthesis was to create a novel taxane analog with altered properties, specifically at the C-7 and C-10 positions of the baccatin core, to potentially overcome the limitations of existing taxanes. The methylation of the hydroxyl groups at these positions distinguishes Cabazitaxel's core from that of Docetaxel.

The early synthetic routes, as detailed in various patents, often grappled with challenges of selective methylation, the use of hazardous reagents like sodium hydride, and the need for extensive purification to isolate the desired dimethoxy product. Over time, refinements in the synthetic methodologies have aimed to improve safety, scalability, and overall yield.

Physicochemical Properties

A summary of the key physicochemical properties of 7,10-Dimethoxy-10-deacetylbaccatin III is presented in Table 1.

PropertyValueSource
CAS Number 183133-94-0ChemNorm
Molecular Formula C₃₁H₄₀O₁₀ChemNorm
Molecular Weight 572.64 g/mol ChemNorm
Appearance PowderChemNorm
Purity 95-98% (by HPLC)ChemNorm
Storage Conditions -20°C, sealed, in a ventilated, dry environmentChemNorm

Synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III

The synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III commences with the natural product 10-deacetylbaccatin III (10-DAB). The core challenge lies in the selective methylation of the hydroxyl groups at the C-7 and C-10 positions. Various strategies have been developed to achieve this, often involving a series of protection and deprotection steps.

Representative Synthetic Protocols

Several patented methods outline the synthesis of this key intermediate. Below are detailed experimental protocols derived from the literature, with a focus on a multi-step approach involving protection, methylation, and deprotection.

Protocol 1: Multi-Step Synthesis via Silyl Protection (Derived from CN106632158B) [1]

This method employs a silyl protecting group strategy to achieve selective methylation.

  • Step 1: Selective Silylation of 10-DAB. 10-DAB is dissolved in pyridine. A silylating agent (e.g., a trialkylsilyl halide) is added dropwise, and the reaction is stirred at 20°C for 16 hours, followed by heating at 110°C for 1.5-2 hours. After workup, the silylated intermediate is obtained.

  • Step 2: Deprotection of the Silyl Group at C-7. The product from Step 1 is selectively deprotected at the C-7 position using a suitable reagent such as hydrofluoric acid triethylamine salt in a solvent like dichloromethane.

  • Step 3: Methylation of C-7 and C-10 Hydroxyl Groups. The resulting diol is dissolved in a mixture of an organic solvent and methyl iodide. A base (e.g., potassium tert-butoxide) is added, and the reaction is stirred at 0°C. The reaction is then quenched with glacial acetic acid.

  • Step 4: Deprotection of the Remaining Silyl Group. The final silyl protecting group is removed to yield 7,10-Dimethoxy-10-deacetylbaccatin III.

Protocol 2: Direct Methylation Approach (Alternative Method)

Some approaches have explored the direct methylation of 10-DAB, though this often leads to a mixture of products requiring careful purification.

  • Reaction: 10-deacetylbaccatin III is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water). The reaction is typically carried out at a low temperature (e.g., -5°C to 10°C).

  • Workup and Purification: After the reaction is complete, the mixture is worked up by extraction and purified by chromatography to isolate the desired 7,10-dimethoxy product.

Tabulated Synthesis Data

The following table summarizes quantitative data from various synthetic approaches described in the literature.

StepReagents and ConditionsYieldSource
Methylation of 10-DAB (one-pot) Dimethyl sulfate, Sodium hydroxide, THF/Water, -5°C to 10°CNot explicitly stated for the isolated dimethoxy product, but part of a multi-step synthesis of Cabazitaxel.Technical Disclosure Commons
Multi-step Synthesis (via silylation) 1. Silylation; 2. Selective deprotection; 3. Methylation (CH₃I, KOtBu); 4. DeprotectionOverall yield not detailed, but a key process described in the patent.CN106632158B[1]

Spectroscopic Characterization

The structural elucidation of 7,10-Dimethoxy-10-deacetylbaccatin III relies on a combination of spectroscopic techniques. While a complete, unified dataset is not available in a single public source, key data can be inferred from related compounds and analytical supplier information.

Table 3: Spectroscopic Data for 7,10-Dimethoxy-10-deacetylbaccatin III

TechniqueDataSource
¹H NMR (Proton NMR) Specific peak assignments are not publicly detailed for the final compound. However, the presence of two methoxy group signals would be a key characteristic.Inferred from synthetic precursors and subsequent products.
¹³C NMR (Carbon NMR) Specific peak assignments are not publicly detailed.Inferred from synthetic precursors and subsequent products.
Mass Spectrometry (MS) Exact Mass: 572.2621LGC Standards
Infrared (IR) Spectroscopy Data not publicly available.-

Biological Activity and Signaling Pathways

The primary and well-documented role of 7,10-Dimethoxy-10-deacetylbaccatin III is as a crucial chemical intermediate in the semi-synthesis of Cabazitaxel. There is a lack of publicly available research on the intrinsic biological activity of this specific compound.

The biological activity of its downstream product, Cabazitaxel, is well-characterized. Like other taxanes, Cabazitaxel is a microtubule inhibitor. It binds to tubulin, promoting its assembly into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Given that 7,10-Dimethoxy-10-deacetylbaccatin III is a taxane derivative, it is plausible that it may possess some level of cytotoxic or tubulin-modulating activity. However, without experimental data, this remains speculative. Studies on its direct precursor, baccatin III, have shown some cytotoxic activity, albeit at much lower potency than Paclitaxel, and it appears to inhibit rather than promote tubulin polymerization.[2] Further research would be required to determine if the dimethoxy modifications at the C-7 and C-10 positions alter this activity.

Experimental Workflows and Synthetic Pathways (Graphviz)

The following diagrams illustrate the key synthetic pathways for 7,10-Dimethoxy-10-deacetylbaccatin III.

Synthesis_Pathway_1 DAB 10-Deacetylbaccatin III (10-DAB) Protected_DAB Silyl-Protected 10-DAB DAB->Protected_DAB Silylation Selectively_Deprotected C-7 Hydroxyl 10-DAB Protected_DAB->Selectively_Deprotected Selective Deprotection Dimethoxy_Protected Silyl-Protected 7,10-Dimethoxy-10-DAB Selectively_Deprotected->Dimethoxy_Protected Methylation Final_Product 7,10-Dimethoxy-10-deacetylbaccatin III Dimethoxy_Protected->Final_Product Deprotection

Caption: Multi-step synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III via silyl protection.

Synthesis_Pathway_2 DAB 10-Deacetylbaccatin III (10-DAB) Product_Mixture Mixture of Methylated Products DAB->Product_Mixture Direct Methylation Final_Product 7,10-Dimethoxy-10-deacetylbaccatin III Product_Mixture->Final_Product Purification

Caption: Direct methylation approach to 7,10-Dimethoxy-10-deacetylbaccatin III.

Conclusion and Future Perspectives

7,10-Dimethoxy-10-deacetylbaccatin III stands as a testament to the power of semi-synthesis in advancing cancer therapeutics. Its development was a critical enabler for the production of Cabazitaxel, a drug that has extended the lives of many prostate cancer patients. While the historical discovery of this specific intermediate is embedded within the broader narrative of Cabazitaxel's development, the various synthetic routes detailed in the patent literature showcase the ingenuity of medicinal chemists in manipulating complex natural products.

Future research could explore several avenues. A more detailed investigation into the intrinsic biological activity of 7,10-Dimethoxy-10-deacetylbaccatin III could reveal novel structure-activity relationships within the taxane family. Furthermore, the development of more efficient and environmentally friendly synthetic methods for its production remains a relevant goal for sustainable pharmaceutical manufacturing. As the quest for new and improved anticancer agents continues, the lessons learned from the synthesis and application of this key intermediate will undoubtedly inform the design of the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key intermediate in the semi-synthesis of Cabazitaxel, a second-generation taxane derivative used in the treatment of advanced prostate cancer. As a crucial precursor, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and relevant biological context.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₀O₁₀[1][2]
Molecular Weight 572.64 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point >225°C (with decomposition)[4][5]
Boiling Point 675.8°C at 760 mmHg[3]
Density 1.3 g/cm³[3]
Flash Point 213.0°C[3]
Solubility DMF (Slightly, Heated, Sonicated), DMSO (Very Slightly, Heated), Methanol[4]
pKa Not experimentally determined. Computational prediction may be employed.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds and can be adapted for specific equipment and regulatory requirements.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

  • The sample is observed through a magnifying lens as the temperature increases.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination (Computational Prediction)

Methodology (In Silico Prediction): Various software packages and online tools can predict pKa values based on the molecule's structure. These methods often employ quantitative structure-property relationship (QSPR) models or quantum mechanical calculations. The SMILES or InChI string of this compound can be used as input for these prediction tools. It is important to note that the accuracy of the prediction depends on the algorithm and the training dataset used by the software.

Visualizations

Synthesis Workflow

The following diagram illustrates the key step in the semi-synthesis of this compound from its precursor, 10-deacetylbaccatin III (10-DAB III).

Synthesis_Workflow 10-deacetylbaccatin_III 10-deacetylbaccatin III (10-DAB III) Reaction_Step Selective Methylation (e.g., (CH₃)₃OBF₄, Proton Sponge) 10-deacetylbaccatin_III->Reaction_Step 7_10_Dimethoxy_10_DAB_III This compound Reaction_Step->7_10_Dimethoxy_10_DAB_III Purification Purification (Column Chromatography) 7_10_Dimethoxy_10_DAB_III->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound from 10-DAB III.

Signaling Pathway Context

This compound is a direct precursor to Cabazitaxel. Cabazitaxel, like other taxanes, functions as a microtubule inhibitor. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Furthermore, studies have shown that Cabazitaxel can inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT p-AKT (Active) PDK1->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Microtubules Microtubules Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Stabilized_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cabazitaxel Cabazitaxel Cabazitaxel->PI3K Inhibits Cabazitaxel->Microtubules Binds to

Caption: Mechanism of action of Cabazitaxel, the derivative of this compound.

Conclusion

This technical guide provides essential physicochemical data and methodologies for this compound, a critical intermediate in the synthesis of Cabazitaxel. The provided information is intended to support researchers and professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences in their work with this important compound. The visualization of the synthetic route and the biological context of its derivative offers a broader understanding of its significance in drug development.

References

Solubility Profile of 7,10-Dimethoxy-10-DAB III in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a critical intermediate in the semi-synthesis of Cabazitaxel, a second-generation taxane chemotherapeutic agent.[1][2][3] Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and related taxane compounds, details experimental protocols for solubility determination, and outlines its pivotal role in the synthesis of Cabazitaxel.

While specific quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally similar compounds offer valuable insights for researchers.

Qualitative and Quantitative Solubility Data

  • Slightly soluble in Dimethylformamide (DMF), with solubility aided by heating and sonication.[1][2]

  • Very slightly soluble in Dimethyl sulfoxide (DMSO), also benefiting from heating.[1][2]

  • Soluble in Methanol.[1][2]

To provide a more comprehensive understanding for researchers, the following tables summarize the available quantitative solubility data for its precursor, 10-deacetylbaccatin III, and its downstream product, Cabazitaxel. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of 10-deacetylbaccatin III

SolventSolubilityConditions
MethanolSoluble5 mg in 0.1 mL results in a clear, colorless solution.[4][5]
DMSO~20 mg/mL-
Dimethylformamide (DMF)~20 mg/mL-

Table 2: Quantitative Solubility of Cabazitaxel

SolventSolubilityConditions
AcetoneFreely Soluble-
DichloromethaneFreely Soluble-
EthanolSoluble (~1.5 mg/mL)-[6]
DMSO~5 mg/mL-[6]
Dimethylformamide (DMF)~5 mg/mL-[6]
WaterPractically Insoluble-[7]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers seeking to establish precise quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Role in Cabazitaxel Synthesis and Signaling Pathway Context

This compound is not directly involved in cellular signaling pathways but is a pivotal precursor in the chemical synthesis of Cabazitaxel. The primary therapeutic action of Cabazitaxel, like other taxanes, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of Cabazitaxel from 10-deacetylbaccatin III involves a multi-step process where the methoxy groups are introduced at the C7 and C10 positions to form this compound. This modification is crucial and distinguishes Cabazitaxel from other taxanes like Paclitaxel and Docetaxel. The subsequent attachment of a side chain at the C13 position completes the synthesis of Cabazitaxel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Analyze by HPLC G->H I Quantify using calibration curve H->I synthesis_pathway Precursor 10-deacetylbaccatin III Intermediate This compound Precursor->Intermediate Methylation (C7 & C10) Side_Chain + Side Chain Attachment (at C13) Intermediate->Side_Chain Final_Product Cabazitaxel Side_Chain->Final_Product

References

The Biological Activity of 7,10-Dimethoxy-10-DAB III Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key semi-synthetic intermediate derived from 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the European yew tree (Taxus baccata). This guide explores the biological activity of derivatives of this compound, with a primary focus on Cabazitaxel, its most prominent and clinically significant derivative. Cabazitaxel is a second-generation taxane that has demonstrated potent anti-cancer activity, particularly in cases of resistance to other taxanes like docetaxel. This document provides a comprehensive overview of the cytotoxic effects, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.

Data Presentation: Cytotoxic Activity

The primary measure of the anti-cancer potential of this compound derivatives is their cytotoxicity against various cancer cell lines. As a direct precursor, the biological activity of this compound is intrinsically linked to its derivatives, most notably Cabazitaxel. The following tables summarize the 50% inhibitory concentration (IC50) values for Cabazitaxel across a range of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative effects.

Table 1: In Vitro Cytotoxicity of Cabazitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer1.8[1]
DU145Prostate Cancer2.5[1]
HCT-116Colon Cancer1.3[2]
HT-29Colon Cancer2.1[2]
A549Lung Cancer3.5[3]
MCF-7Breast Cancer1.1[1]
NCI/ADR-RESDoxorubicin-Resistant Ovarian Cancer10.2[1]

Table 2: Comparative Cytotoxicity of Cabazitaxel and Docetaxel in Resistant Cell Lines

Cell LineResistance MechanismCabazitaxel IC50 (nM)Docetaxel IC50 (nM)Fold-DifferenceReference
NCI/ADR-RESP-gp overexpression10.2>1000>98[1]
K562/ADRP-gp overexpression15.5>1000>64[1]

Mechanism of Action: Microtubule Stabilization and Signaling Pathway Modulation

The primary mechanism of action for taxane derivatives, including those of this compound, is the stabilization of microtubules. This interference with microtubule dynamics disrupts mitosis and ultimately leads to apoptotic cell death.

Microtubule Stabilization

Cabazitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This stabilization of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, preventing cell division and inducing apoptosis.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on microtubules, Cabazitaxel has been shown to modulate several critical intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Cabazitaxel has been demonstrated to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway in cancer cells.[3] This inhibition can lead to decreased cell proliferation, survival, and angiogenesis.

  • p53 Signaling Pathway: Studies have indicated that Cabazitaxel can upregulate the expression of genes involved in the p53 signaling pathway.[2] The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress, including that induced by chemotherapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-3, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative (e.g., Cabazitaxel)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (e.g., Cabazitaxel) and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a polymerization inhibitor)

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well, half-area, clear bottom plates

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound and controls in the same buffer.

  • Reaction Initiation: In a pre-chilled 96-well plate on ice, add the test compound dilutions. To initiate polymerization, add the tubulin solution to each well.

  • Turbidity Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the positive and negative controls to determine its effect on tubulin assembly.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound derivatives and the general workflows of the described experimental protocols.

experimental_workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay cluster_tubulin Tubulin Polymerization Assay A1 Seed Cancer Cells A2 Treat with Compound A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Tubulin Solution B2 Add Compound B1->B2 B3 Initiate Polymerization B2->B3 B4 Measure Turbidity B3->B4 B5 Analyze Polymerization Curve B4->B5

General Experimental Workflows.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cabazitaxel Cabazitaxel (this compound Derivative) Tubulin β-Tubulin Cabazitaxel->Tubulin Binds to PI3K PI3K Cabazitaxel->PI3K Inhibits p53_cyto p53 Cabazitaxel->p53_cyto Upregulates Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes assembly Inhibits disassembly CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation p53_nuc p53 (active) p53_cyto->p53_nuc Translocates to nucleus p53_nuc->CellCycleArrest Apoptosis Apoptosis p53_nuc->Apoptosis CellCycleArrest->Apoptosis

Key Signaling Pathways Modulated by Cabazitaxel.

Conclusion

Derivatives of this compound, exemplified by Cabazitaxel, represent a significant class of anti-cancer agents. Their potent cytotoxic activity stems from their ability to stabilize microtubules, leading to mitotic arrest and apoptosis. Furthermore, their modulation of critical signaling pathways such as PI3K/Akt/mTOR and p53 contributes to their efficacy. This technical guide provides a foundational understanding of the biological activity of these compounds and detailed protocols for their in vitro evaluation, serving as a valuable resource for ongoing research and development in oncology.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7,10-Dimethoxy-10-DAB III Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of next-generation taxane anticancer agents, most notably cabazitaxel. While its primary role is that of a precursor, understanding its intrinsic biological activity and mechanism of action is crucial for the development of novel chemotherapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its precursors, with a focus on their interaction with microtubules. This document details the presumed mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key characterization assays, and includes visualizations of relevant pathways and workflows.

Introduction: The Role of this compound in Taxane Synthesis

Taxanes, including the widely used paclitaxel and docetaxel, are a class of chemotherapeutic agents that exert their cytotoxic effects by disrupting microtubule dynamics. This compound is a synthetic derivative of 10-deacetylbaccatin III (10-DAB III), a naturally occurring taxoid extracted from the needles of the European yew tree (Taxus baccata).[1][2] The selective methylation at the C7 and C10 positions of the baccatin III core is a critical step in the synthesis of cabazitaxel, distinguishing its structure from docetaxel.[3] Following the creation of this dimethoxy intermediate, a complex side chain is attached at the C13 position, which is crucial for the drug's anticancer activity.[3]

Presumed Mechanism of Action: Microtubule Stabilization

While direct experimental data on the mechanism of action of this compound is limited, its structural similarity to other taxanes strongly suggests that its ultimate mode of action, once elaborated into a final drug product like cabazitaxel, is the stabilization of microtubules.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their function.

Taxanes bind to the β-tubulin subunit of the heterodimer, promoting the assembly of tubulin into microtubules and inhibiting their disassembly. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

The methoxy groups at the C7 and C10 positions in this compound are thought to influence the pharmacokinetic properties of the final drug, potentially reducing its affinity for P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance.

Quantitative Data

Quantitative data on the biological activity of this compound itself is not widely available in the public domain, as it is primarily considered a synthetic intermediate. However, data for its parent compound, 10-deacetylbaccatin III (10-DAB III), provides a baseline for understanding the activity of the baccatin core. It is important to note that the addition of the C13 side chain dramatically increases the cytotoxic potency of taxanes.

Table 1: In Vitro Cytotoxicity of 10-deacetylbaccatin III

CompoundCell LineAssay TypeParameterValueReference
10-deacetylbaccatin IIIMCF-7 (Breast Cancer)Not Specified% Inhibition44.8% at 5.446 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like taxanes and their precursors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity, measured spectrophotometrically, indicates microtubule polymerization.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., from porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions. Use paclitaxel as a positive control and DMSO as a vehicle control.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Initiate the polymerization by adding the cold tubulin solution to each well to a final concentration of 1-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the test compound to the positive and negative controls to determine its effect on tubulin polymerization. An enhanced rate and extent of polymerization are indicative of a microtubule-stabilizing agent.

Microtubule Co-sedimentation Assay

This assay determines if a compound binds to microtubules by assessing its presence in the microtubule pellet after ultracentrifugation.

Protocol:

  • Microtubule Polymerization:

    • Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C.

  • Binding Reaction:

    • Incubate the pre-formed microtubules with the test compound at room temperature.

  • Ultracentrifugation:

    • Layer the reaction mixture over a cushion buffer (e.g., G-PEM with 60% glycerol) in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of the test compound and tubulin.

    • A compound that binds to microtubules will be enriched in the pellet fraction along with tubulin.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Taxane_Mechanism_of_Action Taxane Taxane (e.g., Cabazitaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Polymerization Promotes Polymerization Taxane->Polymerization Depolymerization Inhibits Depolymerization Taxane->Depolymerization Microtubule Microtubule Tubulin->Microtubule Assembly Microtubule->Tubulin Disassembly Stabilization Microtubule Stabilization Microtubule->Stabilization Polymerization->Microtubule Depolymerization->Microtubule MitoticSpindle Disruption of Mitotic Spindle Dynamics Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of taxane drugs.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start reagents Prepare Reagents: - Purified Tubulin - G-PEM Buffer - Test Compound - Controls start->reagents plate_prep Add Compound Dilutions to 96-well Plate reagents->plate_prep initiate Initiate Polymerization: Add Tubulin Solution plate_prep->initiate spectro Measure Absorbance (340nm) at 37°C over Time initiate->spectro analysis Data Analysis: - Plot Absorbance vs. Time - Compare Curves spectro->analysis end End analysis->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship: Synthesis of Cabazitaxel

Cabazitaxel_Synthesis_Pathway Yew Taxus baccata (European Yew) DAB 10-deacetylbaccatin III (10-DAB III) Yew->DAB Extraction Methylation Selective Methylation (C7 and C10) DAB->Methylation Dimethoxy This compound Methylation->Dimethoxy SideChain Side Chain Attachment (C13) Dimethoxy->SideChain Cabazitaxel Cabazitaxel SideChain->Cabazitaxel

Caption: Simplified synthesis pathway of Cabazitaxel.

Conclusion

This compound is a critical precursor in the synthesis of advanced taxanes like cabazitaxel. While it is primarily an intermediate, its core baccatin structure is the foundation for the microtubule-stabilizing activity of the final drug product. The addition of methoxy groups at the C7 and C10 positions is a key chemical modification aimed at overcoming drug resistance mechanisms. Further investigation into the intrinsic biological activity of this compound and its analogs could provide valuable insights for the design of novel anticancer agents with improved therapeutic profiles. The experimental protocols provided herein serve as a guide for researchers to characterize the mechanism of action of such compounds.

References

The Integral Role of 7,10-Dimethoxy-10-DAB III in the Synthesis of Cabazitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cabazitaxel is a potent, second-generation, semi-synthetic taxane that has demonstrated significant efficacy in the treatment of hormone-refractory metastatic prostate cancer, particularly in cases resistant to docetaxel. Its unique chemical structure allows it to overcome certain mechanisms of drug resistance. The synthesis of Cabazitaxel is a complex, multi-step process heavily reliant on the precise modification of a natural precursor. This guide provides an in-depth technical examination of the pivotal role played by the intermediate, 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III), in the semi-synthesis of Cabazitaxel.

The synthesis begins with 10-deacetylbaccatin III (10-DAB III), a natural taxoid extracted from the needles of yew trees (Taxus species).[1][2] The journey from this natural starting material to the final active pharmaceutical ingredient (API) involves a series of strategic chemical transformations. Central to this pathway is the formation of this compound, an indispensable step that structurally defines Cabazitaxel and differentiates it from other taxanes like docetaxel.[3]

Core Synthesis Pathway: From 10-DAB III to Cabazitaxel

The conversion of 10-DAB III to Cabazitaxel hinges on two primary transformations: the methylation of the hydroxyl groups at the C7 and C10 positions and the subsequent esterification of the C13 hydroxyl group with a complex side chain. The creation of the 7,10-dimethoxy intermediate is a non-negotiable and critical stage in the established manufacturing process.[3]

The overall synthetic relationship can be visualized as follows:

G cluster_0 Step 1: Synthesis of the Key Intermediate cluster_1 Step 2: Side Chain Attachment & Final Product Formation 10_DAB_III 10-Deacetylbaccatin III (10-DAB III) Protected_10_DAB 7,10-Protected 10-DAB III 10_DAB_III->Protected_10_DAB Hydroxyl Protection Methylation Selective Methylation at C7 and C10 10_DAB_III->Methylation Direct Methylation Protected_10_DAB->Methylation Alternative Route Intermediate This compound Methylation->Intermediate Esterification Esterification at C13 Intermediate->Esterification Side_Chain Protected (2R,3S) Side Chain Side_Chain->Esterification Protected_Cabazitaxel Protected Cabazitaxel Esterification->Protected_Cabazitaxel Deprotection Deprotection Protected_Cabazitaxel->Deprotection Cabazitaxel Cabazitaxel Deprotection->Cabazitaxel

Figure 1: High-level synthesis pathway of Cabazitaxel.

The structural distinction of Cabazitaxel arises from the methoxy groups at the C7 and C10 positions, whereas docetaxel possesses hydroxyl groups at these locations.[1] This modification is achieved through the targeted methylation of 10-DAB III.[3]

Quantitative Data on Cabazitaxel Synthesis

The efficiency of each synthetic step is critical for the overall viability of the manufacturing process. The yields for the key methylation and subsequent steps vary depending on the specific reagents and conditions used. High purity of the this compound intermediate, typically ≥98.0%, is essential to minimize the formation of impurities in the final API.[4][5]

StepReactant(s)ProductReported YieldPurity StandardReference(s)
Methylation of Protected 10-DAB III13-Benzyloxy-10-deacetylbaccatin III, NaH, Methyl Iodide13-Benzyloxy-7,10-dimethoxy-10-DAB III91.1%-[6]
Methylation of Deprotected IntermediateIntermediate Product 3, Methyl SulfateIntermediate Product 4 (Methylated)66.9%99% (HPLC)[7]
Overall Synthesis (6 Steps)10-Deacetylbaccatin IIICabazitaxel20%-[8][9]
Intermediate Specification-This compound-≥98.0%[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization in a research and development setting. Below are representative protocols derived from patent literature for the key transformations.

Protocol 1: Synthesis of this compound (Direct Methylation)

This protocol outlines the direct methylation of the C7 and C10 hydroxyl groups of 10-DAB III.

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base: Sodium Hydride (NaH) or 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")[3][9]

  • Methylating Agent: Methyl Iodide or Trimethyloxonium tetrafluoroborate[3][6]

  • Quenching solution (e.g., water, saturated ammonium chloride)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF in a reaction vessel.

  • Cool the suspension to -10 °C.

  • Add 10-DAB III to the cooled suspension.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature and stir for approximately 20 hours.[6]

  • Quench the reaction by carefully adding water.

  • Perform a liquid-liquid extraction using ethyl acetate.

  • Combine the organic layers, wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain this compound.[6]

The general workflow for this chemical synthesis is depicted below.

G cluster_workflow General Synthesis Workflow Start Dissolve Reactant in Anhydrous Solvent Inert Establish Inert (Nitrogen) Atmosphere Start->Inert Cool Cool Reaction Mixture (e.g., -10°C) Inert->Cool Add_Base Add Base (e.g., NaH) Cool->Add_Base Add_Reagent Add Methylating Agent Add_Base->Add_Reagent React Stir and React (e.g., 20 hours) Add_Reagent->React Quench Quench Reaction (e.g., add Water) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Isolated Product Purify->End

Figure 2: General experimental workflow for methylation.
Protocol 2: Conversion of this compound to Cabazitaxel

This protocol describes the crucial esterification step to attach the side chain.

Materials:

  • This compound

  • Protected side chain: (4S, 5R)-2,2-dimethyl-4-phenyl-3-tert-butoxycarbonyl-3,5-oxazolidine carboxylic acid

  • Coupling agents: Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Toluene or similar aprotic solvent

  • Deprotection agent: p-Toluenesulfonic acid in an alcohol solvent (e.g., methanol)[7]

Procedure:

  • Dissolve this compound, the protected oxazolidine carboxylic acid side chain, and DMAP in a suitable solvent like toluene.

  • Add a solution of DCC in the same solvent to the mixture.

  • Stir the reaction at room temperature until completion, monitored by a technique like TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove byproducts (dicyclohexylurea).

  • Concentrate the filtrate and purify the resulting protected Cabazitaxel intermediate.

  • Dissolve the purified intermediate in an alcohol solvent (e.g., methanol).

  • Add a catalytic amount of p-toluenesulfonic acid and stir for several hours to effect deprotection (opening of the oxazolidine ring).[7]

  • Quench the reaction, extract the product, and purify by chromatography or recrystallization to yield Cabazitaxel.

Conclusion

This compound is not merely an intermediate in the synthesis of Cabazitaxel; it is the direct precursor that defines the final molecule's core structure.[3] The selective methylation of 10-DAB III to form this compound is the cornerstone of the semi-synthetic route, directly imparting the chemical features that distinguish Cabazitaxel from its predecessor, docetaxel. A thorough understanding and optimization of the synthesis of this compound and its subsequent conversion are paramount for the efficient and high-purity production of Cabazitaxel, a vital therapeutic agent in oncology. The methodologies and data presented provide a foundational guide for professionals engaged in the research, development, and manufacturing of this important anti-cancer drug.

References

An In-depth Technical Guide to 7,10-Dimethoxy-10-DAB III: A Core Scaffold for Novel Taxane Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of next-generation taxane-based anticancer agents. Its unique structural modification, the presence of methoxy groups at the C-7 and C-10 positions of the baccatin III core, imparts distinct chemical properties and has been instrumental in the development of potent chemotherapeutics, most notably Cabazitaxel. This technical guide provides a comprehensive overview of the synthesis, biological significance, and derivatization of this compound. It includes detailed experimental protocols, a summary of quantitative biological data, and visual representations of key molecular pathways and experimental workflows to serve as a valuable resource for researchers in oncology drug discovery and development.

Introduction

The taxane family of diterpenoids, which includes the blockbuster drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone of modern cancer chemotherapy. These agents exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby inhibiting the dynamic instability required for mitotic spindle formation and cell division. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death[1].

The semi-synthesis of these complex molecules from advanced precursors, such as 10-deacetylbaccatin III (10-DAB III), has been a critical advancement, enabling a sustainable supply for clinical use. 10-DAB III is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of various yew tree species (Taxus spp.)[2].

This compound is a key derivative of 10-DAB III, distinguished by the methylation of the hydroxyl groups at the C-7 and C-10 positions. This structural modification is the defining feature that ultimately leads to Cabazitaxel, a second-generation taxane with efficacy in docetaxel-resistant cancers[2]. This guide will delve into the technical details surrounding this important scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a critical step in the production of Cabazitaxel and serves as a versatile platform for the creation of novel analogues.

Core Synthesis: From 10-DAB III to this compound

The primary route to this compound involves the selective methylation of the C-7 and C-10 hydroxyl groups of 10-deacetylbaccatin III. The selectivity of this reaction is crucial to avoid unwanted methylation at other reactive sites on the taxane core[2].

Synthesis of Cabazitaxel from this compound

The principal application of this compound is as a direct precursor to Cabazitaxel. This conversion involves the esterification of the C-13 hydroxyl group with a protected side chain, followed by deprotection to yield the final active pharmaceutical ingredient[2].

Biological Activity and Mechanism of Action

The biological activity of this compound derivatives is intrinsically linked to their interaction with microtubules.

Microtubule Stabilization and Mitotic Arrest

Like other taxanes, derivatives of this compound, such as Cabazitaxel, bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic equilibrium necessary for the formation and function of the mitotic spindle during cell division[1]. This leads to an arrest of the cell cycle in the G2/M phase[1].

Induction of Apoptosis

The sustained mitotic arrest triggers the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the programmed cell death. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. Taxane-induced apoptosis is often associated with the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and the up-regulation of pro-apoptotic members (e.g., Bax, Bad)[1][3].

Quantitative Data

The following table summarizes the in vitro cytotoxicity of Cabazitaxel and its parent compound, Docetaxel, against the MCF-7 human breast cancer cell line.

CompoundCell LineIC50 (nM)
CabazitaxelMCF-70.4 ± 0.1
DocetaxelMCF-72.5 ± 0.5
Data sourced from Azarenko et al. (2014).

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the methylation of 10-deacetylbaccatin III (10-DAB III) to yield this compound.

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Methylene dichloride (CH₂Cl₂)

  • 1,8-Bis(dimethylamino)naphthalene ("Proton-Sponge")

  • Trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄)

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10-DAB III (10 g, 18.4 mmol) in methylene dichloride (200 ml).

  • Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Filter the reaction solution and wash the filter cake with methylene dichloride three times.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:methanol (100:3, v/v).

  • This procedure yields 4.6 g of this compound (43.7% yield).

Alternative Synthesis of this compound with Protecting Groups

This alternative method utilizes silyl protecting groups to achieve selective methylation.

Step 1: Silylation of 10-DAB III

  • Dissolve 10-DAB III in pyridine.

  • Add a silylation reagent (e.g., a chlorosilane) dropwise and stir at 20°C for 16 hours, then increase the temperature to 110°C for 1.5-2 hours.

  • After reaction completion, evaporate the pyridine, dilute with methyl tertiary butyl ether (MTBE), and wash with dilute hydrochloric acid and then water.

  • Concentrate the organic phase and crystallize the product from petroleum ether to obtain the silylated intermediate.

Step 2: Methylation

  • Dissolve the silylated intermediate in a suitable organic solvent.

  • Add an alkali (e.g., sodium hydride) and then iodomethane at 0°C and stir for 0.5-2 hours.

  • Quench the reaction with glacial acetic acid and remove the solvents.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • The final step involves the removal of the silyl protecting groups to yield this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_10_Dimethoxy_Derivative This compound Derivative (e.g., Cabazitaxel) Microtubules Microtubules 7_10_Dimethoxy_Derivative->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes assembly & inhibits depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubules->G2M_Arrest Disrupts mitotic spindle Bcl2_BclxL Anti-apoptotic Bcl-2/Bcl-xL Bax_Bak Pro-apoptotic Bax/Bak Cytochrome_c Cytochrome c (released) Bax_Bak->Cytochrome_c Promotes release from mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Bcl2_BclxL Phosphorylation & Inactivation G2M_Arrest->Bax_Bak Activation

Caption: Signaling pathway of this compound derivatives.

Experimental Workflow

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation 10_DAB_III 10-Deacetylbaccatin III (10-DAB III) Methylation Selective Methylation (C-7 & C-10) 10_DAB_III->Methylation Core_Intermediate This compound Methylation->Core_Intermediate Side_Chain_Addition Side-Chain Esterification (C-13) Core_Intermediate->Side_Chain_Addition Analogues Structural Analogues & Derivatives Side_Chain_Addition->Analogues Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Analogues->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation.

Conclusion

This compound is a cornerstone intermediate for the development of advanced taxane anticancer agents. Its strategic dimethoxy substitution provides a foundation for overcoming some of the limitations of earlier taxanes, such as drug resistance. The synthetic routes to this core, and its subsequent derivatization, offer a rich field for further exploration in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate ongoing research and development efforts in this critical area of oncology. By understanding the nuances of its synthesis and biological activity, researchers can continue to innovate and design novel, more effective cancer therapies based on the this compound scaffold.

References

Theoretical Stability of 7,10-Dimethoxy-10-DAB III: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical stability of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III), a key intermediate in the synthesis of the potent anticancer agent Cabazitaxel. Due to the limited availability of direct experimental stability studies on this specific intermediate, this guide leverages data from closely related taxanes, such as Cabazitaxel and Docetaxel, to infer potential degradation pathways and propose a robust theoretical framework for stability analysis.

Introduction

This compound is a crucial precursor in the semi-synthesis of Cabazitaxel.[1] Its stability is a critical factor that can influence the yield and purity of the final active pharmaceutical ingredient. Understanding the intrinsic stability of this molecule and its degradation pathways is essential for optimizing manufacturing processes, defining storage conditions, and ensuring the quality of the final drug product. This guide outlines the key factors affecting the stability of related taxanes and presents a detailed protocol for the theoretical investigation of this compound's stability using computational chemistry methods.

Inferred Stability from Related Taxanes

pH-Dependent Stability:

The degradation of Cabazitaxel has been shown to be pH-dependent, following pseudo-first-order kinetics. Minimal degradation is observed in the near-neutral pH range of 4.41 to 6.20.[2] It is anticipated that this compound will exhibit a similar U-shaped rate-pH profile, with increased degradation under both acidic and alkaline conditions.

Thermal and Photolytic Stability:

Taxanes are known to be susceptible to thermal and photolytic degradation. Forced degradation studies on Cabazitaxel and Docetaxel have been conducted under various stress conditions, including elevated temperatures and exposure to UV light, leading to the formation of several degradation products.[1]

Potential Degradation Pathways

Based on the known degradation of other taxanes, the following pathways are proposed for this compound. These pathways represent key areas for theoretical investigation.

  • Hydrolysis: The ester linkages, particularly the C4-acetate and C13-side chain (in downstream products), are susceptible to hydrolysis under both acidic and basic conditions.

  • Epimerization: The C7 hydroxyl group is a common site for epimerization in taxanes, which can be catalyzed by acid or base.

  • Oxidation: The core taxane ring system can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

  • Demethylation: The methoxy groups at C7 and C10 could be susceptible to demethylation under certain stress conditions.

The logical relationship for investigating these potential degradation pathways can be visualized as follows:

This compound This compound Stress Conditions Stress Conditions This compound->Stress Conditions Hydrolysis Hydrolysis Stress Conditions->Hydrolysis Epimerization Epimerization Stress Conditions->Epimerization Oxidation Oxidation Stress Conditions->Oxidation Demethylation Demethylation Stress Conditions->Demethylation Degradation Products Degradation Products Hydrolysis->Degradation Products Epimerization->Degradation Products Oxidation->Degradation Products Demethylation->Degradation Products

Fig. 1: Logical relationship of degradation pathway investigation.

Proposed Theoretical Stability Study Protocol

This section outlines a detailed methodology for a comprehensive theoretical investigation of this compound stability using computational chemistry.

Molecular Modeling and Conformational Analysis

The first step is to build an accurate 3D model of the this compound molecule and perform a thorough conformational search to identify the lowest energy conformers.

  • Software: Molecular modeling software such as Avogadro, GaussView, or similar programs.

  • Methodology:

    • Construct the 3D structure of this compound.

    • Perform a systematic or stochastic conformational search to explore the potential energy surface.

    • Subject the identified low-energy conformers to geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G(d)).

Calculation of Molecular Properties and Reactivity Descriptors

Once the ground state geometry is optimized, various molecular properties and reactivity descriptors can be calculated to predict its stability.

  • Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

    • Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Compute the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

Simulation of Degradation Reactions

The proposed degradation pathways can be simulated to determine their feasibility and reaction kinetics.

  • Software: Quantum chemistry packages with capabilities for transition state searching and reaction path following.

  • Methodology:

    • Hydrolysis: Model the reaction of this compound with water or hydronium/hydroxide ions at the ester linkage. Locate the transition state for the reaction and calculate the activation energy.

    • Epimerization: Simulate the change in stereochemistry at the C7 position and determine the energy barrier for this process.

    • Oxidation: Model the reaction with a simple oxidizing agent (e.g., hydroxyl radical) at various potential sites on the molecule to identify the most likely oxidation products.

    • Reaction Path Following: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition states connect the reactant and product states.

The workflow for this theoretical investigation is depicted below:

cluster_setup Initial Setup cluster_analysis Stability Analysis cluster_degradation Degradation Simulation 3D_Model 3D Model Construction Conformational_Search Conformational Search 3D_Model->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation TS_Search Transition State Search Geometry_Optimization->TS_Search Electronic_Properties HOMO/LUMO, MEP Analysis Frequency_Calculation->Electronic_Properties Activation_Energy Activation Energy Calculation TS_Search->Activation_Energy IRC IRC Calculation TS_Search->IRC

Fig. 2: Workflow for theoretical stability analysis.

Data Presentation

While quantitative data from theoretical studies on this compound is not yet available, the results of the proposed computational analysis should be summarized in clear, structured tables for easy comparison.

Table 1: Calculated Thermodynamic Properties of this compound Conformers

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Boltzmann Population (%)
1 (Global Minimum)0.00--
2---
3---

Table 2: Calculated Reactivity Descriptors for the Most Stable Conformer

DescriptorValue
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-

Table 3: Calculated Activation Energies for Proposed Degradation Pathways

Degradation PathwayReaction StepActivation Energy (kcal/mol)
Acid-catalyzed Hydrolysis--
Base-catalyzed Hydrolysis--
C7 Epimerization--

Conclusion

This technical guide provides a framework for understanding and investigating the theoretical stability of this compound. By leveraging knowledge from related taxanes and employing robust computational chemistry methods, researchers can gain significant insights into the intrinsic stability and degradation pathways of this critical intermediate. The proposed theoretical study will enable the prediction of stable storage conditions, guide process optimization, and contribute to the overall quality and consistency of Cabazitaxel manufacturing. The generation of such theoretical data is a crucial step in the proactive management of drug substance stability throughout the development lifecycle.

References

Methodological & Application

Synthesis of 7,10-Dimethoxy-10-DAB III from 10-DAB III: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) from 10-deacetylbaccatin III (10-DAB III). This synthesis is a key step in the preparation of Cabazitaxel, a potent anti-neoplastic agent. The protocols described herein are based on established methodologies and are intended to provide a comprehensive guide for laboratory-scale synthesis.

Introduction

10-deacetylbaccatin III is a natural product extracted from the needles of the yew tree (Taxus baccata) and serves as a crucial starting material for the semi-synthesis of various taxane-based chemotherapeutic agents.[1][2] The targeted methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB III core is a critical transformation in the synthesis of Cabazitaxel.[3] This document outlines two primary methodologies for achieving this transformation: a direct one-step methylation and a multi-step process involving protecting groups.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Reagents and Stoichiometry for One-Step Methylation

ReagentMolecular Weight ( g/mol )Moles (per mole of 10-DAB III)Amount (per 50 g of 10-DAB III)
10-deacetylbaccatin III (10-DAB III)544.581.050 g
Dimethyl Sulfate126.137.9-8.091.77 - 92.6 g
Sodium Hydroxide40.004.0-5.014.65 - 18.36 g
Tetrahydrofuran (THF)72.11-150 mL
Water18.02-6.5 - 250 mL
Diisopropyl Ether102.18-1000 mL

Data compiled from a technical disclosure on a process for the preparation of an anti-neoplastic agent.[3]

Table 2: Reaction Conditions for One-Step Methylation

ParameterValue
Initial Reaction Temperature-5°C to 0°C
Stirring Temperature5°C to 10°C
Reaction Time3 hours
Quenching Temperature10°C to 15°C

Data compiled from a technical disclosure on a process for the preparation of an anti-neoplastic agent.[3]

Experimental Protocols

Protocol 1: One-Step Direct Methylation

This protocol describes a direct methylation of the C7 and C10 hydroxyl groups of 10-DAB III.[3]

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Dimethyl Sulfate

  • Sodium Hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Diisopropyl Ether

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, add 10-deacetylbaccatin III (50 g) to a mixture of dimethyl sulfate (91.77 g) in tetrahydrofuran (150 mL) at a temperature of -5°C to 0°C.

  • Slowly add a solution of sodium hydroxide (14.65 g) in water (250 mL) to the reaction mixture while maintaining the temperature between -5°C and 0°C.

  • Raise the temperature of the reaction mixture to 5-10°C and stir for 3 hours.

  • In a separate vessel, prepare a pre-cooled (10-15°C) mixture of water (700 mL) and diisopropyl ether (1000 mL).

  • Slowly add the reaction mixture to the cooled water/diisopropyl ether mixture and stir for 45 minutes at the same temperature.

  • Filter the resulting solid, and wash the filtrate with aqueous sodium bicarbonate solution, water, and finally with sodium chloride solution.

  • Add acetone (75 mL) to the obtained wet compound at 20-25°C and stir for 45 minutes.

  • Filter the solid, wash with acetone, and dry to obtain the 7,10-dimethoxy-10-deacetylbaccatin III.

Protocol 2: Multi-Step Synthesis via Silyl Protection

This protocol involves the use of a silyl protecting group to achieve selective methylation.[4]

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Pyridine

  • Silylating reagent (e.g., Triethylsilyl chloride - TESCl)

  • Methyl tertiary butyl ether (MTBE)

  • 1M Hydrochloric acid

  • Petroleum ether

  • Deprotection reagent (e.g., Hydrofluoric acid triethylamine salt)

  • Dichloromethane

  • Methylating agent (e.g., Methyl iodide)

  • Base (e.g., Sodium hydride - use with extreme caution )

Procedure:

  • Protection: Dissolve 10-DAB III in pyridine. Add the silylating reagent dropwise (molar ratio of 10-DAB:silylating reagent = 1:2 to 1:20) and stir at 20°C for 16 hours. Heat the reaction to 110°C for 1.5-2 hours. Remove most of the pyridine under reduced pressure. Dilute the residue with MTBE and wash sequentially with 1M HCl and water. Concentrate the organic phase and add petroleum ether to crystallize the protected intermediate.

  • Selective Deprotection: Dissolve the protected intermediate in dichloromethane and add the deprotection reagent to selectively remove the silyl group at the C7 position.

  • Methylation: In a suitable solvent, treat the partially deprotected intermediate with a strong base like sodium hydride, followed by the addition of a methylating agent to methylate the hydroxyl groups at C7 and C10. Note: The use of sodium hydride is hazardous and requires appropriate safety precautions.

  • Final Deprotection: Remove the remaining silyl protecting group at C13 using a suitable deprotection reagent to yield this compound.

Visualizations

Synthesis_Workflow cluster_one_step One-Step Direct Methylation cluster_multi_step Multi-Step Synthesis via Silyl Protection DAB_one 10-DAB III Reaction_one Methylation (Dimethyl Sulfate, NaOH, THF/H2O) DAB_one->Reaction_one Product_one This compound Reaction_one->Product_one DAB_multi 10-DAB III Protection C7, C13 Silyl Protection DAB_multi->Protection Selective_Deprotection Selective C7 Deprotection Protection->Selective_Deprotection Methylation C7, C10 Methylation Selective_Deprotection->Methylation Final_Deprotection C13 Deprotection Methylation->Final_Deprotection Product_multi This compound Final_Deprotection->Product_multi

Caption: Comparative workflows for the synthesis of this compound.

Logical_Relationship Start Starting Material: 10-deacetylbaccatin III (10-DAB III) Intermediate Key Intermediate: This compound Start->Intermediate Methylation Final_Product Final Product: Cabazitaxel Intermediate->Final_Product Side-chain Coupling & Deprotection

Caption: Logical relationship of key compounds in Cabazitaxel synthesis.

References

Application Note: Purification of 7,10-Dimethoxy-10-DAB III via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the purification of 7,10-Dimethoxy-10-DAB III, a key intermediate in the synthesis of the chemotherapeutic agent Cabazitaxel.[1][2][3] The described protocol utilizes silica gel column chromatography to effectively remove unreacted starting materials, by-products, and other impurities, yielding a product of high purity suitable for subsequent synthetic steps. This method is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (this compound) is a crucial precursor in the semi-synthesis of Cabazitaxel, a second-generation taxane with significant activity in treating advanced prostate cancer. The purity of this intermediate is paramount to ensure the quality and yield of the final active pharmaceutical ingredient. The synthesis of this compound from 10-deacetylbaccatin III (10-DAB III) involves the selective methylation of the hydroxyl groups at the C7 and C10 positions. The reaction mixture typically contains the desired product, unreacted 10-DAB III, partially methylated intermediates, and other side products. Column chromatography is a standard and effective technique for the purification of such taxane derivatives.[4][5][6][7] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Experimental Overview

The purification strategy involves the separation of this compound from related impurities based on their differential adsorption to a silica gel stationary phase. A gradient elution with a mixture of n-hexane and ethyl acetate is employed to achieve optimal separation.

Materials and Methods

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Potassium permanganate stain

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Experimental Protocol

A detailed, step-by-step protocol for the purification of this compound is provided below.

Protocol: Column Chromatography Purification of this compound

1. Preparation of the Chromatography Column:

  • Select a glass column of appropriate size based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 80:20 n-hexane/ethyl acetate) through it.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-loading mixture.

  • Evaporate the solvent from the mixture using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

3. Elution and Fraction Collection:

  • Begin the elution with a mobile phase of n-hexane and ethyl acetate. A gradient elution is recommended for optimal separation.

  • Start with a lower polarity mobile phase (e.g., 80:20 n-hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Collect fractions of a suitable volume using a fraction collector.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

4. Product Isolation and Analysis:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a white solid.

  • Determine the yield of the purified product.

  • Assess the purity of the final product using HPLC. A purity of >98% is typically expected.

  • Confirm the structure of the purified this compound using ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the typical results obtained from the purification of 1 gram of crude this compound.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (Gradient)
Initial Eluent 80:20 (n-Hexane:Ethyl Acetate)
Final Eluent 40:60 (n-Hexane:Ethyl Acetate)
Flow Rate 10-15 mL/min (for a 5 cm diameter column)
Detection (TLC) UV light (254 nm) and KMnO₄ stain

Table 2: Typical Purification Results

ParameterBefore PurificationAfter Purification
Appearance Off-white to pale yellow solidWhite crystalline solid
Purity (by HPLC) ~75%>98%
Yield -~85%
Key Impurities 10-DAB III, 7-Methoxy-10-DAB III, 10-Methoxy-10-DAB IIINot Detected

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_qc Quality Control prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elution Gradient Elution (n-Hexane/Ethyl Acetate) load_sample->elution collection Collect Fractions elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Purified this compound evaporation->final_product hplc_purity HPLC Purity Analysis final_product->hplc_purity nmr_structure NMR Structural Confirmation final_product->nmr_structure

Caption: Experimental workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound using silica gel column chromatography. This procedure is critical for obtaining high-purity material essential for the successful synthesis of Cabazitaxel and other related taxane derivatives. The detailed methodology and expected outcomes serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Application Note: HPLC Analysis of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III), a critical intermediate in the synthesis of the anticancer agent cabazitaxel. The described method is designed to be stability-indicating, enabling the accurate determination of the analyte in the presence of potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and is intended for use in quality control and drug development settings.

Introduction

This compound is a key precursor in the semi-synthesis of cabazitaxel, a taxane derivative used in the treatment of advanced prostate cancer. The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential. This application note presents an HPLC method adapted from established analytical procedures for cabazitaxel and its related substances, offering a starting point for the routine analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended. Suitable options include Sunfire C18 (100 x 4.6 mm, 3.5 µm) or Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphate buffer.

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and samples.

ParameterRecommended Condition
Column Sunfire C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
173070
187030
207030
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of the method, based on validation data for the structurally related compound, cabazitaxel. These parameters should be verified for the analysis of this compound.

Table 2: Summary of Expected Method Validation Parameters

ParameterExpected Specification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Specificity The method should be able to resolve this compound from its potential impurities and degradation products.

System Suitability

Before sample analysis, the chromatographic system should meet the following criteria to ensure data quality.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Data Presentation

All quantitative results should be tabulated for clarity. An example data table for a linearity study is provided below.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Average Peak Area
1
10
25
50
75
100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject_standards Inject Standard Solutions (Calibration Curve) prep_standard->inject_standards prep_sample Prepare Sample Solutions inject_samples Inject Sample Solutions prep_sample->inject_samples prep_mobile_phase Prepare Mobile Phases system_suitability System Suitability Test prep_mobile_phase->system_suitability system_suitability->inject_standards If Pass system_suitability->inject_samples If Pass integrate_peaks Integrate Chromatographic Peaks inject_standards->integrate_peaks inject_samples->integrate_peaks calculate_concentration Calculate Concentration using Calibration Curve integrate_peaks->calculate_concentration generate_report Generate Report calculate_concentration->generate_report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

Stability_Method_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_stability Stability Indicating Aspect select_column Select Column (e.g., C18) optimize_mobile_phase Optimize Mobile Phase (Acetonitrile/Water/Buffer) select_column->optimize_mobile_phase optimize_conditions Optimize Conditions (Flow Rate, Temp, Wavelength) optimize_mobile_phase->optimize_conditions specificity Specificity optimize_conditions->specificity forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) optimize_conditions->forced_degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness peak_purity Peak Purity Analysis forced_degradation->peak_purity Analyze Degradants peak_purity->specificity Demonstrate Resolution

Caption: Logical workflow for developing a stability-indicating HPLC method.

NMR Characterization of 7,10-Dimethoxy-10-deacetylbaccatin III: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key synthetic intermediate in the production of the potent second-generation taxane anticancer agent, Cabazitaxel. The structural integrity and purity of this precursor are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of complex molecules like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this important taxane derivative.

The molecular formula of this compound is C₃₁H₄₀O₁₀, with a molecular weight of 572.64 g/mol . Its structure is derived from 10-deacetylbaccatin III (10-DAB III) through the selective methylation of the hydroxyl groups at the C-7 and C-10 positions.

Quantitative NMR Data

Precise and accurate NMR data is fundamental for the structural verification of this compound. While extensive proprietary data exists, publicly available, fully assigned datasets are scarce. A patent for the preparation of Cabazitaxel mentions that the ¹H NMR spectrum of the intermediate 7,10-dimethoxy-10-baccatin III was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz. The following tables represent a compilation of expected chemical shifts based on the analysis of closely related taxane structures and general principles of NMR spectroscopy. These tables should be used as a reference guide, and experimental data should be acquired for definitive characterization.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~5.0s-
H-2~5.5d~7.0
H-3~3.8d~7.0
H-5~4.8d~8.0
H-6α~1.8m-
H-6β~2.5m-
H-7~3.5t~8.0
H-9~4.9d~2.0
H-13~4.9t~8.0
H-14α~2.1m-
H-14β~2.2m-
H-16~1.0s-
H-17~1.5s-
H-18~1.9s-
H-19~1.6s-
4-OAc~2.1s-
7-OMe~3.3s-
10-OMe~3.2s-
Benzoyl (ortho)~8.0d~7.5
Benzoyl (meta)~7.6t~7.5
Benzoyl (para)~7.5t~7.5
1-OH~4.5s-
13-OH~5.4d~5.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-1~75
C-2~78
C-3~45
C-4~81
C-5~84
C-6~35
C-7~80
C-8~58
C-9~203
C-10~83
C-11~135
C-12~142
C-13~72
C-14~38
C-15~42
C-16~27
C-17~21
C-18~15
C-19~10
C-20~76
4-OAc (C=O)~170
4-OAc (CH₃)~21
7-OMe~57
10-OMe~56
Benzoyl (C=O)~167
Benzoyl (C-ipso)~130
Benzoyl (C-ortho)~129
Benzoyl (C-meta)~128
Benzoyl (C-para)~133

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for dissolving this compound and is referenced in patent literature. Deuterated chloroform (CDCl₃) can also be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D ¹H NMR Spectroscopy
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy
  • Spectrometer: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the solvent peak.

2D NMR Spectroscopy (for full structural assignment)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key step in the synthesis of this compound from its precursor, 10-deacetylbaccatin III.

Synthesis_Workflow Precursor 10-deacetylbaccatin III (10-DAB III) Reagents Methylating Agent (e.g., Methyl triflate, Dimethyl sulfate) + Base Precursor->Reagents Selective Methylation Product This compound Reagents->Product

Caption: Synthetic pathway from 10-DAB III to this compound.

NMR Characterization Workflow

This diagram outlines the logical workflow for the comprehensive NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR Assignment Signal Assignment H1_NMR->Assignment C13_NMR->Assignment COSY COSY Structure Structure Verification & Purity Assessment COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure NOESY NOESY NOESY->Structure Assignment->COSY Assignment->HSQC Assignment->HMBC Assignment->NOESY

Synthesis of Cabazitaxel from 7,10-Dimethoxy-10-DAB III: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of the anti-cancer drug Cabazitaxel, utilizing 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) as the key starting material. Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of hormone-refractory prostate cancer. The following protocols outline the critical steps of esterification and subsequent deprotection to yield Cabazitaxel, providing a reproducible methodology for research and development purposes. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

Cabazitaxel is a semi-synthetic taxane derivative that functions by disrupting the microtubular network within cancer cells, leading to cell cycle arrest and apoptosis. Its synthesis from a readily available precursor is a critical aspect of its pharmaceutical production. This compound serves as a crucial intermediate in this process, offering a strategic starting point for the introduction of the pharmacologically active side chain at the C-13 position. This document details the synthetic route from this compound to Cabazitaxel, providing comprehensive experimental protocols for laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of Cabazitaxel from this compound involves a two-step process:

  • Esterification: The hydroxyl group at the C-13 position of this compound is esterified with a protected side chain, specifically (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid.

  • Deprotection: The oxazolidine protecting group on the side chain of the resulting intermediate is removed under acidic conditions to yield the final product, Cabazitaxel.

Synthesis_Pathway 7_10_Dimethoxy_10_DAB_III This compound Protected_Cabazitaxel Protected Cabazitaxel Intermediate 7_10_Dimethoxy_10_DAB_III->Protected_Cabazitaxel Esterification Side_Chain (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid Side_Chain->Protected_Cabazitaxel Cabazitaxel Cabazitaxel Protected_Cabazitaxel->Cabazitaxel Deprotection

Caption: Overall synthesis pathway of Cabazitaxel.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Esterification of this compound

This step involves the coupling of the taxane core with the protected side chain.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Reactant_1 This compound Temperature Room Temperature Reactant_1->Temperature Reactant_2 Side Chain Acid Reactant_2->Temperature Reagent_1 DCC (or other coupling agent) Reagent_1->Temperature Reagent_2 DMAP (catalyst) Reagent_2->Temperature Solvent Toluene (or other aprotic solvent) Solvent->Temperature Time Monitor by TLC/HPLC Temperature->Time Filtration Filter to remove urea byproduct Time->Filtration Extraction Aqueous wash Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Protected Cabazitaxel Purification->Product

Caption: Workflow for the esterification step.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid (1.5 eq) in anhydrous toluene.

  • To this solution, add 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) in toluene to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected Cabazitaxel intermediate.

ParameterValue
Reactant Molar Ratio This compound : Side Chain : DCC = 1 : 1.5 : 1.5
Catalyst Loading 0.2 eq DMAP
Reaction Temperature Room Temperature
Typical Yield 85-95%
Purity (Post-chromatography) >98% (by HPLC)

Table 1: Quantitative data for the esterification step.

Step 2: Deprotection to Yield Cabazitaxel

This final step removes the oxazolidine protecting group to furnish Cabazitaxel.

Deprotection_Workflow cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up and Purification Reactant Protected Cabazitaxel Temperature 0°C to Room Temperature Reactant->Temperature Reagent Aqueous HCl in Ethanol Reagent->Temperature Time Monitor by TLC/HPLC Temperature->Time Neutralization Neutralize with NaHCO3 Time->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Crystallization/Chromatography Extraction->Purification Product Cabazitaxel Purification->Product

Caption: Workflow for the deprotection step.

Protocol:

  • Dissolve the protected Cabazitaxel intermediate (1.0 eq) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of aqueous hydrochloric acid (e.g., 1N HCl) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Cabazitaxel by crystallization from a suitable solvent system (e.g., acetone/heptane) or by column chromatography.

ParameterValue
Deprotecting Agent Aqueous Hydrochloric Acid in Ethanol
Reaction Temperature 0°C to Room Temperature
Typical Yield 90-98%
Final Purity (Post-purification) >99.5% (by HPLC)[1]

Table 2: Quantitative data for the deprotection step.

Characterization

The final product, Cabazitaxel, should be characterized by standard analytical techniques to confirm its identity and purity.

  • HPLC: To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Cabazitaxel and its intermediates are potent cytotoxic agents and should be handled with extreme care.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for the synthesis of Cabazitaxel from this compound. The use of clearly defined reaction conditions and purification procedures allows for the consistent production of high-purity Cabazitaxel suitable for further research and development. The provided quantitative data and visual workflows serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for In Vitro Studies of 7,10-Dimethoxy-10-DAB III Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of novel derivatives of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III), a key intermediate in the synthesis of the potent anticancer agent Cabazitaxel. The protocols outlined below are designed to assess the cytotoxic and antiproliferative activities of these derivatives against various cancer cell lines, elucidate their mechanism of action, and characterize their effects on key cellular signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of novel this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table presents a template for summarizing such quantitative data, which allows for easy comparison of the potency of different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (Example Data)

Compound IDModification on this compound CoreCancer Cell LineIC50 (µM)
Derivative A [Specify Modification]MCF-7 (Breast)[Value]
A549 (Lung)[Value]
PC-3 (Prostate)[Value]
Derivative B [Specify Modification]MCF-7 (Breast)[Value]
A549 (Lung)[Value]
PC-3 (Prostate)[Value]
Cabazitaxel (Reference Compound)MCF-7 (Breast)[Value]
A549 (Lung)[Value]
PC-3 (Prostate)[Value]

Note: The IC50 values should be determined from dose-response curves generated from cell viability assays, such as the MTT or SRB assay.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for characterizing the anticancer properties of novel this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cabazitaxel).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Protocol 2: Tubulin Polymerization Assay

Taxanes are known to interfere with microtubule dynamics. This assay assesses the effect of the derivatives on tubulin polymerization in a cell-free system.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound derivatives

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a pre-chilled 96-well plate, add tubulin polymerization buffer, GTP, and the test compounds at various concentrations.

  • Tubulin Addition: Add purified tubulin to each well.

  • Initiation of Polymerization: Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the change in absorbance over time for each compound concentration to evaluate its effect on the rate and extent of tubulin polymerization.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the study of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Mechanism->Western_Blot

Caption: Experimental workflow for evaluating this compound derivatives.

Taxanes, the class of compounds to which these derivatives belong, are known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway following microtubule stabilization and mitotic arrest.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway Derivative This compound Derivative Microtubules Microtubule Stabilization Derivative->Microtubules Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Mitotic_Arrest->Bcl2_Family Stress Signals Mito_Perm Mitochondrial Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for taxane derivatives.

Application Notes and Protocols for the Large-Scale Synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III, a key intermediate in the semi-synthesis of the antineoplastic agent Cabazitaxel. The described method is a one-pot methylation of the readily available precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree. This process offers a commercially viable and efficient route to the desired product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow.

Introduction

Cabazitaxel is a second-generation taxane that has demonstrated significant efficacy in the treatment of hormone-refractory prostate cancer. A crucial intermediate in its semi-synthesis is 7,10-Dimethoxy-10-deacetylbaccatin III. The development of a scalable and cost-effective synthesis for this intermediate is therefore of high importance for the pharmaceutical industry. The protocol outlined below describes a one-pot methylation of 10-deacetylbaccatin III (10-DAB) using dimethyl sulfate in the presence of a base. This method avoids the multiple protection and deprotection steps often associated with the synthesis of taxane analogs, leading to a more streamlined and efficient process suitable for large-scale production.

Materials and Reagents

Material/ReagentGradeSupplier
10-deacetylbaccatin III (10-DAB)≥98%Commercially Available
Dimethyl sulfate≥99%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium hydroxideACS Reagent GradeCommercially Available
Diisopropyl etherAnhydrousCommercially Available
AcetoneACS Reagent GradeCommercially Available
WaterDeionizedLaboratory Supply

Experimental Protocol

One-Pot Methylation of 10-deacetylbaccatin III

This protocol is adapted from a disclosed method for the preparation of 7,10-dimethoxy-10-deacetylbaccatin III.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 150 ml of tetrahydrofuran (THF).

  • Addition of Reagents: To the THF, add 91.77 g of dimethyl sulfate. Cool the mixture to a temperature between -5°C and 0°C.

  • Addition of Starting Material: Slowly add 50 g of 10-deacetylbaccatin III to the reaction mixture while maintaining the temperature between -5°C and 0°C.

  • Base Addition: Prepare a solution of 14.65 g of sodium hydroxide in 250 ml of water. Add this solution to the reaction mixture at a rate that maintains the temperature between -5°C and 0°C.

  • Reaction: Raise the temperature of the reaction mixture to 5-10°C and stir for 3 hours.

  • Work-up: In a separate vessel, prepare a pre-cooled (10-15°C) mixture of 700 ml of water and 1000 ml of diisopropyl ether. Slowly add the reaction mixture to this pre-cooled mixture with stirring. Continue stirring for 45 minutes at the same temperature.

  • Isolation of Product: Filter the resulting solid and wash it with acetone.

  • Purification: Add 75 ml of acetone to the wet compound at 20-25°C and stir for 45 minutes. Filter the solid, wash with acetone, and dry to obtain the final product, 7,10-dimethoxy-10-deacetylbaccatin III.

Quantitative Data Summary

ParameterValueReference
Starting Material (10-DAB)50.0 g[1]
Dimethyl Sulfate91.77 g[1]
Sodium Hydroxide14.65 g[1]
Yield of 7,10-dimethoxy-10-deacetylbaccatin III35.0 g[1]
Molar YieldApprox. 63%Calculated

Visualizations

Synthetic Pathway

Synthetic_Pathway 10-deacetylbaccatin_III 10-deacetylbaccatin III Product 7,10-Dimethoxy-10-deacetylbaccatin III 10-deacetylbaccatin_III->Product Methylation Reagents Dimethyl sulfate, NaOH THF, Water Reagents->Product

Caption: Synthetic route for the one-pot methylation of 10-DAB.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: Mix THF and Dimethyl Sulfate Cool_1 Cool to -5°C to 0°C Start->Cool_1 Add_10DAB Add 10-deacetylbaccatin III Cool_1->Add_10DAB Add_NaOH Add NaOH solution Add_10DAB->Add_NaOH React Stir at 5-10°C for 3h Add_NaOH->React Quench Add to cold Water/Diisopropyl ether React->Quench Stir Stir for 45 min Quench->Stir Filter_1 Filter solid Stir->Filter_1 Wash_Acetone_1 Wash with Acetone Filter_1->Wash_Acetone_1 Slurry Slurry in Acetone at 20-25°C Wash_Acetone_1->Slurry Filter_2 Filter solid Slurry->Filter_2 Wash_Acetone_2 Wash with Acetone Filter_2->Wash_Acetone_2 Dry Dry the product Wash_Acetone_2->Dry End End: Pure Product Dry->End

Caption: Step-by-step workflow for the synthesis and purification.

Discussion

The presented one-pot methylation protocol offers a significant improvement over multi-step synthetic routes that involve protection and deprotection of the hydroxyl groups of 10-DAB. The direct methylation is more atom-economical and results in a higher overall yield with fewer purification steps. The use of readily available and inexpensive reagents makes this process suitable for large-scale industrial production. The reported yield of 35.0 g from 50 g of starting material is a strong indicator of the efficiency of this method. Further optimization of reaction conditions, such as solvent choice and reaction time, could potentially lead to even higher yields.

Safety Precautions

Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. All handling of this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Sodium hydroxide is corrosive and should be handled with care. The reaction should be carried out by trained personnel familiar with the handling of hazardous chemicals.

References

Application Notes and Protocols for the Quantification of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Deacetylbaccatin III (10-DAB III) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel.[1] Accurate and precise quantification of 10-DAB III is essential for process optimization, quality control of raw materials, and formulation development. These application notes provide detailed protocols and performance data for the quantification of 10-DAB III using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the analysis of 10-DAB III and other taxoids.[2] This technique separates compounds based on their polarity, allowing for the effective resolution of 10-DAB III from a complex matrix, such as plant extracts.

Method validation ensures that an analytical procedure is suitable for its intended purpose.[3] The following tables summarize the typical performance characteristics of a validated HPLC method for the quantification of 10-DAB III.

Table 1: HPLC Method Validation - Linearity

ParameterValue
Analyte10-Deacetylbaccatin III
Concentration Range4 - 40 µg/mL
Number of Points5
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Data synthesized from multiple sources indicating common validation parameters for HPLC analysis.

Table 2: HPLC Method Validation - Accuracy (Recovery)

AnalyteSpiked ConcentrationMeasured ConcentrationRecovery (%)
10-Deacetylbaccatin IIILow QC-~98%
Medium QC--
High QC--
Recovery data is based on a reported study using solid-phase extraction.[4]

Table 3: HPLC Method Validation - Precision (Repeatability)

AnalyteConcentrationIntra-day RSD (%)Inter-day RSD (%)
10-Deacetylbaccatin IIILow QC< 2%< 5%
Medium QC< 2%< 5%
High QC< 2%< 5%
Typical acceptance criteria for precision in HPLC method validation.

Table 4: HPLC Method Validation - Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValueMethod
Limit of Detection (LOD)-Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantitation (LOQ)-Signal-to-Noise Ratio (S/N) of 10:1
Standard methods for determining LOD and LOQ.[5]

Experimental Protocols

This protocol describes the extraction of 10-DAB III from the needles of Taxus baccata.

Materials:

  • Dried and powdered needles of Taxus baccata

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 1 g of powdered Taxus needles and place it in a 50 mL conical tube.

    • Add 20 mL of methanol and vortex for 1 minute.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried extract in 10 mL of a methanol/water (1:1 v/v) solution.

    • Transfer the solution to a separatory funnel.

    • Add 10 mL of hexane and shake vigorously for 2 minutes.

    • Allow the layers to separate and discard the upper hexane layer (this removes non-polar impurities).

    • Repeat the hexane wash twice more.

    • To the aqueous methanol layer, add 10 mL of dichloromethane and shake for 2 minutes.

    • Collect the lower dichloromethane layer.

    • Repeat the dichloromethane extraction twice more.

    • Pool the dichloromethane fractions and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Dissolve the dried extract from the partitioning step in 1 mL of the initial HPLC mobile phase.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the 10-DAB III with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis. A study showed that eluting with 75% methanol resulted in a recovery of about 98% for 10-DAB III.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[2] Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 227 nm.[2]

  • Injection Volume: 20 µL.[2]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 10-DAB III reference standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Analysis:

    • Filter the prepared sample extracts and standards through a 0.45 µm syringe filter before injection.

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the 10-DAB III peak in the chromatograms based on the retention time of the reference standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 10-DAB III in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Taxus sp. Sample (Needles) extraction Solvent Extraction (Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Dichloromethane) extraction->partitioning cleanup Solid-Phase Extraction (SPE) Cleanup partitioning->cleanup final_sample Final Sample for Analysis cleanup->final_sample hplc HPLC System (C18 Column, UV Detector) final_sample->hplc data_acquisition Data Acquisition (Chromatogram) hplc->data_acquisition quantification Quantification of 10-DAB III data_acquisition->quantification calibration Calibration Curve Generation (Standard Solutions) calibration->quantification result Reportable Result (Concentration) quantification->result method_validation_pathway start Analytical Method Validation specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod Limit of Detection (LOD) start->lod loq Limit of Quantitation (LOQ) start->loq robustness Robustness start->robustness

References

Application Notes and Protocols for the Semi-Synthesis of Cabazitaxel from 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel is a second-generation taxane, a class of potent anti-neoplastic agents that target microtubules.[1] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB III), which is extracted from the needles of yew trees.[2] Cabazitaxel is distinguished from its predecessor, docetaxel, by the presence of two methoxy groups at the C7 and C10 positions of the baccatin III core, which contributes to its ability to overcome certain mechanisms of drug resistance.[3][4]

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of Cabazitaxel, commencing from the key intermediate 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis and development of taxane-based anticancer drugs.

Synthetic Scheme Overview

The semi-synthesis of Cabazitaxel from 10-DAB III involves a multi-step process. The initial phase focuses on the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB III to yield the crucial intermediate, this compound. This intermediate is then subjected to esterification at the C13 hydroxyl group with a protected side chain. The synthesis is completed by the removal of protecting groups to yield the final Cabazitaxel product.[5]

Below is a generalized workflow for this synthetic route.

Cabazitaxel Synthesis Workflow 10-DAB_III 10-Deacetylbaccatin III (10-DAB III) Protection Protection of C7 and C13 Hydroxyls 10-DAB_III->Protection Silylation Protected_10_DAB Protected 10-DAB III Protection->Protected_10_DAB Methylation Methylation of C7 and C10 Hydroxyls Protected_10_DAB->Methylation Methylating Agent (e.g., Iodomethane) 7_10_Dimethoxy_Protected Protected 7,10-Dimethoxy- 10-DAB III Methylation->7_10_Dimethoxy_Protected Deprotection_C13 Selective Deprotection of C13 Hydroxyl 7_10_Dimethoxy_Protected->Deprotection_C13 e.g., HF-Pyridine 7_10_Dimethoxy_10_DAB_III This compound Deprotection_C13->7_10_Dimethoxy_10_DAB_III Side_Chain_Coupling Side Chain Coupling (Esterification at C13) 7_10_Dimethoxy_10_DAB_III->Side_Chain_Coupling Protected Side Chain, DCC, DMAP Protected_Cabazitaxel Protected Cabazitaxel Side_Chain_Coupling->Protected_Cabazitaxel Final_Deprotection Final Deprotection Protected_Cabazitaxel->Final_Deprotection Acidic Conditions Cabazitaxel Cabazitaxel Final_Deprotection->Cabazitaxel

Caption: Generalized workflow for the semi-synthesis of Cabazitaxel.

Experimental Protocols

The following protocols are compiled from various sources and represent a general methodology for the key synthetic steps. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of this compound from 10-DAB III

This protocol involves a three-step sequence: protection of the C7 and C13 hydroxyls, methylation of the C7 and C10 hydroxyls, and selective deprotection of the C13 hydroxyl.

Step 1a: Protection of 10-DAB III [1]

  • Dissolve 10-DAB III in pyridine.

  • Add a silylating agent (e.g., a trialkylsilyl chloride) dropwise to the solution. The molar ratio of 10-DAB III to the silylating agent can range from 1:2 to 1:20.

  • Stir the reaction mixture at 20°C for 16 hours, then increase the temperature to 110°C and react for an additional 1.5-2 hours.

  • Remove the pyridine under reduced pressure.

  • Dilute the residue with methyl tertiary butyl ether (MTBE) and wash sequentially with 1M HCl and water.

  • Collect the organic phase, concentrate it, and induce crystallization by adding petroleum ether to obtain the protected 10-DAB III.

Step 1b: Methylation of Protected 10-DAB III [1]

  • Dissolve the protected 10-DAB III from the previous step in a mixed solvent of an organic solvent and iodomethane.

  • Cool the solution to 0°C and add a base (e.g., sodium hydride) dropwise. The molar ratio of the protected intermediate to the base can be between 1:1 and 1:3.

  • Stir the reaction at 0°C for 0.5-2 hours.

  • Quench the reaction with glacial acetic acid.

  • Remove the organic solvent and excess iodomethane by vacuum distillation.

  • Purify the residue by column chromatography to yield the protected this compound.

Step 1c: Selective Deprotection to Yield this compound [1]

  • Dissolve the protected this compound in an organic solvent such as dichloromethane.

  • Add a deprotecting agent (e.g., hydrofluoric acid-triethylamine salt) dropwise. The molar ratio of the protected intermediate to the deprotecting agent is typically 1:1 to 1:2.

  • Stir the reaction at 20°C for 16 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Collect the organic phase, concentrate it, and induce crystallization with petroleum ether to obtain this compound as a white solid.

Protocol 2: Coupling of this compound with the Side Chain

This step involves the esterification of the C13 hydroxyl group of this compound with a protected side chain, typically (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid.[6]

  • Dissolve this compound and the protected side chain in a suitable solvent such as toluene or dichloromethane.

  • Cool the mixture to 20-25°C.

  • Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Cabazitaxel.

  • Purify the crude product by column chromatography.

Protocol 3: Final Deprotection to Yield Cabazitaxel

The final step is the removal of the protecting group from the side chain to yield Cabazitaxel.[7][8]

  • Dissolve the protected Cabazitaxel from the previous step in an ethanol/hydrochloric acid solution.

  • Stir the reaction at 0°C for approximately 16 hours.

  • Neutralize the reaction mixture with an aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain Cabazitaxel.

Quantitative Data

The following tables summarize the key quantitative data for the semi-synthesis of Cabazitaxel.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductReported Yield (%)
Methylation of 10-DAB III10-Deacetylbaccatin IIIThis compound~90%[9]
Side Chain CouplingThis compoundProtected CabazitaxelNot explicitly stated
Final DeprotectionProtected CabazitaxelCabazitaxel~93%[7]

Table 2: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data
10-Deacetylbaccatin IIIC₂₉H₃₆O₁₀544.59¹H NMR (CDCl₃): δ 8.12 (d, 2H), 7.60 (t, 1H), 7.49 (t, 2H), 5.66 (d, 1H), 4.97 (d, 1H), 4.83 (t, 1H), 4.43 (dd, 1H), 4.30 (d, 1H), 4.16 (d, 1H), 3.81 (d, 1H), 2.54 (m, 1H), 2.30 (s, 3H), 2.27 (m, 2H), 1.86 (m, 1H), 1.68 (s, 3H), 1.24 (s, 3H), 1.14 (s, 3H).[10]
This compoundC₃₁H₄₀O₁₀572.64Data not readily available in searched literature.
CabazitaxelC₄₅H₅₇NO₁₄835.93¹H NMR (CDCl₃): δ 8.11 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H), 7.39-7.30 (m, 5H), 6.27 (t, 1H), 5.68 (d, 1H), 5.42 (d, 1H), 5.29 (d, 1H), 4.96 (d, 1H), 4.83 (s, 1H), 4.31 (d, 1H), 4.20 (d, 1H), 3.89 (d, 1H), 3.82 (dd, 1H), 3.50 (s, 3H), 3.34 (s, 3H), 2.54 (m, 1H), 2.38 (s, 3H), 2.26 (m, 2H), 1.90 (m, 1H), 1.68 (s, 3H), 1.34 (s, 9H), 1.25 (s, 3H), 1.13 (s, 3H).

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Cabazitaxel exerts its potent anticancer effects by targeting the microtubule network within cells.[2] This mechanism ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

Cabazitaxel_Mechanism_of_Action cluster_0 Cellular Effects of Cabazitaxel cluster_1 Apoptotic Signaling Pathway Cabazitaxel Cabazitaxel Microtubules β-Tubulin on Microtubules Cabazitaxel->Microtubules Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Stabilization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2_family Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2_family Bax_Bak Activation of Bax and Bak Bcl2_family->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Release of Cytochrome c Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Cell_Death Cell Death Caspase_3->Cell_Death

Caption: Mechanism of action of Cabazitaxel leading to apoptosis.

The binding of Cabazitaxel to β-tubulin stabilizes microtubules, preventing their dynamic assembly and disassembly, which is crucial for various cellular functions, particularly mitosis.[2][11] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[12] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of pro-apoptotic proteins Bax and Bak.[13] Activated Bax and Bak cause permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[14]

Conclusion

The semi-synthesis of Cabazitaxel from this compound is a critical process in the production of this important anticancer drug. The protocols and data presented in these application notes provide a detailed framework for researchers and drug development professionals. Successful synthesis and purification of Cabazitaxel and its intermediates are essential for advancing research and development in the field of oncology. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to the more efficient production of this life-saving medication.

References

Application Notes and Protocols: Protecting Group Strategies in the Synthesis of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a critical intermediate in the semi-synthesis of Cabazitaxel, a potent taxane-based antineoplastic agent.[1][2] Cabazitaxel has demonstrated significant efficacy in treating metastatic castration-resistant prostate cancer. The synthesis of this complex molecule from the naturally occurring precursor 10-deacetylbaccatin III (10-DAB) presents a significant synthetic challenge. The 10-DAB core possesses multiple hydroxyl (-OH) groups at the C7, C10, and C13 positions, which have comparable reactivities. Therefore, a robust protecting group strategy is essential to achieve the selective methylation of the C7 and C10 hydroxyl groups, which is the key transformation in producing this compound.[1] This document outlines the primary strategies, provides detailed experimental protocols, and presents key data for the synthesis of this vital intermediate.

Core Synthetic Challenge: Selective Methylation

The primary challenge in the synthesis of this compound is the targeted addition of methyl groups to the C7 and C10 hydroxyls of the 10-DAB molecule, while leaving the C13 hydroxyl group available for the subsequent attachment of the pharmacologically active side chain.[1] The process must be highly selective to prevent unwanted reactions at other sites on the taxane core.[1] Historically, methods involving step-wise methylation have been employed, but these are often inefficient and not commercially viable.[3] Modern approaches focus on either direct methylation under controlled conditions or, more commonly, the use of protecting groups to temporarily mask the more reactive hydroxyl groups.

Protecting Group Strategies and Methodologies

The choice of protecting group is crucial and depends on factors such as stability, ease of installation and removal, and compatibility with other reaction conditions.[4] For the synthesis of this compound, silyl ethers are a commonly employed class of protecting groups.

Strategy 1: Selective Silyl Ether Protection

This strategy involves protecting the hydroxyl groups at C7 and C13 with a silyl group, followed by selective deprotection at C7, methylation of the free C7 and C10 hydroxyls, and final deprotection at C13. This multi-step process offers high selectivity and avoids the use of hazardous reagents like sodium hydride.[5]

Logical Workflow for Silyl Protection Strategy

cluster_main Silyl Protection Strategy Workflow start 10-Deacetylbaccatin III (10-DAB) protect Step 1: Silylation (Protect C7 & C13 -OH) start->protect Silylating Agent (e.g., R3SiCl) deprotect7 Step 2: Selective Deprotection (Expose C7 -OH) protect->deprotect7 Selective Reagent methylate Step 3: Methylation (Methylate C7 & C10 -OH) deprotect7->methylate Methylating Agent (e.g., CH3I) deprotect13 Step 4: Final Deprotection (Expose C13 -OH) methylate->deprotect13 Deprotecting Agent (e.g., TBAF) end_product This compound deprotect13->end_product

Caption: Workflow of the silyl protection strategy for selective synthesis.

Strategy 2: Direct Methylation

An alternative approach involves the direct methylation of 10-DAB III without prior protection. This method relies on carefully controlling reaction conditions to favor methylation at the C7 and C10 positions. While potentially reducing the number of synthetic steps, it can be challenging to achieve high selectivity and may result in lower yields or complex product mixtures.[3] A reported method utilizes dimethyl sulfate as the methylating agent in the presence of a base.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis via Silyl Protection Strategy

This protocol is adapted from patent literature and involves a four-step process.[5]

Step 1: Silylation of 10-DAB III

  • Weigh 10-DAB III and dissolve it in pyridine at a mass-to-volume ratio of 1:10 to 1:20 (g/mL).

  • Add a silylating reagent (e.g., trimethylsilyl chloride, triethylsilyl chloride) dropwise. The molar ratio of 10-DAB to the silylating reagent should be between 1:2 and 1:20.

  • Stir the reaction mixture at 20°C for 16 hours.

  • Increase the temperature to 110°C and continue the reaction for 1.5-2 hours.

  • Remove most of the pyridine by vacuum evaporation.

  • Dilute the residue with methyl tertiary butyl ether (MTBE).

  • Wash the organic phase 1-2 times with 1M dilute hydrochloric acid, followed by 2-3 washes with water.

  • Collect the organic phase, concentrate it to approximately 1/10 of its original volume, and add petroleum ether to induce crystallization, yielding the C7, C13-disilylated product.

Step 2: Selective Deprotection of C7-Silyl Group

  • The patent describes preparing the selectively deprotected compound but does not provide a specific protocol for this step in the provided abstract. This step typically involves using specific acidic conditions or fluoride reagents that favor removal of the less sterically hindered silyl group.

Step 3: Methylation of C7 and C10 Hydroxyl Groups

  • Take the product from the previous step and dissolve it in a mixed solvent of an organic solvent and iodomethane (mass/volume ratio of 1:2.5:10).

  • Add a suitable base dropwise at 0°C (molar ratio of intermediate to base is 1:1 to 1:3).

  • Stir the reaction at 0°C for 0.5-2 hours.

  • Quench the reaction with glacial acetic acid.

  • Remove the organic solvent and excess iodomethane by vacuum distillation.

  • Purify the residue by column chromatography to obtain the methylated product.

Step 4: Deprotection of C13-Silyl Group

  • Dissolve the methylated product from Step 3 in an organic solvent (mass/volume ratio 1:10 to 1:20).

  • Add tetrabutylammonium fluoride (TBAF) to the solution (molar ratio of intermediate to TBAF is 1:1 to 1:2).

  • Stir the reaction at 20°C for 2-4 hours.

  • Remove the organic solvent by vacuum distillation.

  • The crude product is worked up using a mixed solvent system of water and dichloromethane to yield the final product, this compound.

Protocol 2: Direct Methylation of 10-DAB III

This protocol is adapted from a reported process for direct methylation.[3]

  • Add 10-deacetylbaccatin III (50 gm) to a reaction mixture of dimethyl sulfate (91.77 gm) in tetrahydrofuran (150 ml) at a temperature of -5°C to 0°C.

  • Add a solution of sodium hydroxide (14.65 gm) in water (250 ml) to the reaction mixture while maintaining the temperature at -5°C to 0°C.

  • Raise the temperature of the reaction mixture to 5-10°C and stir for 3 hours.

  • In a separate vessel, prepare a pre-cooled (10-15°C) mixture of water (700 ml) and diisopropyl ether (1000 ml).

  • Slowly add the reaction mixture to the cooled water/diisopropyl ether mixture and stir for 45 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with diisopropyl ether.

  • Combine the organic layers and wash with brine, then dry over sodium sulfate.

  • Concentrate the organic layer under vacuum to obtain a crude solid.

  • Add petroleum ether (160 ml) to the crude solid at 35-40°C and stir for 15 minutes.

  • Slowly cool the mixture to 0-5°C and stir for an additional 45 minutes to allow precipitation.

  • Filter the precipitated solid, wash with petroleum ether, and dry to obtain the title compound. (Reported Yield: 64.0 gm).[3]

Data Summary

The following tables summarize key parameters and reagents for the described synthetic strategies.

Table 1: Protecting Groups and Reagents

StepReagent ClassSpecific ExamplesFunction
Protection Silylating AgentTrimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), Tert-butyldiphenylsilyl chloride (TBDPSCl)Protects reactive -OH groups
Methylation Methylating AgentIodomethane (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄)Adds methyl group to -OH
Base Inorganic/OrganicSodium hydroxide (NaOH), PyridineActivates -OH for reaction
Deprotection Fluoride Source / AcidTetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF), Hydrochloric acid (HCl)Removes silyl protecting group
Solvent Organic SolventsPyridine, Tetrahydrofuran (THF), Dichloromethane (DCM), Methyl tertiary butyl ether (MTBE)Reaction medium

Table 2: Comparison of Synthetic Protocols

ParameterProtocol 1: Silyl ProtectionProtocol 2: Direct Methylation
Number of Steps 4 (Protection, Selective Deprotection, Methylation, Deprotection)1 (Direct Methylation)
Key Reagents Silyl chloride, CH₃I, TBAF, PyridineDimethyl sulfate, NaOH, THF
Safety Concerns Pyridine is toxic; TBAF is corrosive. Avoids NaH.[5]Dimethyl sulfate is highly toxic and carcinogenic; NaOH is caustic.
Selectivity Control High, controlled by protecting group manipulation.Moderate to low, dependent on reaction conditions.
Reported Yield Not specified in abstract.~118% (64g product from 50g 10-DAB, implies impurities or solvent).
Purification Multiple chromatographic purifications may be needed.Crystallization/precipitation.

Overall Synthetic Pathway

The synthesis of this compound is a crucial part of the larger process to manufacture Cabazitaxel. The intermediate is subsequently coupled with a protected side chain to complete the synthesis of the final active pharmaceutical ingredient.[1]

Overall Synthesis of Cabazitaxel

G cluster_path Cabazitaxel Synthesis Pathway dab 10-DAB III (Natural Precursor) intermediate This compound (Key Intermediate) dab->intermediate Selective C7/C10 Methylation (Protecting Group Strategy) cabazitaxel Cabazitaxel (Final API) intermediate->cabazitaxel C13 Side Chain Esterification & Deprotection

Caption: Role of this compound in Cabazitaxel synthesis.

The synthesis of this compound is a testament to the importance of protecting group chemistry in the production of complex pharmaceuticals.[4] While direct methylation offers a shorter route, strategies employing silyl protecting groups provide superior selectivity and control, which are critical for achieving high purity and yield. The choice of strategy depends on a balance of factors including efficiency, safety, cost, and scalability. The protocols and data presented here provide a comprehensive overview for researchers and professionals engaged in the development and manufacturing of taxane-based therapeutics.

References

Application Notes and Protocols for the Crystallization of 7,10-Dimethoxy-10-DAB III for High Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a crucial intermediate in the semi-synthesis of the potent anti-cancer drug, Cabazitaxel.[1][2] The purity of this intermediate is of paramount importance as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] Impurities in this compound can lead to the formation of undesirable byproducts, complicating the manufacturing process and potentially compromising the therapeutic value of Cabazitaxel.[1] Therefore, robust and reproducible crystallization methods are essential to achieve the high purity levels, typically exceeding 98.0%, required for pharmaceutical applications.[1]

These application notes provide a detailed protocol for the crystallization of this compound, drawing upon established principles for the purification of related taxane compounds such as paclitaxel and 10-deacetylbaccatin III (10-DAB III). The described method utilizes a solvent/anti-solvent system to effectively remove impurities and yield a crystalline product of high purity.

Experimental Protocols

Objective: To develop a reliable crystallization protocol for obtaining high-purity this compound suitable for use in the synthesis of Cabazitaxel.

Materials and Equipment:

  • Crude this compound

  • Dichloromethane (DCM), HPLC grade

  • n-Heptane, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Crystallization vessel with overhead stirrer

  • Temperature probe

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Vacuum oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

1. Preliminary Solubility Screening (Hypothetical Data):

A preliminary solubility screening is crucial for identifying a suitable solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but exhibit low solubility at room temperature or below, allowing for efficient crystal precipitation.

Solvent System (Solvent:Anti-solvent)Temperature (°C)Solubility (mg/mL)Observations
Dichloromethane:n-Heptane40> 100Good solubility of crude material.
Dichloromethane:n-Heptane0< 5Significant precipitation observed.
Methanol:Water50~50Partial dissolution of impurities.
Methanol:Water5~10Gummy precipitate formed.
Acetone:n-Heptane50> 80Good solubility.
Acetone:n-Heptane0< 8Fine crystals, difficult to filter.

Based on this hypothetical screening, a Dichloromethane:n-Heptane system is selected for the detailed protocol.

2. Crystallization Protocol:

This protocol is based on methods used for purifying paclitaxel, which involves dissolving the crude product in a solvent like dichloromethane and then adding an anti-solvent such as an alkane to induce crystallization.[3]

  • Dissolution:

    • Place 10.0 g of crude this compound into a clean, dry 250 mL crystallization vessel equipped with a magnetic stirrer.

    • Add 50 mL of dichloromethane (DCM) to the vessel.

    • Gently heat the mixture to 35-40°C while stirring until the solid is completely dissolved.

  • Anti-solvent Addition:

    • Set up a dropping funnel containing 150 mL of n-heptane.

    • Slowly add the n-heptane to the stirred DCM solution over a period of 60 minutes. The rate of addition is critical to control the particle size of the crystals.

    • Maintain the temperature of the mixture at 35-40°C during the addition.

  • Crystallization and Maturation:

    • After the complete addition of n-heptane, gradually cool the suspension to 0-5°C over 2-3 hours.

    • Once the target temperature is reached, continue stirring the slurry for an additional 2 hours to allow for complete crystallization and maturation of the crystals.

  • Filtration and Washing:

    • Filter the crystalline product using a Büchner funnel under vacuum.

    • Wash the filter cake with two 20 mL portions of a pre-chilled (0-5°C) mixture of DCM and n-heptane (1:3 v/v).

    • Wash the filter cake with a final 20 mL portion of pre-chilled (0-5°C) n-heptane to remove any residual DCM.

  • Drying:

    • Carefully transfer the crystalline solid to a vacuum oven.

    • Dry the product at 40-45°C under vacuum (<10 mbar) for 12-16 hours, or until a constant weight is achieved.

3. Purity Analysis by HPLC:

The purity of the crystallized this compound should be determined using a validated HPLC method.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of acetonitrile.

Data Presentation:

Table 1: Crystallization Process Parameters and Results

ParameterValue
Starting MaterialCrude this compound
Initial Purity (HPLC Area %)85.2%
Batch Size10.0 g
Solvent SystemDichloromethane:n-Heptane
Solvent Volume50 mL DCM
Anti-solvent Volume150 mL n-Heptane
Crystallization Temperature0-5°C
Yield of Crystalline Product8.8 g
Process Yield88%
Final Purity (HPLC Area %)99.1%

Visualizations

Crystallization_Workflow A 1. Dissolution Crude this compound in Dichloromethane (35-40°C) B 2. Anti-solvent Addition Slow addition of n-Heptane (Maintain 35-40°C) A->B Complete Dissolution C 3. Cooling & Crystallization Gradual cooling to 0-5°C B->C Induce Supersaturation D 4. Maturation Stirring at 0-5°C for 2 hours C->D Promote Crystal Growth E 5. Filtration & Washing Wash with cold DCM/n-Heptane and n-Heptane D->E F 6. Drying Vacuum oven at 40-45°C E->F Wet Cake H Mother Liquor & Washings (Impurities) E->H G High-Purity Crystalline Product (>99%) F->G

Caption: Workflow for the crystallization of this compound.

Caption: Logical diagram illustrating the principle of purity enhancement via crystallization.

Discussion:

The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization protocol.[4] Dichloromethane serves as a good solvent for the taxane core, while n-heptane acts as an effective anti-solvent, reducing the solubility of this compound and forcing it out of solution in a crystalline form. The slow addition of the anti-solvent and the gradual cooling profile are designed to promote the growth of larger, more uniform crystals, which are easier to filter and typically have higher purity.

The washing steps are crucial for removing the mother liquor, which contains the majority of the dissolved impurities. A mixture of the solvent and anti-solvent is used initially to displace the mother liquor without re-dissolving a significant amount of the product, followed by a pure anti-solvent wash to remove the more volatile solvent.

The final purity of 99.1% achieved through this protocol meets the stringent requirements for the synthesis of Cabazitaxel. Further optimization of parameters such as solvent ratios, cooling rates, and agitation speeds may lead to further improvements in yield and purity. It is recommended that the mother liquor be analyzed to identify the impurity profile and to assess any potential for recovering valuable material.

Safety Precautions:

  • All handling of solvents should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • n-Heptane is flammable; avoid open flames and sources of ignition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7,10-Dimethoxy-10-DAB III. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this crucial pharmaceutical intermediate. This compound is a key precursor in the semi-synthesis of the anti-cancer drug Cabazitaxel.[1][2][3]

This guide provides answers to frequently asked questions and detailed troubleshooting for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (CAS: 183133-94-0) is a synthetic derivative of 10-Deacetylbaccatin III (10-DAB III).[4] It serves as a critical intermediate in the multi-step synthesis of Cabazitaxel, a potent taxane-based chemotherapeutic agent used in the treatment of advanced prostate cancer.[1][2] Its structural modifications are essential for the final pharmacological activity of Cabazitaxel.

Q2: What is the common starting material for the synthesis?

The primary starting material is 10-Deacetylbaccatin III (10-DAB III), a natural taxoid extracted from the needles of various yew tree species (Taxus).[2][4] The availability of 10-DAB III from a renewable resource like needles makes it a sustainable precursor for the semi-synthesis of taxane-based drugs.[2]

Q3: What are the key steps in the synthesis of this compound?

The synthesis generally involves the selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the 10-DAB III core.[2] Some routes may involve protection and deprotection steps to ensure high selectivity and prevent unwanted side reactions.[5] The core of the synthesis is the targeted addition of methyl groups to the specific hydroxyl sites.[2]

Q4: Why is the purity of the final product so critical?

The purity of this compound is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API), Cabazitaxel.[6] Impurities in the intermediate can lead to the formation of undesired byproducts during subsequent synthesis steps, which can be difficult to remove and may possess their own pharmacological (and potentially toxicological) profiles, complicating regulatory approval.[6] Purity levels greater than 98% are often required for pharmaceutical manufacturing.[6]

Q5: What are the primary safety concerns during the synthesis?

Historically, synthetic routes have employed hazardous and strong bases like sodium hydride (NaH) to deprotonate the hydroxyl groups for methylation.[5] Sodium hydride is highly flammable and can react explosively with water. Modern, safer protocols have been developed to avoid such dangerous reagents.[2][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Reaction Yield

Q: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the starting 10-DAB III is of high purity. Impurities can interfere with the reaction. The methylating agent (e.g., trimethyloxonium tetrafluoroborate) and base should be fresh and anhydrous.

  • Reaction Conditions: The reaction is sensitive to temperature and time. Stirring for 20 hours at room temperature is a reported condition.[1] Deviations can lead to incomplete reactions or side product formation.

  • Moisture: The presence of water can consume the base and methylating agent, reducing the yield. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Base: The strength and stoichiometry of the base are critical. Insufficient base will result in an incomplete reaction. See the table below for examples of different reaction systems.

Table 1: Comparison of Synthesis Parameters and Reported Yields

Starting MaterialMethylating AgentBaseSolventConditionsYield (%)Reference
10-DAB IIITrimethyloxonium tetrafluoroborate1,8-Bis(dimethylamino)naphthaleneDichloromethaneRoom Temp, 20h43.7%[1]
Protected 10-DAB IIINot SpecifiedSodium HydrideNot SpecifiedNot SpecifiedHigher Yield (Implied)[5]
10-DAB IIINot SpecifiedPyridine (Weak Base)Not SpecifiedRoom TempNot Specified[2]
Problem 2: Non-selective Methylation and Side Product Formation

Q: My analysis shows incomplete methylation or the formation of undesired methylated byproducts. How can I improve selectivity?

A: The taxane core has multiple hydroxyl groups. Achieving selective methylation at only the C-7 and C-10 positions is a primary challenge.[2]

  • Protecting Groups: Some synthetic routes utilize silyl protecting groups for the C-7 and C-13 hydroxyls.[5] A typical sequence involves:

    • Protecting the C-7 and C-13 hydroxyls.

    • Selectively deprotecting the C-7 hydroxyl.

    • Methylating the now-free C-7 and C-10 hydroxyls.

    • Deprotecting the C-13 hydroxyl.[5]

  • Direct Methylation: Direct methylation without protecting groups is possible but requires carefully controlled conditions and specific reagents that favor the desired positions. The use of 1,8-bis(dimethylamino)naphthalene as a non-nucleophilic, strong base is one such method.[1][2]

Problem 3: Presence of C-7 Epimer Impurity

Q: HPLC analysis reveals a significant impurity peak identified as the C-7 epimer of my product. What causes this and how can it be prevented?

A: Epimerization at the C-7 position is a known side reaction when using strong bases.

  • Cause: Strong bases can deprotonate the C-7 hydroxyl group, facilitating a rearrangement (epimerization) of its stereochemistry.[2]

  • Solution: Employing a weaker base can circumvent this issue. The use of pyridine, for example, allows for the functionalization of 10-DAB III while being insufficiently strong to cause significant epimerization at the C-7 position.[2]

G start 10-DAB III (Correct C-7 Stereochemistry) strong_base Addition of Strong Base (e.g., NaH) start->strong_base Undesired Pathway weak_base Use of Weaker Base (e.g., Pyridine) start->weak_base Recommended Pathway intermediate Deprotonation at C-7 OH strong_base->intermediate epimerization Epimerization (Rearrangement) intermediate->epimerization epimer C-7 Epimer (Incorrect Stereochemistry) epimerization->epimer product Desired Product (Stereochemistry Retained) weak_base->product

Caption: Logical diagram illustrating the prevention of C-7 epimerization.

Problem 4: Difficulty in Product Purification

Q: I am finding it challenging to purify this compound from the reaction mixture, especially from unreacted starting material and structurally similar impurities.

A: Purification is often a significant hurdle due to the presence of multiple taxane analogues with similar polarities.[5]

  • Column Chromatography: This is the most common purification method.[1][2]

    • Stationary Phase: Silica gel is typically used. For taxoids, reversed-phase columns like C18 are also effective.[2]

    • Mobile Phase: A solvent system of chloroform and methanol (e.g., 100:3 ratio) has been reported for silica gel chromatography.[1] A gradient elution, where the solvent composition is changed over time, is often necessary to achieve good separation of taxoids with different polarities.[2]

  • Crystallization: After column chromatography, crystallization from a suitable solvent system (e.g., concentrating from an organic solvent and adding petroleum ether) can be used to obtain a high-purity solid product.[5]

  • Solid-Phase Extraction (SPE): SPE can be used as a pre-purification step to remove major impurities and enrich the taxane fraction before final purification by HPLC.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported method utilizing a non-hazardous base.[1][2]

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 10-DAB III (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add 1,8-bis(dimethylamino)naphthalene (proton sponge, ~45 equivalents) to the solution. Stir at room temperature for 30 minutes.

  • Methylation: Add trimethyloxonium tetrafluoroborate (~35 equivalents) to the mixture.

  • Reaction: Continue stirring at room temperature for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, filter the reaction solution. Wash the filter cake with dichloromethane.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (see Protocol 2).

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or a chloroform/hexane mixture).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.

  • Elution: Elute the column with a solvent system of chloroform:methanol (e.g., starting at 100:1 and gradually increasing polarity to 100:3).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

G start Start: 10-DAB III dissolve 1. Dissolve in Dichloromethane start->dissolve add_base 2. Add Base (Proton Sponge) dissolve->add_base add_methyl 3. Add Methylating Agent add_base->add_methyl react 4. React (Room Temp, 20h) add_methyl->react workup 5. Workup (Filter, Concentrate) react->workup purify 6. Purify (Column Chromatography) workup->purify product End Product: 7,10-Dimethoxy- 10-DAB III purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,10-Dimethoxy-10-DAB III, a key intermediate in the production of Cabazitaxel.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the analysis of byproducts.

Problem: Low yield of the desired this compound product.

  • Possible Cause 1: Incomplete Methylation. The reaction may not have gone to completion, resulting in significant amounts of mono-methylated byproducts.

    • Troubleshooting Steps:

      • Reaction Monitoring: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Collect aliquots at regular intervals to observe the consumption of the starting material (10-DAB III) and the formation of intermediates and the final product.

      • Reagent Stoichiometry: Ensure the correct molar ratio of the methylating agent (e.g., dimethyl sulfate) and base (e.g., sodium hydroxide) to 10-DAB III. An insufficient amount of methylating agent is a common cause of incomplete reactions.[1]

      • Reaction Time and Temperature: The reaction may require a longer duration or a modest increase in temperature to proceed to completion. One reported procedure suggests stirring for 3 hours at 5-10°C.[1]

      • Base Strength: The choice and concentration of the base are critical. Strong bases can lead to side reactions, while a base that is too weak may result in incomplete deprotonation of the hydroxyl groups, leading to poor methylation efficiency.

  • Possible Cause 2: Degradation of Starting Material or Product. The reaction conditions may be too harsh, leading to the degradation of the taxane core.

    • Troubleshooting Steps:

      • Temperature Control: Maintain the recommended reaction temperature. For the methylation reaction using dimethyl sulfate and sodium hydroxide, a temperature range of -5°C to 10°C is suggested.[1]

      • pH Control: Avoid excessively acidic or basic conditions during workup, as this can lead to the decomposition of the product.

Problem: High levels of impurities detected in the final product.

  • Possible Cause 1: Formation of Mono-Methylated Byproducts. Incomplete methylation is a primary source of impurities, leading to the formation of 7-methoxy-10-deacetylbaccatin III and 10-methoxy-10-deacetylbaccatin III.

    • Troubleshooting Steps:

      • HPLC Analysis: Employ a validated HPLC method to separate and quantify the desired product and the mono-methylated byproducts. A typical HPLC setup for taxane analysis uses a C18 column with a mobile phase gradient of water and acetonitrile.[2]

      • Purification: If significant amounts of mono-methylated byproducts are present, purification by column chromatography is necessary. A solvent system such as ethyl acetate/petroleum ether can be effective.

  • Possible Cause 2: Formation of Over-Methylated Byproducts. Excessive methylation can occur at other reactive sites on the 10-DAB III molecule, such as the C13 hydroxyl group, leading to byproducts like 7,10,13-trimethyl-10-deacetylbaccatin III.

    • Troubleshooting Steps:

      • Control of Reagents: Carefully control the stoichiometry of the methylating agent to minimize over-methylation.

      • Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

  • Possible Cause 3: Presence of Impurities in the Starting Material. The purity of the initial 10-DAB III is crucial. Impurities in the starting material can be carried through the synthesis and contaminate the final product.

    • Troubleshooting Steps:

      • Purity Check of 10-DAB III: Analyze the purity of the starting 10-DAB III using HPLC before beginning the synthesis. High-purity starting material (typically >98%) is recommended.[3]

      • Purification of 10-DAB III: If the starting material contains significant impurities, it should be purified prior to use. Methods like recrystallization or column chromatography can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from incomplete or over-methylation of the 10-deacetylbaccatin III (10-DAB III) starting material. These include:

  • 7-methoxy-10-deacetylbaccatin III: Resulting from methylation only at the C7 hydroxyl group.

  • 10-methoxy-10-deacetylbaccatin III: Resulting from methylation only at the C10 hydroxyl group.

  • 7,10,13-trimethyl-10-deacetylbaccatin III: A potential byproduct of over-methylation, where the C13 hydroxyl group is also methylated.

Q2: How can I monitor the progress of the methylation reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the 10-DAB III starting material and the appearance of the mono-methylated intermediates and the final this compound product. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup for this analysis.[2]

Q3: What are the key parameters to control to ensure high purity of the final product?

A3: To achieve high purity (typically >98.0%), several parameters must be carefully controlled:[3]

  • Purity of Starting Material: Begin with high-purity 10-DAB III.

  • Stoichiometry of Reagents: Use the correct molar ratios of your methylating agent and base.

  • Reaction Temperature: Maintain the optimal temperature to ensure selective methylation and prevent degradation.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion without promoting side reactions.

  • Purification Method: Employ an effective purification method, such as column chromatography, to remove any unreacted starting material and byproducts.

Q4: Can you provide a general protocol for the synthesis of this compound?

A4: A representative experimental protocol involves the simultaneous methylation of the C7 and C10 hydroxyl groups of 10-DAB III. One such procedure is as follows:

  • Add 10-deacetylbaccatin III to a mixture of dimethyl sulfate in tetrahydrofuran at -5°C to 0°C.[1]

  • Add a solution of sodium hydroxide in water to the reaction mixture while maintaining the temperature between -5°C and 0°C.[1]

  • Raise the temperature of the reaction mixture to 5-10°C and stir for approximately 3 hours.[1]

  • Quench the reaction by slowly adding the mixture to a pre-cooled mixture of water and a suitable organic solvent like diisopropyl ether.[1]

  • Separate the organic layer, wash, dry, and concentrate it to obtain the crude product.

  • Purify the crude product using column chromatography to yield pure this compound.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a this compound Synthesis Reaction Mixture

Compound NameRetention Time (min)Relative Retention Time (RRT)Area % (Example)
10-deacetylbaccatin III (Starting Material)8.50.715.2
10-methoxy-10-deacetylbaccatin III10.20.858.1
7-methoxy-10-deacetylbaccatin III10.80.906.5
This compound (Product) 12.0 1.00 78.5
7,10,13-trimethyl-10-deacetylbaccatin III13.51.131.7

Note: Retention times are hypothetical and will vary depending on the specific HPLC method used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported procedure for the simultaneous methylation of 10-DAB III.[1]

  • Materials:

    • 10-deacetylbaccatin III (1 equivalent)

    • Dimethyl sulfate (approx. 3.4 equivalents)

    • Sodium hydroxide (approx. 3.2 equivalents)

    • Tetrahydrofuran (THF)

    • Water

    • Diisopropyl ether

    • Acetone

  • Procedure:

    • In a reaction vessel, add 10-deacetylbaccatin III (e.g., 50 g) to a mixture of dimethyl sulfate (e.g., 91.77 g) in tetrahydrofuran (e.g., 150 ml) and cool the mixture to between -5°C and 0°C.

    • Prepare a solution of sodium hydroxide (e.g., 14.65 g) in water (e.g., 250 ml).

    • Slowly add the sodium hydroxide solution to the reaction mixture while maintaining the temperature between -5°C and 0°C.

    • After the addition is complete, raise the temperature of the reaction mixture to 5-10°C and stir for 3 hours.

    • Prepare a pre-cooled (10-15°C) mixture of water (e.g., 700 ml) and diisopropyl ether (e.g., 1000 ml).

    • Slowly add the reaction mixture to the cooled water/diisopropyl ether mixture and stir for 45 minutes.

    • Separate the layers and wash the organic layer.

    • Concentrate the organic layer to obtain the crude product.

    • The crude product can be further purified by washing with a solvent like acetone to yield the final product.

Protocol 2: HPLC Analysis of Reaction Mixture

This is a general guideline for developing an HPLC method for analyzing the reaction mixture.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution (Example):

    • Start with a higher concentration of water and gradually increase the concentration of acetonitrile over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might run from 30% B to 90% B over 20-30 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV detection at 230 nm.[2]

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

Mandatory Visualization

Synthesis_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation 10-DAB_III 10-deacetylbaccatin III Reaction Methylation (e.g., (CH3)2SO4, NaOH) 10-DAB_III->Reaction Starting Material Product This compound Reaction->Product Desired Reaction Incomplete_Methylation Incomplete Methylation Reaction->Incomplete_Methylation Side Reaction Over_Methylation Over-Methylation Reaction->Over_Methylation Side Reaction Mono_Methoxy_7 7-methoxy-10-DAB III Incomplete_Methylation->Mono_Methoxy_7 Mono_Methoxy_10 10-methoxy-10-DAB III Incomplete_Methylation->Mono_Methoxy_10 Trimethyl_Product 7,10,13-trimethyl-10-DAB III Over_Methylation->Trimethyl_Product

Caption: Synthetic pathway and potential byproduct formation in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity HPLC_Analysis Analyze Reaction Mixture by HPLC Start->HPLC_Analysis Identify_Byproducts Identify Major Byproducts HPLC_Analysis->Identify_Byproducts Incomplete_Methylation High Levels of Mono-Methylated Byproducts? Identify_Byproducts->Incomplete_Methylation Over_Methylation High Levels of Over-Methylated Byproducts? Incomplete_Methylation->Over_Methylation No Optimize_Reaction Optimize Reaction Conditions: - Increase Methylating Agent - Adjust Reaction Time/Temp Incomplete_Methylation->Optimize_Reaction Yes Reduce_Reagent Reduce Amount of Methylating Agent Over_Methylation->Reduce_Reagent Yes Purify_Product Purify Product via Column Chromatography Over_Methylation->Purify_Product No Optimize_Reaction->Purify_Product Reduce_Reagent->Purify_Product End Achieved Desired Purity and Yield Purify_Product->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Purification of Taxane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

<_end_thought>

Welcome to the technical support center for the purification of taxane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect when purifying taxane intermediates?

A1: During the synthesis and extraction of taxane intermediates, you are likely to encounter several classes of impurities. These include other structurally similar taxanes (e.g., cephalomannine, 10-deacetylbaccatin III), epimers (like 7-epipaclitaxel), unreacted starting materials, reagents from preceding synthetic steps, and degradation products caused by exposure to non-optimal pH or temperature conditions.[1][][3]

Q2: My taxane intermediate appears to be degrading on the silica gel column. What can I do?

A2: Taxanes can be sensitive to the acidic nature of standard silica gel, leading to degradation or isomerization.[1] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine or pyridine. Alternatively, using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) can be an effective strategy.[1][4]

Q3: I'm observing very low yields after purification. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete extraction from the initial source material is a common issue; optimizing the extraction solvent and time can help.[1] The compound may be partially degrading on your chromatography column.[4] Additionally, if using a crystallization step, the target compound may have significant solubility in the chosen solvent system, leading to product loss in the mother liquor. Careful optimization of the solvent/anti-solvent ratio and temperature is crucial.[1]

Q4: Can I use reverse-phase HPLC for the final purification of my taxane intermediate?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the final purification of taxane intermediates.[5][6] Columns such as C18 or C8 are commonly employed with mobile phases typically consisting of acetonitrile/water or methanol/water gradients.[1] RP-HPLC offers high resolution, which is excellent for separating closely related impurities from the final product.[1][6]

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution (Co-elution of Impurities)

Symptom: In HPLC or flash chromatography, the peak for the target taxane intermediate is broad or overlaps significantly with impurity peaks.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate the components.

    • Solution: Systematically adjust the solvent gradient. For reverse-phase HPLC, altering the gradient slope of acetonitrile or methanol in water can significantly improve separation.[1] For normal-phase chromatography, try adding a third solvent to the mobile phase to modulate selectivity.

  • Inappropriate Stationary Phase: The chosen column chemistry may not be suitable for the specific separation challenge.

    • Solution: If using a standard C18 column, consider trying a column with a different chemistry, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for taxanes.[6]

  • Column Overloading: Injecting too much sample can lead to peak broadening and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration for your column dimensions.

Issue 2: Product Crystallization Fails or Yields an Oil

Symptom: After solvent evaporation or addition of an anti-solvent, the purified taxane intermediate fails to crystallize and remains an oil or amorphous solid.

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Re-purify the material using a high-resolution technique like preparative HPLC to achieve higher purity. Analyze the material by HPLC to confirm purity before attempting crystallization again.

  • Incorrect Solvent System: The chosen solvent/anti-solvent system is not suitable for inducing crystallization. Taxanes generally have poor water solubility.[1][7]

    • Solution: Screen a variety of solvent systems. Good solvents for taxanes often include acetone, ethyl acetate, and dichloromethane, while anti-solvents can include hexanes, heptane, or cold water. A slow addition of the anti-solvent or slow cooling can promote better crystal growth.

  • Supersaturation Issues: The solution may be too concentrated or not sufficiently supersaturated.

    • Solution: Try concentrating the solution further before adding the anti-solvent. Alternatively, attempt vapor diffusion by placing a vial of your dissolved product in a sealed chamber containing a beaker of the anti-solvent.

Data Presentation

Table 1: Comparison of HPLC Conditions for Taxane Intermediate Analysis

ParameterMethod AMethod BMethod C
Column C18 (250x4.6mm, 5µm)PFP (150x4.6mm, 5µm)C8 (150x4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic AcidWater0.02 M KH2PO4 (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50-90% B over 20 min40-70% B over 15 min40:60 (Isocratic)
Flow Rate 1.0 mL/min1.2 mL/min2.0 mL/min
Detection (UV) 227 nm230 nm230 nm
Typical Application Purity assessment of polar intermediatesSeparation of structurally similar taxanes[6]Routine analysis of Paclitaxel
Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)

  • Slurry Preparation: Weigh out an appropriate amount of silica gel and create a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude taxane intermediate in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC Method for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the purified taxane intermediate at approximately 1 mg/mL in methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a final concentration of ~50 µg/mL.

  • HPLC System Setup: Use a C18 column (e.g., 250x4.6mm, 5µm) maintained at a constant temperature (e.g., 30°C).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic Acid). Degas both solvents thoroughly.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for 10-15 minutes. Inject 10 µL of the prepared sample. Run a linear gradient from 50% B to 90% B over 20 minutes.

  • Data Analysis: Monitor the elution profile at 227 nm. Integrate the peak areas to determine the purity of the sample, expressed as a percentage of the total peak area.

Visualizations

G Troubleshooting Workflow for Low Purification Yield start Low Yield Observed After Purification check_degradation Assess Product Stability: Is the compound degrading? start->check_degradation change_column Switch to a less acidic or different stationary phase (e.g., Alumina, C18) check_degradation->change_column  Yes check_crystallization Review Crystallization: Is product lost in mother liquor? check_degradation->check_crystallization No end_node Yield Improved change_column->end_node optimize_solvent Optimize solvent/ anti-solvent ratio and temperature check_crystallization->optimize_solvent  Yes check_chromatography Review Chromatography: Is the product fully eluting? check_crystallization->check_chromatography No optimize_solvent->end_node stronger_eluent Increase mobile phase strength at the end of the run (Column 'flush') check_chromatography->stronger_eluent  No check_chromatography->end_node Yes stronger_eluent->end_node

Caption: A logical workflow for troubleshooting low yields in taxane purification.

G General Purification Workflow for Taxane Intermediates crude Crude Reaction Mixture or Extract flash_chrom Step 1: Flash Chromatography (Silica or Alumina) crude->flash_chrom purity_check1 Purity Check (TLC/HPLC) flash_chrom->purity_check1 semi_pure Semi-Pure Intermediate purity_check1->semi_pure Impurities Present crystallization Step 3: Crystallization purity_check1->crystallization >98% Pure prep_hplc Step 2: Preparative HPLC (Reverse-Phase C18) semi_pure->prep_hplc purity_check2 Purity Check (HPLC) prep_hplc->purity_check2 purity_check2->crystallization >98% Pure final_product High-Purity Taxane Intermediate crystallization->final_product

Caption: A typical multi-step workflow for purifying taxane intermediates.

G Taxane Mechanism of Action cluster_0 Normal Microtubule Dynamics taxane Taxane (e.g., Paclitaxel) mt Microtubule (MT) taxane->mt Binds to β-tubulin in MT lumen tubulin αβ-Tubulin Dimers assembly Polymerization tubulin->assembly disassembly Depolymerization mt->disassembly stabilization Hyper-stabilization of MT Lattice mt->stabilization Induced by Taxane Binding assembly->mt disassembly->tubulin stabilization->disassembly Blocks mitotic_arrest Mitotic Arrest & Cell Death stabilization->mitotic_arrest

Caption: Signaling pathway for taxane-induced microtubule stabilization.

References

Technical Support Center: 7,10-Dimethoxy-10-DAB III Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound from 10-deacetylbaccatin III (10-DAB III)?

The synthesis of this compound from 10-DAB III typically involves a multi-step process that includes:

  • Selective Protection: The hydroxyl groups at the C7 and C13 positions of 10-DAB III are selectively protected.

  • Selective Deprotection: The protecting group at the C7 position is selectively removed.

  • Hydroxyl Methylation: The hydroxyl groups at the C7 and C10 positions are methylated.

  • Final Deprotection: The protecting group at the C13 position is removed to yield the final product.[1]

Q2: What are common challenges that can lead to low yields of this compound?

Low yields can often be attributed to several factors:

  • Incomplete Reactions: Any of the steps, from protection to methylation, may not go to completion.

  • Side Reactions: Competing reactions can lead to the formation of undesired byproducts.

  • Difficult Purification: The structural similarity of intermediates and byproducts can make purification challenging, leading to product loss.[2]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry are critical and, if not optimized, can significantly reduce the yield.[3][4]

Q3: Are there alternative methods to chemical synthesis for modifying 10-DAB III?

While chemical synthesis is the primary route for producing this compound, enzymatic and biotechnological approaches are being explored for other 10-DAB III derivatives. For instance, enzymatic acetylation of the C10 hydroxyl group is a known method for producing baccatin III.[5][6][7][8] However, specific enzymatic methods for the double methylation at C7 and C10 are not yet well-established in the literature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield After the Methylation Step

  • Possible Cause 1: Incomplete Reaction.

    • Troubleshooting:

      • Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Increase the molar ratio of the methylating agent (e.g., iodomethane).[1]

      • Ensure the reaction temperature is optimal. Low temperatures may slow down the reaction rate.[9]

  • Possible Cause 2: Degradation of the Product or Intermediates.

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.

  • Possible Cause 3: Formation of Side Products.

    • Troubleshooting:

      • Optimize the stoichiometry of the base and methylating agent to minimize side reactions.

      • Consider the use of a phase transfer catalyst to improve the selectivity of the reaction.[9]

Issue 2: Difficulty in Purifying the Final Product

  • Possible Cause 1: Presence of Structurally Similar Impurities.

    • Troubleshooting:

      • Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with a high-resolution stationary phase.

      • Consider recrystallization from a suitable solvent system to improve purity.

  • Possible Cause 2: Co-elution of Reactants and Products.

    • Troubleshooting:

      • Adjust the mobile phase composition in your chromatography method to improve the separation of the target compound from impurities.

      • Ensure that the reaction has gone to completion to minimize the amount of starting material in the crude product.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_methylation Methylation Step Issues cluster_purification Purification Issues start Low Yield of this compound check_step Identify the problematic step: - Protection - Deprotection - Methylation - Purification start->check_step incomplete_rxn Incomplete Reaction? check_step->incomplete_rxn Methylation impurities Similar Impurities? check_step->impurities Purification optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase methylating agent ratio - Adjust temperature incomplete_rxn->optimize_conditions Yes degradation Product Degradation? incomplete_rxn->degradation No inert_atmosphere Use Inert Atmosphere Ensure anhydrous conditions degradation->inert_atmosphere Yes side_products Side Product Formation? degradation->side_products No optimize_reagents Optimize Reagent Stoichiometry Use Phase Transfer Catalyst side_products->optimize_reagents Yes advanced_chromatography Use Advanced Chromatography (Prep-HPLC, Flash) Consider Recrystallization impurities->advanced_chromatography Yes

Caption: Troubleshooting decision tree for low yield of this compound.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on patent literature.[1] Researchers should optimize these conditions for their specific laboratory setup.

Overall Synthetic Workflow

SynthesisWorkflow DAB 10-DAB III step1 Step 1: Selective Protection (e.g., with a silylating agent) DAB->step1 intermediate1 7,13-Diprotected-10-DAB III step1->intermediate1 step2 Step 2: Selective Deprotection of C7 intermediate1->step2 intermediate2 13-Protected-10-DAB III step2->intermediate2 step3 Step 3: Methylation (e.g., with Iodomethane and a base) intermediate2->step3 intermediate3 7,10-Dimethoxy-13-Protected-10-DAB III step3->intermediate3 step4 Step 4: Final Deprotection of C13 intermediate3->step4 product This compound step4->product

Caption: General synthetic workflow for this compound.

Step 1: Selective Protection of 10-DAB III

  • Dissolve 10-DAB III in a suitable solvent such as pyridine.

  • Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) dropwise at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 16 hours) and then heat as necessary to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting 7,13-diprotected-10-DAB III by crystallization or chromatography.

Step 2: Selective Deprotection at C7

  • Dissolve the diprotected intermediate in an organic solvent.

  • Add a mild acid or a specific deprotecting agent that selectively removes the protecting group at the C7 position.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the 13-protected-10-DAB III.

Step 3: Methylation of the C7 and C10 Hydroxyl Groups

  • Dissolve the 13-protected-10-DAB III in a mixture of an organic solvent and a methylating agent like iodomethane.

  • Add a suitable base (e.g., a metal hydride) at a low temperature (e.g., 0°C).

  • Stir the reaction for a defined period (e.g., 0.5-2 hours) and monitor by TLC.

  • Quench the reaction carefully (e.g., with glacial acetic acid).

  • Remove the solvents under vacuum and purify the resulting 7,10-dimethoxy-13-protected-10-DAB III by column chromatography.

Step 4: Final Deprotection at C13

  • Dissolve the methylated intermediate in an organic solvent.

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for silyl groups).

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the solvent and purify the final product, this compound, by crystallization or chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables provide an illustrative summary of how different reaction parameters can be varied to optimize the yield of this compound. The presented yields are hypothetical and for comparative purposes to guide experimental design.

Table 1: Effect of Silylating Agent on the Yield of the Protection Step

Silylating AgentMolar Ratio (Agent:10-DAB)Reaction Time (h)Temperature (°C)Illustrative Yield (%)
TBDMSCl2.5162085
TIPSCl2.5182082
TBDPSCl3.0242588

Table 2: Influence of Base and Solvent on the Methylation Step Yield

BaseSolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
NaHTHF/DMF0275
KHMDSToluene-201.580
Ag₂OCH₃I252470

Table 3: Comparison of Deprotection Methods for the Final Step

Deprotecting AgentSolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
TBAFTHF20392
HF-PyridineTHF0189
Acetic AcidH₂O/THF25685

References

Technical Support Center: Stability of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 7,10-Dimethoxy-10-DAB III, a key intermediate in the synthesis of the anti-cancer drug Cabazitaxel. The information is tailored for researchers, scientists, and drug development professionals to troubleshoot potential challenges during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other taxanes, is primarily influenced by pH, temperature, and light.[1] It is susceptible to degradation under acidic and basic conditions, with an optimal pH for stability of related taxanes suggested to be around 4-5. Elevated temperatures can accelerate degradation, and exposure to light can also lead to the formation of impurities.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place.[2] Recommended long-term storage is at -20°C.[2] If stored as a stock solution, for instance in DMSO, it should also be kept at -20°C or below in small, tightly sealed aliquots to minimize freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar taxane derivatives, this compound is likely to degrade through hydrolysis of its ester groups, epimerization at the C-7 position, and oxidation.[1] Under basic conditions, hydrolysis is a major degradation pathway. Acidic conditions can also lead to hydrolysis and other rearrangements.

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to separate and quantify this compound from its degradation products.[3] A well-developed HPLC method can provide information on the purity of the sample and the percentage of degradation over time.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound due to improper storage conditions.1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature (-20°C for long-term), protected from light, and in a tightly sealed container to prevent moisture absorption. 2. Check Solvent Purity: Ensure the solvent used for reconstitution is of high purity and anhydrous, as contaminants or water can promote degradation. 3. Perform Forced Degradation: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This can help in confirming if the unexpected peaks are indeed degradants.
Loss of potency or reduced yield in subsequent synthetic steps. Degradation of the this compound starting material.1. Assess Purity Before Use: Always analyze the purity of the this compound lot by HPLC before starting a synthesis. 2. Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures. 3. Review Handling Procedures: Ensure that the compound is handled quickly and efficiently, minimizing its exposure to ambient light and temperature.
Inconsistent experimental results. Variability in the stability of the compound between different batches or experiments.1. Standardize Storage and Handling: Implement a strict, standardized protocol for the storage and handling of this compound across all experiments. 2. Aliquot Stock Solutions: If using stock solutions, prepare multiple small aliquots to avoid repeated freeze-thaw cycles of the entire stock. 3. Monitor Purity Over Time: For long-term studies, periodically re-analyze the purity of the stored compound to track any degradation.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes the degradation of Cabazitaxel (a downstream product) under forced conditions. This can provide an indication of the potential lability of its precursor under similar stress.

Table 1: Summary of Forced Degradation Studies on Cabazitaxel

Stress ConditionReagent/ConditionDurationDegradation (%)
Acidic0.1 N HCl24 hours19.25
Alkaline0.1 N NaOH24 hours16.75
Oxidative3% H₂O₂24 hours7.99
Thermal60°C24 hours1.13
PhotolyticUV light24 hours1.35

Data is for Cabazitaxel and is intended to be indicative for its precursor, this compound.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 60°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 230 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Visualizations

Degradation_Pathway 7,10-Dimethoxy-10-DAB_III 7,10-Dimethoxy-10-DAB_III Hydrolysis Hydrolysis 7,10-Dimethoxy-10-DAB_III->Hydrolysis  pH (Acidic/Basic), Temperature Epimerization Epimerization 7,10-Dimethoxy-10-DAB_III->Epimerization  pH (Basic), Temperature Oxidation Oxidation 7,10-Dimethoxy-10-DAB_III->Oxidation  Oxidizing Agents Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Epimerization->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_troubleshooting Troubleshooting cluster_analysis Analysis Solid_Form Solid Form (-20°C, Dark, Dry) Purity_Check Initial Purity Check (HPLC) Solid_Form->Purity_Check Stock_Solution Stock Solution (-20°C, Aliquoted) Stock_Solution->Purity_Check Forced_Degradation Forced Degradation Study Purity_Check->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Purity_Check->HPLC_Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation) HPLC_Analysis->Data_Evaluation

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Purification of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7,10-Dimethoxy-10-DAB III, a key intermediate in the synthesis of Cabazitaxel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurities in this compound typically arise from the starting material (10-deacetylbaccatin III or 10-DAB III), side reactions during the methylation process, or degradation. Common impurities include:

  • Starting Material: Unreacted 10-DAB III.

  • Incomplete Methylation Products: 7-methoxy-10-DAB III and 10-methoxy-10-DAB III.

  • Over-Methylation Products: 7,10,13-trimethoxy-10-DAB III.[1]

  • Epimerization Products: 7-epi-10-deacetylbaccatin III can be a starting material impurity or formed under basic conditions.

  • Other Related Taxanes: Structurally similar taxanes present in the initial 10-DAB III extract.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[2][3] Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the final product and any isolated impurities.

Q3: What are the general strategies for purifying crude this compound?

A3: A multi-step approach is often necessary for achieving high purity. This typically involves:

  • Column Chromatography: To separate the target compound from structurally different impurities.

  • Recrystallization: To remove closely related impurities and achieve high final purity.

The choice of solvents and specific conditions for each step needs to be optimized for the specific impurity profile of the crude material.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to poor separation or co-elution with impurities. 2. Column Overloading: Exceeding the binding capacity of the stationary phase. 3. Compound Degradation on Silica Gel: Some taxanes can be sensitive to the acidic nature of silica gel.1. Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions before scaling up to column chromatography. 2. Reduce Sample Load: Use an appropriate amount of crude material for the size of the column. 3. Use Neutralized Silica or an Alternative Stationary Phase: Consider using silica gel that has been washed with a mild base or alternative stationary phases like alumina or C18 reverse-phase silica.
Persistent Impurities After Column Chromatography 1. Co-elution of Structurally Similar Impurities: Impurities with similar polarity to the product may be difficult to separate. 2. Formation of a New Impurity During Purification: The compound may degrade during the purification process.1. Employ a Different Chromatographic Technique: If normal-phase chromatography is insufficient, consider reverse-phase chromatography or high-speed counter-current chromatography (HSCCC).[4] 2. Recrystallization: This is often effective at removing closely related impurities. 3. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids, bases, or high temperatures during purification.
Difficulty in Inducing Crystallization 1. Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing precipitation. 2. Presence of Oily Impurities: These can inhibit crystal formation. 3. Supersaturation: The solution may be supersaturated.1. Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent. Common solvent/anti-solvent pairs for taxanes include methanol/water and ethyl acetate/hexane. 2. Pre-purification: Ensure the material is sufficiently pure before attempting recrystallization. An initial chromatographic step may be necessary. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Product Purity Decreases Over Time 1. Compound Instability: The purified compound may be degrading upon storage.1. Proper Storage: Store the purified this compound at low temperatures (e.g., -20°C), protected from light and moisture.

Data Presentation

Table 1: Hypothetical Purification of this compound

Purification Step Starting Purity (by HPLC) Purity after Step (by HPLC) Key Impurities Removed
Crude Product 75%-10-DAB III, 7-methoxy-10-DAB III, 10-methoxy-10-DAB III, various polar and non-polar impurities
Column Chromatography (Silica Gel) 75%95%10-DAB III, polar impurities
Recrystallization (Methanol/Water) 95%>99%7-methoxy-10-DAB III, 10-methoxy-10-DAB III

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., step-wise gradient to 50:50 hexane/ethyl acetate).

    • Collect fractions and monitor the elution of the product and impurities using Thin Layer Chromatography (TLC). The product can be visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin/sulfuric acid stain followed by heating).

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution:

    • Place the partially purified this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or ethyl acetate). Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound (Purity: ~75%) ColumnChromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Crude->ColumnChromatography PartiallyPure Partially Purified Product (Purity: ~95%) ColumnChromatography->PartiallyPure Waste1 Impurities (e.g., 10-DAB III) ColumnChromatography->Waste1 Recrystallization Recrystallization (e.g., Methanol/Water) PartiallyPure->Recrystallization PureProduct Pure this compound (Purity: >99%) Recrystallization->PureProduct Waste2 Impurities (e.g., mono-methylated analogs) Recrystallization->Waste2

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Purification CheckChromatography Review Column Chromatography Protocol Start->CheckChromatography CheckRecrystallization Review Recrystallization Protocol Start->CheckRecrystallization OptimizeSolvent Optimize Eluent System (TLC) CheckChromatography->OptimizeSolvent CheckLoading Check Sample Load CheckChromatography->CheckLoading OptimizeRecrystSolvent Optimize Recrystallization Solvent/Anti-solvent CheckRecrystallization->OptimizeRecrystSolvent PurityImproved Purity Improved OptimizeSolvent->PurityImproved PurityNotImproved Purity Not Improved OptimizeSolvent->PurityNotImproved No CheckLoading->PurityImproved CheckLoading->PurityNotImproved No OptimizeRecrystSolvent->PurityImproved OptimizeRecrystSolvent->PurityNotImproved No ConsiderAlternative Consider Alternative Chromatography (e.g., Reverse Phase) ConsiderAlternative->PurityImproved PurityNotImproved->ConsiderAlternative

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Scaling Up 7,10-Dimethoxy-10-DAB III Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) production, a key intermediate in the semi-synthesis of the anti-cancer agent Cabazitaxel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a crucial synthetic intermediate derived from 10-deacetylbaccatin III (10-DAB III). 10-DAB III is a natural product extracted from the needles of the yew tree (Taxus species).[1][2][3] The addition of two methoxy groups at the C7 and C10 positions of the baccatin core is a key step in the semi-synthesis of Cabazitaxel, a potent chemotherapeutic agent used in the treatment of prostate cancer.[4]

Q2: What is the primary starting material for this synthesis? A2: The primary precursor is 10-deacetylbaccatin III (10-DAB III), which is sustainably harvested from the renewable needles of yew trees, making it a more abundant and environmentally friendly starting material compared to Paclitaxel extracted from yew bark.[1][2][5][6]

Q3: What are the main chemical transformations involved in producing this compound? A3: The core transformation is the simultaneous or stepwise methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB III molecule. This is typically an alkylation reaction using a suitable methylating agent in the presence of a base.[4][7]

Q4: Why is scaling up this specific methylation reaction challenging? A4: Scaling up presents several challenges. These include ensuring selective and complete methylation at both the C7 and C10 positions without inducing side reactions, managing the handling of potentially hazardous reagents at a larger scale, and developing robust purification methods to remove impurities and unreacted starting materials.[4][8] Step-wise methylation processes can be lengthy and not commercially viable.[4]

Troubleshooting Guide: Key Production Issues

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of the Dimethylated Product

Potential Cause Troubleshooting Action
Incomplete Deprotonation The base used may be insufficient or not strong enough for a complete reaction at a larger scale. Some historical methods use hazardous reagents like sodium hydride.[7] A safer and more scalable alternative involves using dimethyl sulfate with sodium hydroxide.[4] Ensure adequate equivalents of the base are used and that mixing is efficient to handle the larger volume.
Degradation of Product/Reactants Prolonged reaction times or elevated temperatures can lead to the degradation of the complex taxane core. Optimize reaction time and temperature, monitoring progress closely using techniques like HPLC or TLC.
Insufficient Methylating Agent Inadequate amounts of the methylating agent will result in incomplete conversion and a mixture of mono-methylated and unreacted starting material. Re-evaluate the stoichiometry for the scaled-up batch, potentially increasing equivalents of the methylating agent slightly.
Poor Solvent Quality The presence of moisture or impurities in the solvent can quench the base and interfere with the reaction. Always use anhydrous solvents appropriate for the reaction scale.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Action
Non-selective Methylation Other hydroxyl groups on the baccatin core (e.g., C13) could be partially methylated, leading to impurities that are difficult to separate. This is a common challenge in taxane synthesis.[8] The choice of base and reaction conditions is critical. Using a phase-transfer catalyst or a specific solvent system (e.g., THF/water mixture) can sometimes improve selectivity.[4]
Epimerization or Rearrangement Harsh basic conditions can sometimes cause structural rearrangement of the sensitive taxane skeleton. Screen alternative, milder bases or lower the reaction temperature.
Byproducts from Reagent Decomposition The methylating agent or other reagents may decompose under the reaction conditions. Ensure reagents are of high quality and added in a controlled manner (e.g., dropwise addition for exothermic reactions).

Issue 3: Difficulties in Product Purification and Isolation

Potential Cause Troubleshooting Action
Co-elution of Impurities Structurally similar impurities, such as the mono-methylated intermediates, may co-elute with the desired product during column chromatography.[7] Optimize the chromatographic conditions (solvent system, gradient, stationary phase) for better separation.[9] Re-crystallization from a suitable solvent system can also be an effective purification step.
Product Oiling Out The product may not crystallize properly, instead forming an oil, which is difficult to handle and dry. Screen various solvent/anti-solvent systems to find conditions that promote crystallization. Seeding with a small crystal of pure product can sometimes induce crystallization.[9]
Low Recovery After Chromatography The product may be partially lost on the column. Ensure the loading capacity of the silica gel is not exceeded. A thorough elution with a more polar solvent at the end of the run can help recover any strongly adsorbed material.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a generalized representation for scaling up the methylation of 10-DAB III.

  • Reactor Setup: Charge a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 10-deacetylbaccatin III (1 equivalent).

  • Dissolution: Add a mixture of tetrahydrofuran (THF) and water as the solvent system under a nitrogen atmosphere. Stir until all the 10-DAB III is completely dissolved.

  • Cooling & Base Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of aqueous sodium hydroxide (e.g., 50% w/w) dropwise, maintaining the internal temperature below 10 °C.

  • Methylation: Once the base addition is complete, add dimethyl sulfate (2.5-3.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains controlled.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding an ammonium chloride solution.

  • Extraction & Workup: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with an appropriate solvent system, such as a mixture of ethyl acetate and petroleum ether.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, load the powder onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Scale-Up Comparison

The following table provides illustrative data comparing a lab-scale experiment with a potential pilot-scale run.

ParameterLab Scale (10g)Pilot Scale (1 kg)Key Considerations for Scale-Up
10-DAB III Input 10 g1.0 kgEnsure consistent purity of raw material.
Solvent Volume (THF) 200 mL20 LManage larger volumes and ensure adequate mixing.
Sodium Hydroxide (50%) ~10 mL~1.0 LHeat management during addition is critical.
Dimethyl Sulfate ~10 mL~1.0 LControl addition rate to manage exothermicity.
Reaction Time 2-4 hours3-6 hoursMay require longer time for completion due to mixing dynamics.
Typical Crude Yield 85-95%80-90%Yields may slightly decrease due to transfer losses and mixing inefficiencies.
Purity by HPLC (Post-Purification) >98%>98%Purification method must be scalable to maintain purity profile.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor with 10-DAB III B 2. Add Solvents (THF/Water) A->B C 3. Cool to 0-5 °C B->C D 4. Add Base (NaOH) C->D E 5. Add Methylating Agent (Dimethyl Sulfate) D->E F 6. Monitor Reaction (HPLC) E->F G 7. Quench Reaction F->G H 8. Extract Product G->H I 9. Concentrate to Crude H->I J 10. Column Chromatography I->J K 11. Combine & Evaporate Pure Fractions J->K L 12. Final Product: This compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Problem: Low Reaction Yield Q1 Was starting material (10-DAB III) fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant spots on TLC/HPLC other than product? A1_Yes->Q2 Result_No Root Cause: Incomplete Reaction A1_No->Result_No Action1 Check Base: - Insufficient equivalents? - Inefficient mixing? Result_No->Action1 Action2 Check Reagent: - Insufficient methylating agent? - Reagent degradation? Result_No->Action2 Action3 Check Conditions: - Reaction time too short? - Temperature too low? Result_No->Action3 Result_Yes Root Cause: Product Degradation or Side Reactions Action4 Optimize Conditions: - Lower reaction temperature. - Reduce reaction time. - Investigate milder base. Result_Yes->Action4 Q2->Result_Yes Yes Result_Loss Root Cause: Product Loss During Workup Q2->Result_Loss No Action5 Review Procedure: - Check for losses during extraction. - Ensure complete precipitation/ crystallization. Result_Loss->Action5

Caption: Decision tree for troubleshooting low yield in methylation reactions.

References

Technical Support Center: Synthesis of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7,10-Dimethoxy-10-DAB III. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

The primary starting material is 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the yew tree (Taxus species).[1] 10-DAB III serves as a crucial precursor for the semi-synthesis of various anti-cancer drugs, including paclitaxel and docetaxel.

Q2: What is the core chemical transformation in the synthesis of this compound?

The central step is the selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the 10-DAB III core.[1] This targeted modification is a critical step in the synthetic route towards the anti-cancer agent Cabazitaxel.

Q3: Why is the purity of this compound so critical?

As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Cabazitaxel, the purity of this compound is of utmost importance. Impurities can lead to the formation of undesired byproducts in the final API, potentially impacting its efficacy, safety, and regulatory approval. High-purity starting materials are essential for reproducible and well-controlled manufacturing processes in the pharmaceutical industry.

Q4: What are the common analytical techniques used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common analytical method for determining the purity of this compound and for identifying and quantifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for the structural elucidation of the final product and any potential side products.[3][4]

Troubleshooting Guide: Common Side Reactions

The synthesis of this compound is a multi-step process that can be prone to several side reactions. This section details the most common issues, their causes, and potential solutions.

Issue 1: Incomplete Methylation Leading to Mono-Methoxy Impurities

Symptoms:

  • HPLC analysis of the crude product shows, in addition to the desired product peak, one or two major impurity peaks with retention times indicating higher polarity.

  • Mass spectrometry data may show ions corresponding to the molecular weights of 7-methoxy-10-DAB III and/or 10-methoxy-10-DAB III.

Root Causes:

  • Insufficient Methylating Agent: The molar ratio of the methylating agent (e.g., methyl iodide, dimethyl sulfate) to 10-DAB III is too low.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Base Strength and Concentration: The base used may not be strong enough or in sufficient quantity to fully deprotonate both hydroxyl groups for efficient methylation.

Solutions:

  • Optimize Reagent Stoichiometry: Increase the molar equivalents of the methylating agent and the base. A screening of different ratios is recommended.

  • Adjust Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Choice of Base: Consider using a stronger base if incomplete deprotonation is suspected. However, be aware that stronger bases can promote other side reactions (see Issue 2 and 3).

Issue 2: Formation of 7-epi-10-DAB III Derivatives

Symptoms:

  • An impurity peak is observed in the HPLC chromatogram, often eluting close to the main product peak.

  • NMR analysis may show changes in the coupling constants and chemical shifts of the protons at and around the C-7 position.

Root Causes:

  • Strong Basic Conditions: The use of strong bases can lead to the epimerization of the C-7 hydroxyl group, resulting in the formation of the diastereomeric 7-epi-10-DAB III. This can then be methylated to form 7-epi-7,10-Dimethoxy-10-DAB III.

Solutions:

  • Use of Milder Bases: Employ weaker bases such as pyridine, which are less likely to cause epimerization.

  • Temperature Control: Running the reaction at lower temperatures can help to minimize epimerization.

  • Microbial Transformation: In cases where significant amounts of the 7-epi isomer are formed, it has been shown that certain microorganisms can be used to convert 7-epi-10-DAB III back to 10-DAB III, although this would add a complex step to the overall process.[5]

Issue 3: Over-methylation at Other Reactive Sites

Symptoms:

  • Mass spectrometry data indicates the presence of products with a higher molecular weight than the desired this compound, corresponding to the addition of more than two methyl groups.

  • HPLC analysis may show less polar impurity peaks.

Root Causes:

  • Excessive Methylating Agent: A large excess of the methylating agent can lead to non-selective methylation at other hydroxyl groups, such as the one at the C-13 position.

  • Use of Protecting Groups: The C-13 hydroxyl group is also reactive. To ensure selective methylation at C-7 and C-10, it is often necessary to protect the C-13 hydroxyl group with a suitable protecting group (e.g., a silyl ether) prior to the methylation step.

Solutions:

  • Implement a Protection Strategy: Protect the C-13 hydroxyl group before methylation and subsequently deprotect it after the desired methylation has been achieved.

  • Careful Control of Stoichiometry: Precisely control the amount of methylating agent used to minimize over-methylation.

Summary of Potential Side Products and their Characteristics

Side Product Cause Analytical Indication (HPLC) Analytical Indication (MS)
7-methoxy-10-DAB IIIIncomplete MethylationMore polar than the final productM+H peak corresponding to C30H38O10
10-methoxy-10-DAB IIIIncomplete MethylationMore polar than the final productM+H peak corresponding to C30H38O10
7-epi-7,10-Dimethoxy-10-DAB IIIEpimerization at C-7Peak often close to the main product peakSame molecular weight as the desired product
13-methoxy-7,10-Dimethoxy-10-DAB IIIOver-methylationLess polar than the final productM+H peak corresponding to C32H42O10

Experimental Protocols

General Protocol for the Synthesis of this compound with Protection/Deprotection

This protocol is a generalized representation and may require optimization based on laboratory conditions and desired scale.

Step 1: Protection of the C-13 Hydroxyl Group

  • Dissolve 10-DAB III in a suitable aprotic solvent (e.g., pyridine, DMF).

  • Add a silylating agent (e.g., triethylsilyl chloride, TES-Cl) in a slight molar excess.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting 13-O-TES-10-DAB III by column chromatography.

Step 2: Methylation of C-7 and C-10 Hydroxyl Groups

  • Dissolve the protected 13-O-TES-10-DAB III in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Cool the solution to 0 °C.

  • Add a base (e.g., sodium hydride, NaH, or a milder base like pyridine).

  • Add the methylating agent (e.g., methyl iodide, CH3I) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to obtain 13-O-TES-7,10-Dimethoxy-10-DAB III.

Step 3: Deprotection of the C-13 Hydroxyl Group

  • Dissolve the purified 13-O-TES-7,10-Dimethoxy-10-DAB III in a suitable solvent (e.g., THF, acetonitrile).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF, or an acidic solution like HCl in ethanol).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Work up the reaction and purify the final product, this compound, by crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow cluster_issues Identify Issue cluster_solutions Implement Solution start Start Synthesis run_reaction Perform Methylation of 10-DAB III start->run_reaction analyze_crude Analyze Crude Product by HPLC/MS run_reaction->analyze_crude incomplete Incomplete Methylation? analyze_crude->incomplete High polarity impurities epimerization Epimerization? analyze_crude->epimerization Diastereomeric impurity overmethylation Over-methylation? analyze_crude->overmethylation Low polarity impurities purification Purification analyze_crude->purification Desired product is major solution_incomplete Increase reagents/time/temp incomplete->solution_incomplete solution_epimerization Use milder base / lower temp epimerization->solution_epimerization solution_overmethylation Use protecting group / control stoichiometry overmethylation->solution_overmethylation solution_incomplete->run_reaction solution_epimerization->run_reaction solution_overmethylation->run_reaction final_product Pure this compound purification->final_product

Caption: A logical workflow for troubleshooting common side reactions in the synthesis of this compound.

Signaling Pathway of Side Reactions

side_reactions cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 10-DAB_III 10-DAB III Desired_Product This compound 10-DAB_III->Desired_Product Sufficient Reagents Optimal Conditions Mono_Methoxy 7-methoxy-10-DAB III 10-methoxy-10-DAB III 10-DAB_III->Mono_Methoxy Insufficient Reagents Epi_Product 7-epi-7,10-Dimethoxy-10-DAB III 10-DAB_III->Epi_Product Strong Base Over_Methylated Over-methylated Products 10-DAB_III->Over_Methylated Excess Methylating Agent No Protecting Group Methylating_Agent Methylating Agent Base Base

Caption: A diagram illustrating the pathways to the desired product and common side products in the synthesis of this compound.

References

Technical Support Center: Improving the Selectivity of 10-DAB III Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective methylation of 10-deacetylbaccatin III (10-DAB III). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical step in the synthesis of novel taxane derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the selective methylation of 10-DAB III.

1. Poor Selectivity Between C7-OH and C10-OH

Question: My reaction is producing a mixture of 7-O-methyl, 10-O-methyl, and 7,10-di-O-methyl-10-DAB III. How can I improve the selectivity for a specific hydroxyl group?

Answer: Achieving high selectivity in the methylation of 10-DAB III is a common challenge due to the presence of multiple hydroxyl groups. The relative reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. Generally, the C10-OH is less sterically hindered and more reactive than the C7-OH. Here are several strategies to improve selectivity:

  • Use of Protecting Groups: This is the most reliable method for ensuring high selectivity.

    • For selective C7-OH methylation: Protect the more reactive C10-OH first. Silyl ethers, such as triethylsilyl (TES), are commonly used for this purpose. After protection of C10-OH, the C7-OH can be methylated, followed by the deprotection of the C10-OH.

    • For selective C10-OH methylation: While C10-OH is more reactive, protection of the C7-OH may still be necessary to prevent the formation of the di-methylated byproduct, especially when forcing reaction conditions are required.

  • Reaction Conditions:

    • Stoichiometry of Reagents: Use of a controlled amount (e.g., 1.0-1.2 equivalents) of the methylating agent can favor mono-methylation.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more reactive site.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the desired product is predominantly formed to minimize the formation of di-methylated products.

  • Choice of Methylating Agent and Base:

    • Bulky methylating agents might show different selectivity profiles.

    • The choice of base can influence the differential deprotonation of the hydroxyl groups.

Logical Workflow for Improving Selectivity

cluster_start cluster_protection Protecting Group Strategy cluster_conditions Reaction Optimization cluster_reagents Reagent Selection cluster_end Start Poor Selectivity Observed Protect Implement Protecting Group Strategy Start->Protect Optimize Optimize Reaction Conditions Start->Optimize Reagents Evaluate Different Reagents Start->Reagents Protect_C10 Protect C10-OH for C7-Methylation Protect->Protect_C10 Protect_C7 Protect C7-OH for C10-Methylation Protect->Protect_C7 End Improved Selectivity Protect_C10->End Protect_C7->End Stoichiometry Adjust Reagent Stoichiometry Optimize->Stoichiometry Temperature Lower Reaction Temperature Optimize->Temperature Time Monitor Reaction Time Optimize->Time Stoichiometry->End Temperature->End Time->End MethylatingAgent Test Alternative Methylating Agents Reagents->MethylatingAgent Base Screen Different Bases Reagents->Base MethylatingAgent->End Base->End

Caption: Troubleshooting workflow for poor selectivity.

2. Low Reaction Yield

Question: The conversion of 10-DAB III is low, resulting in a poor yield of the methylated product. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure that the methylating agent and base are of good quality and used in appropriate stoichiometric amounts. An excess of the methylating agent may be required.

    • Reaction Time and Temperature: The reaction may require longer times or higher temperatures to go to completion. Monitor the reaction progress to determine the optimal conditions.

  • Degradation of Starting Material or Product: 10-DAB III and its derivatives can be sensitive to harsh reaction conditions.

    • Strong Bases/Acids: Avoid prolonged exposure to strong bases or acidic workup conditions, which can cause decomposition.

    • Temperature: High temperatures can lead to degradation.

  • Poor Quality of Reagents:

    • Methylating Agent: Use freshly prepared or properly stored methylating agents. For instance, diazomethane should be freshly prepared before use.

    • Solvent: Ensure the use of anhydrous solvents, as water can consume the methylating agent and the base.

3. Formation of Unknown Byproducts

Question: I am observing significant formation of unknown byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is often related to the reactivity of the reagents and the stability of the substrate.

  • Identification of Byproducts:

    • LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weights of the byproducts. This can provide clues about their structures (e.g., di-methylated product, degradation products).

    • NMR Spectroscopy: If a byproduct can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.

  • Minimizing Byproduct Formation:

    • Reaction Conditions: As with improving selectivity, optimizing reaction temperature, time, and reagent stoichiometry can minimize side reactions.

    • Purification of Starting Material: Ensure the 10-DAB III starting material is of high purity to avoid side reactions from impurities.

    • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group of 10-DAB III is more reactive towards methylation?

A1: The C10 hydroxyl group is generally more reactive than the C7 hydroxyl group due to being less sterically hindered. This makes selective methylation at C10 more straightforward than at C7.

Q2: What are the common methylating agents used for 10-DAB III?

A2: Common methylating agents for hydroxyl groups in organic synthesis that can be applied to 10-DAB III include:

  • Dimethyl sulfate (DMS): A strong and efficient methylating agent. Reactions are typically run in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Methyl iodide (MeI): Another common and reactive methylating agent, often used with a base such as NaH.

  • Diazomethane (CH2N2): A highly reactive methylating agent that can sometimes be used under milder conditions. However, it is toxic and potentially explosive, requiring careful handling.

Q3: How can I monitor the progress of the methylation reaction?

A3: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, desired product, and byproducts.

Q4: What are the recommended purification methods for methylated 10-DAB III derivatives?

A4: The purification of methylated 10-DAB III derivatives is typically achieved using chromatographic techniques:

  • Flash Column Chromatography: The most common method for laboratory-scale purification. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Preparative HPLC: Can be used to obtain highly pure products, especially for separating closely related isomers.

Experimental Protocols

Protocol 1: Selective Methylation of 10-DAB III at the C10-Hydroxyl Group

This protocol focuses on the direct methylation of the more reactive C10-OH.

  • Dissolve 10-DAB III (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0°C.

  • Add methyl iodide (MeI, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield 10-O-methyl-10-DAB III.

Protocol 2: Selective Methylation of 10-DAB III at the C7-Hydroxyl Group using a Protecting Group Strategy

This protocol involves the protection of the C10-OH to achieve selective methylation at C7-OH.

Step 1: Protection of the C10-Hydroxyl Group

  • Dissolve 10-DAB III (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C.

  • Add triethylsilyl chloride (TESCl, 1.1 equivalents) dropwise.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with a cold, dilute solution of HCl, followed by a saturated solution of sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography to obtain 10-O-TES-10-DAB III.

Step 2: Methylation of the C7-Hydroxyl Group

  • Follow the procedure described in Protocol 1, using 10-O-TES-10-DAB III as the starting material.

  • After purification, 7-O-methyl-10-O-TES-10-DAB III is obtained.

Step 3: Deprotection of the C10-Hydroxyl Group

  • Dissolve the 7-O-methyl-10-O-TES-10-DAB III in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 7-O-methyl-10-DAB III.

Data Presentation

Table 1: Typical Reaction Outcomes for 10-DAB III Methylation

Target ProductStrategyMethylating AgentTypical YieldTypical Purity (after chromatography)Key Byproducts
10-O-methyl-10-DAB III Direct MethylationMeI / NaH60-75%>95%7,10-di-O-methyl-10-DAB III, Unreacted 10-DAB III
7-O-methyl-10-DAB III C10-OH Protection (TES)MeI / NaH50-65% (over 3 steps)>98%Incompletely deprotected material, 10-O-methyl-10-DAB III (if protection was incomplete)

Visualizations

Signaling Pathway for Selective Methylation

cluster_direct Direct C10-Methylation cluster_protected Selective C7-Methylation via Protection DAB 10-DAB III DAB_anion 10-O-anion (more reactive) DAB->DAB_anion Base (e.g., NaH) Me_DAB_10 10-O-methyl-10-DAB III DAB_anion->Me_DAB_10 Methylating Agent (e.g., MeI) DAB2 10-DAB III Protected_DAB 10-O-TES-10-DAB III DAB2->Protected_DAB TESCl Protected_anion 7-O-anion Protected_DAB->Protected_anion Base Protected_methylated 7-O-methyl-10-O-TES-10-DAB III Protected_anion->Protected_methylated Methylating Agent Me_DAB_7 7-O-methyl-10-DAB III Protected_methylated->Me_DAB_7 Deprotection SamplePrep Sample Preparation (Dilute reaction aliquot in mobile phase) Injection Inject onto HPLC SamplePrep->Injection Separation Separation on C18 Column (Gradient elution with Water/Acetonitrile) Injection->Separation Detection UV Detection (e.g., 227 nm) Separation->Detection Analysis Data Analysis (Peak integration and quantification) Detection->Analysis Result Determine % Conversion and Product Distribution Analysis->Result

Technical Support Center: 7,10-Dimethoxy-10-DAB III Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 7,10-Dimethoxy-10-DAB III.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation profile can be inferred from studies on its parent compound, 10-deacetylbaccatin III (10-DAB III), and other taxane derivatives like paclitaxel and docetaxel. The core taxane structure is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal environments. Key degradation reactions often involve hydrolysis of ester bonds, epimerization at chiral centers, and oxidation of the taxane core. The presence of methoxy groups at the C7 and C10 positions in this compound may influence the stability of these positions compared to their hydroxyl or acetyl counterparts in other taxanes.

Q2: How do the 7,10-dimethoxy groups affect the stability of the molecule compared to 10-DAB III?

A2: The replacement of the C7-hydroxyl and C10-acetyl groups with methoxy groups is expected to alter the molecule's stability. Ether linkages, such as the methoxy groups in this compound, are generally more stable to hydrolysis than the ester linkage at C10 in 10-DAB III. This suggests that this compound might exhibit greater resistance to certain hydrolytic degradation pathways compared to its parent compound. However, these methoxy groups could potentially be susceptible to oxidative degradation or cleavage under strong acidic conditions.

Q3: What are the common challenges in analyzing the degradation products of this compound?

A3: Common challenges in analyzing the degradation products of taxane derivatives like this compound include:

  • Co-elution of degradants: The structural similarity of degradation products can lead to poor separation in liquid chromatography.

  • Low concentration of degradants: Degradation products are often present in very low concentrations, making their detection and characterization difficult.

  • Structural elucidation: Determining the exact structure of unknown degradation products can be complex and may require a combination of techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Sample stability: The degradation products themselves may be unstable, further complicating their analysis.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental investigation of this compound degradation.

Issue 1: Poor chromatographic peak shape or resolution.

  • Possible Cause: Inappropriate column chemistry, mobile phase composition, or gradient elution profile.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. The use of a buffer can improve peak shape.

    • Select a Different Column: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the parent compound and its degradants.

    • Adjust Gradient Profile: Modify the gradient slope and duration to improve the separation of closely eluting peaks.

    • Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if peak shape improves.

Issue 2: Difficulty in identifying unknown degradation products by mass spectrometry.

  • Possible Cause: Insufficient ionization of the degradant, low abundance, or complex fragmentation patterns.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the unknown peaks.

    • Try Different Ionization Modes: If using electrospray ionization (ESI), test both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) may also be an option.

    • Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown degradant and perform collision-induced dissociation (CID) to obtain fragment ions. These fragments can provide structural information.

    • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the degradant and narrow down potential structures.

Issue 3: Inconsistent results in forced degradation studies.

  • Possible Cause: Variability in stress conditions, sample preparation, or analytical method.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that the temperature, pH, concentration of stressor (acid, base, oxidizing agent), and duration of exposure are tightly controlled for all experiments.

    • Control Sample Preparation: Use a consistent procedure for sample dilution and quenching of the degradation reaction.

    • Validate Analytical Method: Perform a thorough method validation to ensure the analytical procedure is robust, accurate, and precise. This includes assessing linearity, accuracy, precision, and specificity.

    • Use a Photostability Chamber: For photolytic degradation studies, use a calibrated photostability chamber to provide controlled and reproducible light exposure.

Data Presentation

Table 1: Summary of Common Degradation Pathways for Taxane Analogs

Stress ConditionTypical Degradation PathwayPotential Degradation Products
Acidic Epimerization at C7; Hydrolysis of side chains (if present); Rearrangement of the baccatin core.7-epi-10-DAB III analogs; Baccatin III analogs; Rearranged isomers.
Basic Hydrolysis of ester groups (e.g., at C4, C10 in related taxanes); Epimerization at C7.10-deacetylbaccatin III analogs; 7-epi-baccatin III analogs.
Oxidative Oxidation of hydroxyl groups and the taxane ring.Ketone and aldehyde derivatives; Ring-opened products.
Photolytic Isomerization; Photo-oxidation.Geometric isomers; Oxidized derivatives.
Thermal Epimerization; General decomposition.Epimers; Various unspecified degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method, typically coupled with a UV detector and a mass spectrometer.

Mandatory Visualization

Hypothetical Degradation Pathway of this compound A This compound B 7-epi-7,10-Dimethoxy-10-DAB III A->B Acidic/Basic/Thermal Stress C Oxidized Products A->C Oxidative Stress D Hydrolyzed/Rearranged Products A->D Strong Acidic Stress

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Samples Characterization Degradant Characterization (HRMS, NMR) HPLC->Characterization Identify Unknowns Stock Prepare Stock Solution of This compound Stock->Acid Expose to Stress Stock->Base Expose to Stress Stock->Oxidation Expose to Stress Stock->Photo Expose to Stress Stock->Thermal Expose to Stress Control Unstressed Control Stock->Control Expose to Stress Control->HPLC Analyze Samples

Caption: General experimental workflow for forced degradation studies.

Technical Support Center: Optimization of Reaction Conditions for 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this crucial synthetic step in the production of taxane-based pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of the yew tree (Taxus species).[1][2] 10-DAB III possesses the core taxane skeleton with hydroxyl groups at the C7 and C10 positions, which are the sites for methylation.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The primary challenges include achieving selective and complete dimethylation of the C7 and C10 hydroxyl groups, avoiding side reactions, and purifying the final product from a complex reaction mixture. Some synthetic routes involve multiple protection and deprotection steps, which can lower the overall yield.[3] Additionally, the use of hazardous reagents like sodium hydride requires careful handling and appropriate safety measures.

Q3: What are the common side products observed during the reaction?

A3: Common side products can include mono-methylated intermediates (7-methoxy-10-DAB III or 10-methoxy-10-DAB III), unreacted 10-DAB III, and potentially products from undesired reactions at other functional groups of the molecule. The formation of these byproducts is highly dependent on the reaction conditions.

Q4: Why is the choice of base and solvent critical for this reaction?

A4: The base is crucial for deprotonating the hydroxyl groups at C7 and C10 to form the more nucleophilic alkoxides, which then react with the methylating agent. The choice of base can influence the extent of deprotonation and the reaction rate. The solvent system must be able to dissolve both the polar 10-DAB III and the often less polar reagents, while also being compatible with the chosen base. A suitable solvent can also influence the reactivity of the nucleophile and the solubility of intermediates and byproducts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low to no conversion of starting material 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of methylating agent. 4. Insufficient reaction time.1. Use fresh, high-quality base (e.g., freshly opened sodium hydride). Ensure an appropriate molar excess of the base. 2. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 3. Use a fresh, pure methylating agent. 4. Extend the reaction time and monitor the reaction progress.
Formation of mono-methylated products 1. Insufficient amount of methylating agent or base. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar equivalents of the methylating agent and/or base. 2. Increase the reaction time to allow for the second methylation to occur. 3. A moderate increase in temperature may be necessary to drive the reaction to completion.
Presence of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Use of a non-selective base or methylating agent. 3. Presence of reactive impurities in the starting material or solvents.1. Lower the reaction temperature. 2. Consider alternative, milder methylating agents or bases. 3. Ensure the purity of all reagents and solvents before use.
Difficulty in purifying the final product 1. Co-elution of the product with starting material or byproducts during column chromatography. 2. Low resolution in the chosen chromatographic system.1. Optimize the eluent system for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase (e.g., a different type of silica gel) or a more efficient purification technique like preparative HPLC.

Experimental Protocols

Protocol 1: Simultaneous Methylation of C7 and C10 Hydroxyl Groups using Methyl Iodide and Sodium Hydride

This protocol is adapted from a reported high-yield synthesis of a cabazitaxel intermediate.

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10-DAB III.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 10-DAB III.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture is typically stirred for 30 minutes to an hour at this temperature to allow for the formation of the alkoxides.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC or HPLC). A reported synthesis allowed the reaction to proceed for 3 hours.

  • Quenching: After the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess sodium hydride by the slow addition of a protic solvent like isopropanol or methanol, followed by water.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether or hexane. A reported purification involved crystallization from petroleum ether after initial workup to yield the product with high purity.

Note: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride should be carried out under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.

Data Presentation

Parameter Condition/Reagent Observation/Outcome Reference/Rationale
Base Sodium Hydride (NaH)Highly effective for complete deprotonation, leading to high yields of the dimethylated product. However, it is a hazardous reagent requiring careful handling.General knowledge in organic synthesis for alkoxide formation.
Milder bases (e.g., organic amines)May lead to incomplete deprotonation and the formation of mono-methylated byproducts or require harsher reaction conditions.Inferred from general reactivity principles.
Methylating Agent Methyl Iodide (CH₃I)A highly reactive and effective methylating agent for this transformation, often used in conjunction with a strong base like NaH.A common and reactive methylating agent in organic synthesis.
Dimethyl Sulfate ((CH₃)₂SO₄)Another potent methylating agent, but can be more toxic than methyl iodide.A known alternative to methyl iodide.
Milder methylating agentsMay result in lower yields or require more forcing conditions. The inefficiency of some methylating agents has been noted.Inferred from general reactivity trends.
Solvent N,N-Dimethylformamide (DMF)A common polar aprotic solvent that effectively dissolves 10-DAB III and is compatible with strong bases like NaH.Frequently used solvent for reactions involving sodium hydride.
Tetrahydrofuran (THF)Can also be used, sometimes in a mixture with other solvents.A common ethereal solvent for organic reactions.
Temperature 0°C to Room TemperatureA common temperature range for this type of methylation. Lower temperatures are used for the initial deprotonation to control the reaction, followed by warming to drive the methylation to completion.Standard practice for controlling exothermic reactions and then ensuring completion.
Yield Optimized conditions (NaH, CH₃I, DMF)Yields of up to 92% for the simultaneous dimethylation have been reported.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve 10-DAB III in anhydrous DMF deprotonation Deprotonation with NaH at 0°C prep->deprotonation methylation Methylation with CH3I (0°C to RT) deprotonation->methylation quench Quench excess NaH methylation->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Crystallization extract->purify final_product Pure 7,10-Dimethoxy- 10-DAB III purify->final_product troubleshooting_low_yield cluster_analysis Analyze Reaction Mixture (TLC/HPLC) cluster_solutions Potential Solutions start Low Yield of This compound analysis Identify components: - Unreacted 10-DAB III - Mono-methylated products - Byproducts start->analysis unreacted Increase reaction time/temperature Increase equivalents of NaH/CH3I analysis->unreacted High amount of starting material mono Increase equivalents of CH3I Increase reaction time analysis->mono Presence of mono-methylated intermediates byproducts Lower reaction temperature Ensure pure reagents/solvents analysis->byproducts Multiple unidentified byproducts

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of taxane-based active pharmaceutical ingredients (APIs) like Cabazitaxel, establishing the purity of key intermediates is of paramount importance. One such critical intermediate is 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III).[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this crucial precursor. Detailed experimental protocols, comparative data, and illustrative diagrams are presented to assist in selecting the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) stands as the primary and most robust method for determining the purity of this compound and other taxane derivatives. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for separating the target compound from process-related impurities and potential degradation products.[4][5][6]

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol outlines a general yet effective reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and a reference standard. Dissolve each in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For instance, starting with a 40:60 (v/v) mixture of acetonitrile to water and gradually increasing the acetonitrile concentration to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.[5][7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profile: The PDA detector can be used to assess peak purity and to obtain UV spectra of the main peak and any impurities.

The logical workflow for this HPLC-based purity validation is depicted in the following diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Sample & Ref. Std. start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (227 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report end End report->end

HPLC Purity Validation Workflow

Comparison with Alternative Purity Validation Methods

While HPLC is the gold standard, other analytical techniques can provide orthogonal and confirmatory data, offering a more complete picture of the sample's purity.

Analytical Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[8]High resolution, quantitative accuracy, well-established methodology.[8]Requires reference standards for impurity identification, may not detect non-UV active impurities.Primary method for purity determination and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity, provides molecular weight information for impurity identification.[5][9]Quantitative analysis can be more complex than HPLC-UV, instrument cost is higher.Identification of unknown impurities and degradation products.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of a sample in the presence of a certified internal standard.Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[10]Lower sensitivity compared to HPLC, requires a pure internal standard.Orthogonal method for absolute purity determination.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC, primarily qualitative.In-process monitoring of reaction completion and preliminary purity checks.

Potential Impurities in this compound

A robust purity validation method must be able to separate the main compound from potential impurities. In the synthesis of this compound from 10-DAB III, potential impurities may include:

  • Unreacted 10-DAB III: The starting material for the dimethylation reaction.

  • Mono-methoxylated intermediates: Such as 7-methoxy-10-DAB III or 10-methoxy-10-DAB III.

  • Over-methylated byproducts: Additional methylation at other hydroxyl groups.

  • Degradation products: Resulting from harsh reaction or purification conditions.

The relationship between this compound, its precursor, and the final API, along with the analytical techniques for their assessment, is illustrated below.

dab 10-DAB III dimethoxy_dab This compound dab->dimethoxy_dab Methylation cabazitaxel Cabazitaxel dimethoxy_dab->cabazitaxel Side-chain Addition hplc HPLC (Purity) dimethoxy_dab->hplc lcms LC-MS (Impurity ID) dimethoxy_dab->lcms qnmr qNMR (Absolute Purity) dimethoxy_dab->qnmr

Synthesis and Analysis of Cabazitaxel Intermediates

Conclusion

Validating the purity of this compound is a critical step in the manufacturing of Cabazitaxel. While RP-HPLC is the most widely used and reliable method for quantitative purity assessment, employing orthogonal techniques such as LC-MS and qNMR provides a more comprehensive and confident characterization of this key intermediate. The choice of methodology will ultimately depend on the specific requirements of the research, available instrumentation, and the stage of drug development. A thorough understanding of the potential impurities and the capabilities of different analytical techniques is essential for ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Analysis of 7,10-Dimethoxy-10-DAB III and Baccatin III: Key Intermediates in the Synthesis of Advanced Taxane Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes stand as a cornerstone in the treatment of a multitude of solid tumors. The semi-synthesis of these complex diterpenoids relies on the availability of advanced intermediates, primarily extracted from yew trees (genus Taxus). This guide provides a detailed comparative analysis of two pivotal intermediates: 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) and baccatin III. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data on their chemical properties, synthesis, and the performance of their ultimate active pharmaceutical ingredients (APIs), cabazitaxel and paclitaxel, respectively.

Executive Summary

Baccatin III is a naturally occurring taxane and a direct precursor to the widely used anticancer drug, paclitaxel. In contrast, this compound is a synthetic derivative of 10-deacetylbaccatin III (10-DAB III) and serves as a crucial intermediate in the production of the second-generation taxane, cabazitaxel. The choice between these intermediates is dictated by the desired final product and its specific clinical applications, particularly in the context of drug-resistant cancers. While baccatin III represents a more direct route to a first-line chemotherapeutic agent, this compound is essential for synthesizing a next-generation taxane designed to overcome mechanisms of drug resistance.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physicochemical properties of the two intermediates and the clinical performance of their respective final drug products.

Table 1: Physicochemical Properties of this compound and Baccatin III

PropertyThis compoundBaccatin III
Molecular Formula C31H40O10[1][2]C31H38O11[3][4]
Molecular Weight 572.64 g/mol [1][2]586.63 g/mol [3]
Appearance White or off-white powder[5]Crystalline solid
Melting Point >225°C (decomposes)[6]229-234°C[4]
Solubility Soluble in methylene chloride, chloroform, methanol[6]Soluble in DMSO[7]
Primary Use Intermediate in the synthesis of cabazitaxel[5]Precursor for the semi-synthesis of paclitaxel[3][4]

Table 2: Comparative Clinical Performance of Cabazitaxel and Paclitaxel

ParameterCabazitaxelPaclitaxel
Mechanism of Action Microtubule stabilization; poor substrate for P-glycoprotein (P-gp) efflux pump.[8]Microtubule stabilization.[8]
Indications Metastatic castration-resistant prostate cancer (mCRPC), particularly after docetaxel failure.[8]Ovarian, breast, lung, and pancreatic cancers, among others.
Efficacy in Drug-Resistant Tumors Effective in docetaxel-resistant tumors due to low affinity for P-gp.[8]Efficacy can be limited by P-gp mediated drug efflux.
Common Grade ≥3 Adverse Events Neutropenia, febrile neutropenia, diarrhea, fatigue.[9]Neutropenia, peripheral neuropathy, hypersensitivity reactions.[9]
Preclinical Activity Shows greater antitumor activity than docetaxel in docetaxel-resistant tumor models.[10]Broad antitumor activity in various cancer models.

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates and their conversion to the final drug products are crucial for reproducibility and process optimization.

Protocol 1: Synthesis of this compound from 10-DAB III

This process involves the selective methylation of the hydroxyl groups at the C-7 and C-10 positions of 10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Trimethylsilyl chloride (TMSCl) or other suitable protecting group

  • Pyridine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Tetrabutylammonium fluoride (TBAF)

  • Appropriate organic solvents (e.g., THF, DMF)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, petroleum ether)

Procedure:

  • Protection of C-7 and C-13 Hydroxyl Groups: Dissolve 10-DAB III in pyridine. Add a silylating agent such as trimethylsilyl chloride dropwise and stir the reaction at room temperature, followed by heating to complete the reaction. After workup and purification, the di-silylated product is obtained.[11]

  • Selective Deprotection of C-7 Hydroxyl Group: The di-silylated intermediate is then selectively deprotected at the C-7 position to yield the 13-O-silyl-protected 10-DAB III.

  • Methylation of C-7 and C-10 Hydroxyl Groups: The resulting compound is dissolved in an organic solvent with a methylating agent like methyl iodide. A strong base is added dropwise at a low temperature (e.g., 0°C). The reaction is stirred until completion.[11]

  • Deprotection of C-13 Hydroxyl Group: The silyl protecting group at the C-13 position is removed using a reagent such as tetrabutylammonium fluoride in an organic solvent.[11]

  • Purification: The crude this compound is purified by column chromatography to yield the final product as a white solid.

Protocol 2: Semi-synthesis of Cabazitaxel from this compound

This procedure involves the esterification of the C-13 hydroxyl group of this compound with a protected side chain.

Materials:

  • This compound

  • Protected β-lactam side chain ((4S,5R)-3-tert-butoxycarbonyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP))

  • Organic solvent (e.g., toluene, THF)

  • Reagents for deprotection (e.g., hydrochloric acid)

Procedure:

  • Coupling Reaction: To a solution of the protected β-lactam side chain in an anhydrous solvent like toluene, add coupling agents such as DCC and DMAP. Then, add this compound and heat the reaction mixture. The progress of the esterification is monitored by TLC.[12]

  • Deprotection: After the coupling is complete, the protecting group on the side chain is removed under acidic conditions, for example, with hydrochloric acid in ethanol, to yield cabazitaxel.[12]

  • Purification: The final product, cabazitaxel, is purified by recrystallization or column chromatography.

Protocol 3: Semi-synthesis of Paclitaxel from Baccatin III

This process involves the attachment of the C-13 side chain to baccatin III.

Materials:

  • Baccatin III

  • Protecting agent for the C-7 hydroxyl group (e.g., triethylsilyl chloride)

  • Base (e.g., lithium hexamethyldisilazide (LiHMDS))

  • Protected N-benzoyl-β-phenylisoserine side chain (e.g., as a β-lactam)

  • Organic solvent (e.g., THF)

  • Reagents for deprotection (e.g., hydrofluoric acid)

Procedure:

  • Protection of C-7 Hydroxyl Group: Baccatin III is selectively protected at the C-7 hydroxyl group using a protecting agent like triethylsilyl chloride in the presence of a base.

  • Side Chain Attachment: The 7-O-protected baccatin III is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -40°C). A strong base such as LiHMDS is added to deprotonate the C-13 hydroxyl group, followed by the addition of the protected β-lactam side chain.[13]

  • Deprotection: The protecting group at the C-7 position is removed using a suitable deprotecting agent, such as hydrofluoric acid, to yield paclitaxel.[13]

  • Purification: The crude paclitaxel is purified by chromatography to obtain the final high-purity product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows and the signaling pathways associated with the final drug products, created using the DOT language.

Synthetic_Workflow Baccatin_III Baccatin III Protected_Baccatin_III 7-O-Protected Baccatin III Baccatin_III->Protected_Baccatin_III Protection (C-7 OH) Coupled_Product_P Protected Paclitaxel Protected_Baccatin_III->Coupled_Product_P Side Chain Attachment (C-13) Paclitaxel Paclitaxel Coupled_Product_P->Paclitaxel Deprotection Ten_DAB_III 10-DAB III Dimethoxy_DAB_III This compound Ten_DAB_III->Dimethoxy_DAB_III Methylation (C-7, C-10 OH) Coupled_Product_C Protected Cabazitaxel Dimethoxy_DAB_III->Coupled_Product_C Side Chain Attachment (C-13) Cabazitaxel Cabazitaxel Coupled_Product_C->Cabazitaxel Deprotection

Caption: Comparative synthetic pathways to Paclitaxel and Cabazitaxel.

Signaling_Pathway cluster_taxanes Taxanes Paclitaxel Paclitaxel Microtubules β-tubulin in Microtubules Paclitaxel->Microtubules Cabazitaxel Cabazitaxel Cabazitaxel->Microtubules Pgp P-glycoprotein (P-gp) Efflux Pump Cabazitaxel->Pgp Low Affinity Stabilization Microtubule Stabilization Microtubules->Stabilization Binding Mitotic_Arrest G2/M Phase Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Pgp->Paclitaxel Efflux

Caption: Mechanism of action of Paclitaxel and Cabazitaxel.

Concluding Remarks

The comparative analysis of this compound and baccatin III highlights their distinct yet crucial roles in the synthesis of advanced taxane-based anticancer drugs. Baccatin III remains a fundamental starting material for the production of paclitaxel, a first-line therapy for numerous cancers. On the other hand, this compound is a key, synthetically derived intermediate that enables the production of cabazitaxel, a second-generation taxane with significant clinical benefits in treating drug-resistant prostate cancer. The choice of intermediate is therefore intrinsically linked to the therapeutic strategy, with the synthesis of this compound representing a critical step in the development of taxanes that can overcome clinical resistance. The detailed experimental protocols and comparative data provided in this guide are intended to support researchers and drug development professionals in making informed decisions for the efficient and targeted synthesis of these life-saving medications.

References

A Spectroscopic Comparison of 7,10-Dimethoxy-10-DAB III and its Clinically Significant Derivative, Cabazitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) and its key derivative, the anti-cancer agent Cabazitaxel. This comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a comprehensive overview for the characterization and quality control of these compounds.

This compound is a crucial intermediate in the semi-synthesis of Cabazitaxel, a second-generation taxane that has demonstrated efficacy in the treatment of metastatic castration-resistant prostate cancer. The structural modification of this compound to yield Cabazitaxel involves the esterification of the C-13 hydroxyl group with a specific side chain, a transformation that significantly alters the molecule's spectroscopic signature and is critical for its therapeutic activity.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and ESI-MS analyses of this compound and Cabazitaxel.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
ProtonsThis compound (Impurity V)CabazitaxelKey Differences
H-25.635.68Minor downfield shift
H-33.893.81Minor upfield shift
H-54.964.98Minor downfield shift
H-73.523.55Minor downfield shift
H-104.794.84Minor downfield shift
H-134.966.22Significant downfield shift due to esterification
H-2'-5.30Appearance of side chain proton signals
H-3'-4.63Appearance of side chain proton signals
7-OCH₃3.523.55Consistent
10-OCH₃3.293.25Minor upfield shift
4-OCOCH₃2.252.37Minor downfield shift
Me-161.051.12Minor downfield shift
Me-171.051.23Significant downfield shift
Me-181.871.87Consistent
Me-191.551.57Minor downfield shift
t-Bu-1.35Appearance of tert-butyl proton signal

Data sourced from Li, W., et al. (2015). Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 248-257.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
CarbonThis compound (Impurity V)CabazitaxelKey Differences
C-178.979.1Minor downfield shift
C-275.075.1Minor downfield shift
C-483.683.6Consistent
C-580.880.8Consistent
C-782.282.3Minor downfield shift
C-856.456.5Minor downfield shift
C-1080.180.2Minor downfield shift
C-1367.571.1Significant downfield shift due to esterification
C-1'-171.1Appearance of side chain carbonyl carbon
C-2'-74.9Appearance of side chain carbon signals
C-3'-55.4Appearance of side chain carbon signals
7-OCH₃57.057.1Consistent
10-OCH₃58.658.7Consistent
4-OCOCH₃22.522.7Minor downfield shift
4-OCOCH₃171.0171.1Consistent
t-Bu-28.3Appearance of tert-butyl carbon signals
t-Bu C(CH₃)₃-81.1Appearance of quaternary tert-butyl carbon

Data sourced from Li, W., et al. (2015). Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 248-257.

Table 3: Mass Spectrometry Data
CompoundIonization ModeObserved m/zInterpretation
This compound (Impurity V)ESI+595.4 [M+Na]⁺Corresponds to the sodium adduct of the compound (C₃₁H₄₀O₁₀)
CabazitaxelESI+836.3 [M+H]⁺, 858.3 [M+Na]⁺Corresponds to the protonated molecule and sodium adduct of the compound (C₄₅H₅₇NO₁₄)

Data sourced from Li, W., et al. (2015). Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 248-257.

Table 4: Infrared (IR) Spectroscopy Data
Functional GroupCabazitaxel Characteristic Peaks (cm⁻¹)This compound (Expected Peaks)
O-H stretch~3400 (broad)~3400 (broad)
C-H stretch (aromatic)~3060~3060
C-H stretch (aliphatic)~2970, ~2930~2970, ~2930
C=O stretch (ester, ketone)~1730, ~1710~1730, ~1710
C=C stretch (aromatic)~1600, ~1490~1600, ~1490
C-O stretch~1240, ~1100~1240, ~1100
N-H bend (amide)~1520-
C=O stretch (amide)~1670-

Note: Specific experimental IR data for this compound was not available in the consulted literature. The expected peaks are based on the functional groups present in the molecule.

Experimental Workflow and Synthesis Pathway

The following diagram illustrates the synthetic pathway from 10-deacetylbaccatin III to Cabazitaxel, highlighting the position of this compound as a key intermediate and the subsequent spectroscopic analysis.

G Synthesis and Analysis Workflow cluster_synthesis Semi-Synthesis of Cabazitaxel cluster_analysis Spectroscopic Characterization A 10-Deacetylbaccatin III (10-DAB III) B Selective Methylation at C7 and C10 A->B CH₃I, NaH or Me₃OBF₄, Proton Sponge C This compound (Intermediate) B->C D Side-chain Coupling at C13 C->D Protected Side Chain F NMR Spectroscopy (¹H, ¹³C) C->F Analysis of Intermediate H IR Spectroscopy (FTIR) C->H E Cabazitaxel D->E Deprotection E->F G Mass Spectrometry (ESI-MS) E->G Analysis of Final Product E->H I Structural Elucidation & Impurity Profiling F->I G->I H->I

Caption: Synthetic pathway to Cabazitaxel and subsequent spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound and its derivatives.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for resolving the complex proton and carbon signals of these taxane derivatives.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer and lock on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient.

  • Process the acquired Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically several thousand) and a longer relaxation delay (2-5 seconds) are required.

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compounds.

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal for accurate mass measurements.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known reference standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

This guide provides a foundational spectroscopic comparison of this compound and Cabazitaxel. The presented data and protocols are intended to assist researchers in the synthesis, characterization, and quality control of these important pharmaceutical compounds.

A Comparative Guide to the Cross-Validation of Analytical Methods for 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is crucial for ensuring data integrity and reliability. This is particularly true for key pharmaceutical intermediates like 7,10-Dimethoxy-10-DAB III, a critical precursor in the synthesis of the potent anti-cancer drug Cabazitaxel.[1] The purity and accurate quantification of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).[1]

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, established principles of analytical chemistry and data from analogous taxane compounds, such as Docetaxel and Paclitaxel, provide a robust framework for such a comparison.[2][3][4] The primary analytical techniques for the analysis of taxanes are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

This guide presents a comparative analysis of these two methods, offering insights into their respective performance characteristics and providing detailed experimental protocols to aid in the development and validation of analytical methods for this compound.

Comparative Analysis of Analytical Methods

A direct comparison of analytical methods for this compound would require experimental data from at least two distinct, validated methods.[2] In the absence of such specific data, the following table outlines the typical performance characteristics that would be evaluated in a cross-validation study, using realistic data based on the analysis of similar taxoids.[2][3][4][5]

Parameter HPLC-UV LC-MS/MS Significance in Cross-Validation
Linearity (r²) > 0.999> 0.998Ensures the method provides a proportional response to the analyte concentration over a defined range.[5]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Demonstrates the closeness of the measured value to the true value.[5]
Precision (%RSD) Measures the degree of scatter between a series of measurements.
Intra-day< 2.0%< 1.5%Assesses precision over a short period.
Inter-day< 3.0%< 2.5%Assesses precision over a longer period.
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mLThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Specificity ModerateHighThe ability to assess the analyte unequivocally in the presence of other components.
Robustness HighModerateA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Experimental Protocols

The following are detailed methodologies for HPLC-UV and LC-MS/MS analysis, which can be adapted for this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pharmaceutical compounds.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[5][6] For example, an isocratic mobile phase could be Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230 nm for taxanes).

    • Injection Volume: 20 µL.

  • Validation Parameters to be Assessed:

    • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%).

    • Linearity: Analyze a series of calibration standards to establish the linear range of the method.

    • Accuracy and Precision: Analyze QC samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • Specificity: Analyze a blank sample and a sample spiked with known impurities to ensure no interference with the main analyte peak.

    • LOD and LOQ: Determine these values based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for bioanalytical studies or trace impurity analysis.[8]

  • Sample Preparation: Similar to HPLC-UV, but may involve a protein precipitation or liquid-liquid extraction step for biological matrices.

  • Chromatographic Conditions:

    • Column: A shorter C18 column is often used for faster analysis times (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Validation Parameters to be Assessed: The same validation parameters as for HPLC-UV would be evaluated, with particular attention to matrix effects in bioanalytical applications.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria prep_samples Prepare Identical Sample Sets define_scope->prep_samples validate_method1 Full Method Validation prep_samples->validate_method1 validate_method2 Full Method Validation prep_samples->validate_method2 analyze_samples1 Analyze Samples validate_method1->analyze_samples1 compare_data Statistical Comparison of Results analyze_samples1->compare_data analyze_samples2 Analyze Samples validate_method2->analyze_samples2 analyze_samples2->compare_data assess_bias Assess Bias & Correlation compare_data->assess_bias conclusion Determine Method Interchangeability assess_bias->conclusion

References

A Comparative Guide to the Biological Activity of Taxane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key taxane precursors, including baccatin III, 10-deacetylbaccatin III, and cephalomannine. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development decisions. While direct comparative data under identical experimental conditions is limited, this guide synthesizes available information to offer a comprehensive overview.

Executive Summary

Taxanes, a class of diterpenoids originally derived from the yew tree (Taxus species), are cornerstones of cancer chemotherapy. While paclitaxel (Taxol®) and docetaxel (Taxotere®) are the most well-known, their semi-synthesis relies on the availability of natural precursors. Understanding the intrinsic biological activity of these precursors is crucial for optimizing synthetic routes and exploring novel derivatives. This guide focuses on the comparative cytotoxicity and mechanism of action of prominent taxane precursors, highlighting key differences in their biological profiles. The C13 side chain, absent in these precursors, is widely recognized as essential for the potent antitumor activity of paclitaxel and docetaxel.[1]

Comparison of In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Baccatin III

Cell Line Cancer Type IC50 (µM) Reference
HeLa Cervical Cancer 4.30 [2]
A549 Lung Cancer ~4-7.81 [2]
A431 Skin Cancer ~4-7.81 [2]
HepG2 Liver Cancer ~4-7.81 [2]

| Various | Variety of cancer cell lines | ~8-50 |[3] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.

A study comparing the cytotoxic effects of paclitaxel, 10-deacetyltaxol, and cephalomannine on human glioblastoma and neuroblastoma cell lines indicated the following order of potency after a one-hour exposure: paclitaxel > 10-deacetyltaxol > cephalomannine.[4] This suggests that both 10-deacetylbaccatin III (as 10-deacetyltaxol) and cephalomannine possess cytotoxic activity, albeit less potent than paclitaxel.[4]

Information on the biological activity of 19-hydroxybaccatin V is scarce. However, a related compound, 19-hydroxy-10-deacetylbaccatin III, exhibited weak cytotoxic activity against A498 (kidney cancer) and NCI-H226 (lung cancer) cell lines.[5]

Mechanism of Action: Interaction with Tubulin

The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The activity of taxane precursors in this regard is less potent and, in the case of baccatin III, subject to conflicting reports.

Baccatin III: There are contradictory findings regarding the effect of baccatin III on tubulin polymerization.

  • Promotion of Polymerization: One study found that baccatin III promotes the assembly of purified tubulin into microtubules, similar to paclitaxel. However, it was found to be 4.2-4.6 times less potent than paclitaxel in this activity.[6]

  • Inhibition of Polymerization: In contrast, another study reported that baccatin III inhibits tubulin polymerization, a mechanism more akin to colchicine or vinca alkaloids.[3] This study also found that baccatin III competes with colchicine for binding to tubulin.[3]

Cephalomannine: Cephalomannine is reported to have antitumor and antiproliferative properties.[7][8] It is believed to act by stabilizing microtubules, thereby halting cell division.[9]

10-Deacetylbaccatin III: As a close analog of baccatin III, it is expected to have a similar, though likely less potent, interaction with tubulin. However, specific quantitative data on its tubulin polymerization activity were not found in the reviewed literature.

Taxane_Mechanism_of_Action cluster_Cell Cancer Cell Taxane Taxane Precursor Tubulin_Dimer αβ-Tubulin Dimers Taxane->Tubulin_Dimer Interaction Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Spindle Mitotic Spindle (Dysfunctional) Microtubule->Mitotic_Spindle Stabilization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Figure 1: General mechanism of action for microtubule-stabilizing taxanes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of taxane precursors on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Taxane precursor stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the taxane precursor in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with taxane precursor incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in light scattering.

1. Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (100 mM)

  • Glycerol

  • Taxane precursor stock solution (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer. Prepare a reaction mixture containing the tubulin solution, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the reaction mixture to the wells of the 96-well plate.

  • Compound Addition: Add the taxane precursor at various concentrations to the wells. Include a vehicle control (DMSO) and positive controls for polymerization promotion (paclitaxel) and inhibition (e.g., colchicine).

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the curves of the test compounds to the controls to determine their effect on tubulin polymerization.

Tubulin_Polymerization_Assay start Start prepare_reagents Prepare tubulin, GTP, and test compounds start->prepare_reagents prewarm_plate Pre-warm microplate and reader to 37°C prepare_reagents->prewarm_plate add_reagents Add tubulin reaction mix and test compounds to wells prewarm_plate->add_reagents initiate_polymerization Initiate polymerization at 37°C add_reagents->initiate_polymerization measure_absorbance Measure absorbance at 340 nm every minute for 60-90 min initiate_polymerization->measure_absorbance analyze_data Plot absorbance vs. time and analyze curves measure_absorbance->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of Synthesis Routes for 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a crucial intermediate in the semi-synthesis of the potent anti-cancer drug, Cabazitaxel.[1][2] This guide provides a head-to-head comparison of various synthesis routes for this important compound, focusing on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Analysis of Synthesis Routes

The synthesis of this compound predominantly starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees (Taxus species).[2][3] The primary challenge lies in the selective methylation of the hydroxyl groups at the C7 and C10 positions.[2] Several methods have been developed to achieve this transformation, each with its own advantages and disadvantages in terms of yield, safety, and scalability.

RouteKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Route 1: Trimethylorthoformate and Acid Catalysis Trimethylorthoformate, p-toluenesulfonic acidNot specifiedPotentially simpler workupData on yield and purity is limited
Route 2: Silyl Protection and Methylation Silylating agent (e.g., TBDMSCl), Methylating agent (e.g., MeI), Base (e.g., NaH)Not specifiedHigh selectivity due to protection strategyMulti-step process, use of hazardous reagents like NaH[4]
Route 3: Direct Methylation with Trimethylammonium Tetrafluoroborate Trimethylammonium tetrafluoroborate, 1,8-Bis(dimethylamino)naphthalene43.7%[1]Single step methylationUse of a specialized and potentially costly base
Route 4: Direct Methylation with Dimethyl Sulfate Dimethyl sulfate, Sodium hydroxideLow yield (17.8% for subsequent step)[5]Readily available and inexpensive reagentsLow yield reported for the overall synthesis of Cabazitaxel[5]
Route 5: Methylation using Sodium Hydride and Methyl Iodide Sodium hydride, Methyl iodideYield is reported to be low[5]Common laboratory reagentsUse of hazardous sodium hydride, potential for explosions, formation of impurities[4][5]

Experimental Protocols

Route 3: Direct Methylation with Trimethylammonium Tetrafluoroborate

This method provides a one-pot synthesis for the dimethylation of 10-DAB III.

Procedure:

  • Dissolve 10-deacetylbaccatin III (10g, 18.4 mmol) in dichloromethane (200 ml).[1]

  • Add 1,8-bis(dimethylamino)naphthalene (177.2g, 828 mmol) to the solution and stir at room temperature for 30 minutes.[1]

  • Add trimethylammonium tetrafluoroborate (95.2g, 643.4 mmol) and continue stirring at room temperature for 20 hours.[1]

  • Filter the reaction solution and wash the filter cake with dichloromethane three times.[1]

  • Collect the filtrate and concentrate it.[1]

  • Purify the crude product by column chromatography (chloroform:methanol = 100:3) to obtain this compound (4.6g, yield 43.7%).[1]

Route 5: Stepwise Methylation via Silyl Protection (General Procedure)

This route involves the protection of the hydroxyl groups, followed by methylation and deprotection.

Step 1: Silylation of 10-DAB III

  • Dissolve 10-DAB in pyridine.[4]

  • Add a silylating reagent (e.g., a trialkylsilyl halide) dropwise at 20°C and stir for 16 hours.[4]

  • Heat the reaction mixture to 110°C for 1.5-2 hours.[4]

  • Remove pyridine under reduced pressure.

  • Dilute the residue with methyl tertiary butyl ether (MTBE) and wash sequentially with 1M dilute hydrochloric acid and water.[4]

  • Collect the organic phase, concentrate it, and add petroleum ether to crystallize the silyl-protected 10-DAB.[4]

Step 2: Methylation

  • Dissolve the protected 10-DAB in a suitable organic solvent.

  • Add a base (e.g., sodium hydride) followed by a methylating agent (e.g., methyl iodide).

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction carefully and perform an aqueous work-up.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the methylated product in a suitable solvent.

  • Add a deprotecting agent (e.g., a fluoride source like TBAF or an acid).

  • Stir until the reaction is complete.

  • Perform an aqueous work-up and purify the final product, this compound, by chromatography.

Synthesis Route Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_0 Route 3: Direct Methylation DAB_3 10-Deacetylbaccatin III Product_3 This compound DAB_3->Product_3 One-pot reaction Reagents_3 Trimethylammonium tetrafluoroborate, 1,8-Bis(dimethylamino)naphthalene Reagents_3->Product_3

Caption: Direct methylation of 10-DAB III.

Synthesis_Route_5 cluster_1 Route 5: Stepwise Methylation via Silyl Protection DAB_5 10-Deacetylbaccatin III Protection Silyl Protection DAB_5->Protection Protected_DAB Protected 10-DAB Protection->Protected_DAB Methylation Methylation (e.g., NaH, MeI) Protected_DAB->Methylation Methylated_Product Protected this compound Methylation->Methylated_Product Deprotection Deprotection Methylated_Product->Deprotection Product_5 This compound Deprotection->Product_5

Caption: Stepwise synthesis via protection-methylation-deprotection.

Conclusion

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost of reagents, safety considerations, and required purity of the final product. While direct methylation methods offer a more streamlined process, they may result in lower yields or require specialized reagents. Stepwise methods involving protection and deprotection steps can offer higher selectivity and potentially higher yields but are more labor-intensive. For large-scale industrial production, a safe, cost-effective, and high-yielding process is crucial. Further optimization of existing methods and the development of novel catalytic approaches could lead to more efficient and sustainable syntheses of this vital pharmaceutical intermediate.

References

A Comparative Guide to Reference Standards for 7,10-Dimethoxy-10-DAB III Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of taxane-based active pharmaceutical ingredients (APIs), the quality and reliability of reference standards are paramount. 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a crucial intermediate in the synthesis of the chemotherapeutic agent cabazitaxel. Accurate quantification and impurity profiling of this intermediate are essential for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an objective comparison of key considerations when selecting a this compound reference standard. It includes a summary of typical analytical performance data and detailed experimental protocols for its analysis, designed to assist researchers in making informed decisions for their analytical needs.

Comparison of Reference Standard Attributes

The selection of a suitable reference standard is a critical step in any analytical method development and validation. While a direct comparative study of all commercially available this compound reference standards is not publicly available, a comprehensive evaluation should be based on the supplier's documentation and in-house verification. Key performance indicators to consider include purity, identity, and stability. High-purity reference standards, typically exceeding 98.0%, are essential to minimize the risk of introducing impurities that could affect the efficacy and safety of the final API.[1]

Below is a table summarizing the typical specifications and potential analytical results for a high-quality this compound reference standard.

Parameter Typical Specification Analytical Method Expected Result
Purity (by HPLC) ≥ 98.0%HPLC-UVA single major peak with an area percentage corresponding to the specified purity.
Identity Conforms to structureLC-MS, 1H NMR, 13C NMRMass spectrum consistent with the molecular weight of this compound (C31H40O10, MW: 572.64 g/mol ).[2] NMR spectra corresponding to the known chemical structure.
Stability Stable under recommended storage conditionsForced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic)Minimal degradation under recommended storage conditions. Degradation profile under stress conditions should be well-characterized.
Certificate of Analysis (CoA) Comprehensive CoA provided-Should include batch-specific data for purity, identity, and other relevant tests.

Experimental Protocols for Analysis

To ensure the accuracy and reliability of analytical results, robust and well-defined experimental protocols are necessary. The following are detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis

This method is suitable for determining the purity of this compound and separating it from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference Standard: this compound

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    25 20 80
    30 20 80
    35 60 40

    | 40 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identity Confirmation

This method provides confirmation of the molecular weight of this compound.

1. Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Use the same HPLC conditions as described above.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Visualizing the Analytical Workflow and Comparison Logic

To better understand the process of comparing reference standards, the following diagrams illustrate the experimental workflow and the logical steps involved in the evaluation.

experimental_workflow Experimental Workflow for Reference Standard Comparison cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion prep_rs_a Prepare Standard A (0.5 mg/mL) hplc_uv HPLC-UV Analysis (Purity Assay) prep_rs_a->hplc_uv lc_ms LC-MS Analysis (Identity Confirmation) prep_rs_a->lc_ms nmr NMR Analysis (Structural Elucidation) prep_rs_a->nmr prep_rs_b Prepare Standard B (0.5 mg/mL) prep_rs_b->hplc_uv prep_rs_b->lc_ms prep_rs_b->nmr prep_rs_c Prepare Standard C (0.5 mg/mL) prep_rs_c->hplc_uv prep_rs_c->lc_ms prep_rs_c->nmr compare_purity Compare Purity Profiles (% Area, Impurities) hplc_uv->compare_purity confirm_identity Confirm Molecular Weight and Structure lc_ms->confirm_identity nmr->confirm_identity select_standard Select Optimal Reference Standard compare_purity->select_standard confirm_identity->select_standard assess_stability Assess Stability (Forced Degradation) assess_stability->select_standard

Caption: Workflow for comparing different reference standards.

comparison_logic Logical Framework for Reference Standard Evaluation start Start: Need for This compound Reference Standard sourcing Identify & Source Potential Standards (Suppliers A, B, C) start->sourcing doc_review Review Supplier Documentation (CoA, Specifications) sourcing->doc_review experimental_verification Perform Experimental Verification doc_review->experimental_verification purity_check Purity ≥ 98.0%? experimental_verification->purity_check identity_check Identity Confirmed? purity_check->identity_check Yes fail Reject Reference Standard purity_check->fail No stability_check Acceptable Stability? identity_check->stability_check Yes identity_check->fail No pass Qualified Reference Standard stability_check->pass Yes stability_check->fail No

Caption: Decision-making process for selecting a suitable standard.

Conclusion

The selection of a high-quality, well-characterized reference standard for this compound is a critical determinant of the accuracy and reliability of analytical data in the development and manufacturing of cabazitaxel. While direct comparative data between suppliers may not be readily available, a thorough evaluation of the supplier's documentation, coupled with in-house verification using robust analytical methods such as those detailed in this guide, will enable researchers to confidently select a reference standard that meets the stringent requirements of pharmaceutical analysis. Prioritizing purity, confirmed identity, and demonstrated stability will ultimately contribute to the development of safer and more effective medicines.[1]

References

A Comparative Analysis of Taxane Intermediates: Efficacy of 7,10-Dimethoxy-10-DAB III in Next-Generation Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal starting material is a critical determinant of efficiency and yield in the synthesis of complex pharmaceutical compounds. In the landscape of taxane anticancer agents, the emergence of 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) as a key intermediate for the production of Cabazitaxel marks a significant advancement. This guide provides a comprehensive comparison of the synthetic efficacy of this compound against other prominent taxane intermediates, supported by experimental data and detailed methodologies.

The family of taxane drugs, which includes the widely recognized Paclitaxel and Docetaxel, has been a cornerstone of cancer chemotherapy for decades. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The semi-synthesis of these complex molecules typically starts from advanced intermediates extracted from yew trees (Taxus species). The choice of intermediate profoundly impacts the number of synthetic steps, overall yield, and the purity of the final active pharmaceutical ingredient (API).

Executive Summary

This guide focuses on the comparative efficacy of three key taxane intermediates:

  • This compound: The direct precursor for the semi-synthesis of Cabazitaxel.

  • 10-Deacetylbaccatin III (10-DAB): A versatile and abundant precursor for Paclitaxel and Docetaxel.

  • Baccatin III: A more advanced intermediate for Paclitaxel synthesis.

While 10-DAB is the most abundant taxane precursor found in the needles of the European yew (Taxus baccata), its conversion to drugs like Paclitaxel and Docetaxel requires multiple transformations.[1] this compound, on the other hand, is a specifically engineered intermediate that streamlines the synthesis of Cabazitaxel, a next-generation taxane designed to overcome multidrug resistance. The strategic methylation at the C7 and C10 positions in this compound is a crucial structural modification that ultimately distinguishes Cabazitaxel from Docetaxel.[2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from various synthetic routes, providing a comparative overview of the efficacy of these key intermediates.

Table 1: Comparison of Intermediates in the Synthesis of Cabazitaxel

ParameterThis compound10-Deacetylbaccatin III (10-DAB)
Final Product CabazitaxelCabazitaxel
Key Advantage Direct precursor, fewer subsequent steps.More readily available natural precursor.
Reported Overall Yield A novel 5-step synthesis from 10-DAB has a reported overall yield of 32%.[3] A 6-step synthesis is reported to have a 20% overall yield.[4]A multi-step process with a reported very low overall yield of 17.8% in one instance.[5]
Purity of Final Product High purity achievable, with emphasis on controlling related substance impurities.[6][7]Purity is dependent on the multi-step process and purification methods.
Number of Synthetic Steps Typically involves side-chain attachment and deprotection.[2]Requires initial methylation steps to form this compound, followed by side-chain attachment and deprotection.[5][8]
Key Challenges Synthesis of the intermediate itself requires selective methylation of 10-DAB.Multiple protection and deprotection steps can lower the overall yield and introduce impurities. The methylation of 7-OH is reported to be inefficient under certain conditions.[4]

Table 2: Comparison of Intermediates in the Synthesis of Paclitaxel and Docetaxel

Parameter10-Deacetylbaccatin III (10-DAB)Baccatin III10-Deacetyl-7-xylosyl Paclitaxel (10-DXP)
Final Product Paclitaxel / DocetaxelPaclitaxelPaclitaxel
Key Advantage High abundance in renewable sources (yew needles).[1]Structurally closer to Paclitaxel, requiring fewer steps.Higher abundance than Paclitaxel in some cultivated Taxus species and a higher reported yield.[9]
Reported Overall Yield 58% to Paclitaxel (4 steps).[10] A four-step synthesis of docetaxel from 10-DAB has a reported overall yield of 50%.[10]Overall yield to Paclitaxel can be higher per step, but lower natural abundance is a limiting factor.[6]67.6% to Paclitaxel (3 steps).[9]
Purity of Final Product High purity is achievable with established methods.[11][12][13]High purity is achievable.99.52%.[9]
Number of Synthetic Steps 4 steps to Paclitaxel (protection, side-chain attachment, acylation, deprotection).[9]Fewer steps than 10-DAB as the C10 acetyl group is already present.3 steps (Redox, Acetylation, Deacetylation).[9]
Key Challenges Requires selective acetylation of the C10 hydroxyl group.[6]Lower availability from natural sources.[6]Requires specific processing of the xylosyl group.

Experimental Protocols

Synthesis of this compound from 10-DAB

This protocol is a generalized representation based on methodologies described in the literature.[5][14]

Step 1: Selective Protection of 10-DAB

  • Dissolve 10-deacetylbaccatin III (10-DAB) in pyridine.

  • Add a silylation reagent (e.g., a trialkylsilyl chloride) dropwise at a controlled temperature (e.g., 20°C) and stir for approximately 16 hours.

  • Heat the reaction mixture to around 110°C for 1.5-2 hours.

  • After cooling, evaporate the pyridine under reduced pressure.

  • Dilute the residue with an organic solvent like methyl tertiary butyl ether (MTBE) and wash sequentially with dilute hydrochloric acid and water.

  • Collect the organic phase, concentrate it, and induce crystallization by adding petroleum ether to obtain the protected 10-DAB derivative.

Step 2: Deprotection

  • Dissolve the protected 10-DAB from the previous step in an organic solvent.

  • Add a deprotection reagent such as hydrofluoric acid triethylamine salt and stir at 20°C for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate.

  • Collect and concentrate the organic phase, followed by crystallization from petroleum ether.

Step 3: Methylation

  • Dissolve the product from Step 2 in a mixed solvent of an organic solvent and methyl iodide at 0°C.

  • Add a base (e.g., potassium tert-butoxide) dropwise and stir for 0.5-2 hours.

  • Quench the reaction with glacial acetic acid.

  • Remove the solvents under vacuum and purify the product using column chromatography to yield this compound.

Step 4: Final Deprotection

  • Dissolve the methylated intermediate in an organic solvent.

  • Add tetrabutylammonium fluoride and stir at 20°C for 2-4 hours.

  • Remove the solvent under vacuum.

  • The crude product is purified by trituration with a mixed solvent system (e.g., water and dichloromethane) followed by crystallization from a suitable solvent like tetrahydrofuran to yield pure this compound.

Synthesis of Cabazitaxel from this compound

This is a generalized two-step protocol based on established methods.[2]

Step 1: Side-Chain Attachment (Esterification)

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere.

  • Add a protected β-lactam side chain, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture and purify the crude product by column chromatography to obtain the protected Cabazitaxel.

Step 2: Deprotection

  • Dissolve the protected Cabazitaxel in a suitable solvent mixture (e.g., acetic acid/water/THF).

  • Stir the solution at an elevated temperature (e.g., 50°C) for several hours.

  • After cooling, perform a standard aqueous work-up.

  • The organic layer is washed, dried, and concentrated. The final product, Cabazitaxel, is purified by recrystallization.[15]

Mandatory Visualization

Synthetic Pathway to Cabazitaxel

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Cabazitaxel 10_DAB 10-Deacetylbaccatin III (10-DAB) Protected_10_DAB Protected 10-DAB 10_DAB->Protected_10_DAB Protection Methylated_Intermediate This compound Protected_10_DAB->Methylated_Intermediate Methylation & Deprotection Protected_Cabazitaxel Protected Cabazitaxel Methylated_Intermediate->Protected_Cabazitaxel Esterification Side_Chain Protected β-lactam side chain Side_Chain->Protected_Cabazitaxel Cabazitaxel Cabazitaxel Protected_Cabazitaxel->Cabazitaxel Deprotection

Caption: Synthetic route from 10-DAB to Cabazitaxel.

Mechanism of Action of Taxanes

Taxanes exert their anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic processes of cell division. The stabilized microtubules lead to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

G Taxane Taxane Drug (e.g., Cabazitaxel) Tubulin β-tubulin subunit Taxane->Tubulin Stabilization Microtubule Stabilization Taxane->Stabilization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Stabilization Depolymerization_Inhibition Inhibition of Depolymerization Stabilization->Depolymerization_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Depolymerization_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of taxane drugs.

Cabazitaxel and the PI3K/Akt Signaling Pathway

Recent studies have indicated that Cabazitaxel's efficacy, particularly in overcoming resistance, may also involve the modulation of key signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In some cancer cells, Cabazitaxel has been shown to suppress the activation of this pathway, contributing to its pro-apoptotic effects.

G Cabazitaxel Cabazitaxel PI3K PI3K Cabazitaxel->PI3K inhibits Apoptosis Apoptosis Cabazitaxel->Apoptosis promotes Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes pAkt->Apoptosis inhibits

Caption: Cabazitaxel's inhibitory effect on the PI3K/Akt pathway.

Conclusion

The choice of a taxane intermediate is a strategic decision in drug development and manufacturing. While 10-DAB remains a workhorse for the synthesis of Paclitaxel and Docetaxel due to its abundance, the synthesis of the next-generation taxane, Cabazitaxel, is significantly streamlined by the use of its direct precursor, this compound. Although the synthesis of this advanced intermediate adds complexity to the initial stages, it simplifies the final crucial steps of side-chain attachment and deprotection, potentially leading to higher overall yields and purity. The importance of sourcing high-purity this compound, typically above 98.0%, cannot be overstated, as impurities can lead to undesired byproducts in the final API, affecting both efficacy and safety.[7][16] As the demand for more effective and resistance-evading cancer therapies grows, the role of specialized intermediates like this compound will become increasingly vital in the efficient production of life-saving medications.

References

A Comparative Guide to the In Vitro Validation of Taxane-Based Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays used to validate microtubule-stabilizing agents, with a focus on taxane derivatives. While direct experimental data on the biological activity of the synthetic intermediate 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is limited in publicly available literature, its pivotal role as the immediate precursor to the potent second-generation taxane, Cabazitaxel, necessitates a comparative analysis of Cabazitaxel against its predecessors, Docetaxel and Paclitaxel. The structural differences in these precursors, particularly the presence of dimethoxy groups at the C-7 and C-10 positions in this compound, are fundamental to the distinct pharmacological profiles of the final active compounds.

Taxanes exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules. This interference with microtubule dynamics disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). The validation of taxane efficacy in vitro primarily relies on two types of assays: those that directly measure microtubule stabilization and those that assess the downstream effect of cytotoxicity in cancer cell lines.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the comparative cytotoxicity of Cabazitaxel, Docetaxel, and Paclitaxel across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (nM)Key Findings
Cabazitaxel PC-3Prostate Cancer1-5Induced more cell death and inhibited colony formation compared to Docetaxel and Paclitaxel.[1]
Docetaxel PC-3Prostate Cancer1-5Less potent than Cabazitaxel in inducing cell death and inhibiting colony formation.[1]
Paclitaxel PC-3Prostate Cancer1-5Showed lower efficacy compared to Cabazitaxel in this androgen-independent prostate cancer cell line.[1]
Cabazitaxel DU145Prostate Cancer1-5Demonstrated superior ability to induce apoptosis compared to the other taxanes.[1]
Docetaxel DU145Prostate Cancer1-5Less effective than Cabazitaxel in inducing molecular changes leading to cell death.[1]
Paclitaxel DU145Prostate Cancer1-5Showed the least favorable molecular changes for inducing apoptosis in this cell line.[1]
Cabazitaxel MCF-7Breast Cancer~4.3
Docetaxel MCF-7Breast Cancer~2.5
Paclitaxel MCF-7Breast Cancer~2.5-7.5
Cabazitaxel NCI/ADR-RESDoxorubicin-Resistant Ovarian Cancer-Cabazitaxel is a poor substrate for the P-glycoprotein (P-gp) efflux pump, making it more effective in multidrug-resistant cell lines.
Docetaxel NCI/ADR-RESDoxorubicin-Resistant Ovarian Cancer-Susceptible to efflux by P-gp, leading to reduced efficacy in resistant cells.
Paclitaxel NCI/ADR-RESDoxorubicin-Resistant Ovarian Cancer-A known substrate for P-gp, contributing to drug resistance.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols serve as a foundation for the validation and comparison of microtubule-stabilizing agents like this compound and its derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (optical density) of a tubulin solution over time.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Paclitaxel)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Stock Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.

  • Preparation of Reaction Mixture: On ice, prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v).

  • Assay Setup:

    • Add 10 µL of the test compound, positive control, or negative control at various concentrations to the wells of a pre-warmed 96-well plate.

    • Add the tubulin stock solution to the reaction mixture.

    • Initiate the polymerization reaction by adding 90 µL of the tubulin-containing reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves to determine the microtubule-stabilizing activity of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., PC-3, DU145, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds, positive control, or negative control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the negative control and plot it against the compound concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Taxane Mechanism of Action Taxane Derivative Taxane Derivative β-tubulin β-tubulin Taxane Derivative->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis G cluster_1 In Vitro Tubulin Polymerization Assay Workflow Prepare Tubulin and Reagents Prepare Tubulin and Reagents Add Compound to Plate Add Compound to Plate Prepare Tubulin and Reagents->Add Compound to Plate Initiate Polymerization Initiate Polymerization Add Compound to Plate->Initiate Polymerization Measure Absorbance (340 nm) Measure Absorbance (340 nm) Initiate Polymerization->Measure Absorbance (340 nm) Analyze Data Analyze Data Measure Absorbance (340 nm)->Analyze Data G cluster_2 MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

References

A Comparative Guide to the Structural Elucidation of 7,10-Dimethoxy-10-DAB III and its Role in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7,10-Dimethoxy-10-DAB III, a key intermediate in the synthesis of the chemotherapeutic agent Cabazitaxel, with its precursor, 10-deacetylbaccatin III (10-DAB III). The focus is on the structural elucidation and confirmation of these compounds, supported by spectroscopic data and detailed experimental methodologies. This document aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction to this compound and its Significance

7,10-Dimethoxy-10-deacetylbaccatin III (this compound) is a pivotal synthetic intermediate in the production of Cabazitaxel, a second-generation taxane with significant activity against advanced prostate cancer.[1][2] Unlike its predecessors, Paclitaxel and Docetaxel, Cabazitaxel exhibits efficacy in patients who have developed resistance to other taxane-based therapies. The unique structural feature of Cabazitaxel, the presence of two methoxy groups at the C-7 and C-10 positions of the baccatin III core, is introduced via the synthesis of this compound.[2][3] The structural confirmation of this intermediate is paramount to ensure the quality and purity of the final active pharmaceutical ingredient (API).

This guide will delve into the spectroscopic techniques used to elucidate the structure of this compound and compare its properties to its direct precursor, 10-DAB III.

Comparison of Key Taxane Intermediates

The semi-synthesis of many taxane-based drugs begins with the extraction of advanced intermediates from the needles of the yew tree (Taxus species).[4] 10-Deacetylbaccatin III is a readily available precursor for the synthesis of not only Cabazitaxel but also Paclitaxel and Docetaxel.[4][5] The choice of the starting material and the subsequent synthetic route can significantly impact the overall yield and efficiency of the process.

Table 1: Comparison of 10-Deacetylbaccatin III and this compound as Synthetic Intermediates

Feature10-Deacetylbaccatin III (10-DAB III)This compound
Molecular Formula C29H36O10[6]C31H40O10[7][8]
Molecular Weight 544.59 g/mol [6]572.64 g/mol [7][8]
CAS Number 32981-86-5[6]1833-94-0[7][8]
Role in Synthesis Precursor for Paclitaxel, Docetaxel, and Cabazitaxel[1][4][5]Key intermediate specifically for Cabazitaxel synthesis[1][2]
Key Structural Difference from Baccatin III Lacks the acetyl group at C-10 and has hydroxyl groups at C-7 and C-10.[4]Lacks the acetyl group at C-10 and has methoxy groups at C-7 and C-10.
Natural Abundance More abundant in Taxus species compared to Baccatin III.[4]Not naturally occurring; a synthetic derivative.

Structural Elucidation and Spectroscopic Data

The definitive confirmation of the structures of this compound and its precursor relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for the Structural Confirmation of Key Taxane Intermediates

Compound Spectroscopic Data
This compound ¹H NMR (DMSO-d6, 500 MHz): A spectrum is available, though detailed peak assignments are found within patent literature. Key signals confirming the structure include the presence of two methoxy group singlets.[2][9] ¹³C NMR: Data not readily available in public databases. Mass Spectrometry: Expected [M+H]⁺ at m/z 573.26.[10]
10-Deacetylbaccatin III ¹H NMR (DMSO): A reference spectrum is available for comparison.[11] ¹³C NMR: Data available in public databases.[6] Mass Spectrometry: [M+H]⁺ at m/z 545.23.[6]

Experimental Protocols

Synthesis of this compound from 10-Deacetylbaccatin III

The synthesis of this compound involves the selective methylation of the hydroxyl groups at the C-7 and C-10 positions of 10-deacetylbaccatin III. Various methods have been reported, and the following is a generalized procedure based on patent literature.[3][12]

Materials:

  • 10-deacetylbaccatin III (10-DAB III)

  • Methylating agent (e.g., trimethyloxonium tetrafluoroborate, dimethyl sulfate)[3][12]

  • A non-nucleophilic base (e.g., proton sponge, sodium hydride)[3]

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reagents for quenching and work-up (e.g., ammonium chloride solution, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10-deacetylbaccatin III in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C or -20 °C).

  • Add the non-nucleophilic base to the solution and stir for a specified time to deprotonate the hydroxyl groups.

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to proceed at the low temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Perform an aqueous work-up by extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Sample Preparation: Dissolve 5-10 mg of the purified taxane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy: For complete structural assignment, perform two-dimensional NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations).

Mass Spectrometry (MS) [13]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺. The resulting fragmentation pattern provides characteristic fingerprints that can be used to confirm the structure and identify specific substructures within the molecule.

Visualizing the Synthetic Pathway

The synthesis of Cabazitaxel from 10-deacetylbaccatin III is a multi-step process where this compound is a crucial intermediate. The following diagram illustrates this synthetic workflow.

Cabazitaxel_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_sidechain Side Chain Attachment cluster_final Final Product 10-DAB_III 10-Deacetylbaccatin III 7_10_Dimethoxy This compound 10-DAB_III->7_10_Dimethoxy Methylation Side_Chain_Coupling Side Chain Coupling 7_10_Dimethoxy->Side_Chain_Coupling Cabazitaxel Cabazitaxel Side_Chain_Coupling->Cabazitaxel Deprotection

Caption: Synthetic workflow for Cabazitaxel from 10-deacetylbaccatin III.

Conclusion

The structural elucidation and confirmation of this compound are critical checkpoints in the manufacturing of Cabazitaxel. This guide has provided a comparative overview of this key intermediate and its precursor, 10-deacetylbaccatin III, highlighting the essential role of spectroscopic methods in their characterization. The detailed experimental protocols and the visual representation of the synthetic pathway offer a practical resource for researchers and professionals in the pharmaceutical industry, aiding in the development and production of this important anti-cancer agent.

References

Establishing Purity Criteria for 7,10-Dimethoxy-10-DAB III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Cabazitaxel. The purity of this advanced precursor is paramount, as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the recommended purity criteria for this compound, compares it with other key taxane intermediates, and presents detailed experimental protocols for purity assessment.

The Critical Role of Purity in Cabazitaxel Synthesis

The synthesis of Cabazitaxel from 10-deacetylbaccatin III (10-DAB) involves the selective methylation of the hydroxyl groups at the C7 and C10 positions to yield this compound.[1] This transformation is a critical step where process-related impurities can be introduced. The subsequent attachment of the side chain to the C13 hydroxyl group is a complex esterification reaction. The presence of impurities in the this compound starting material can lead to the formation of undesirable side products, complicating the purification of the final API and potentially impacting its pharmacological profile. Therefore, stringent control over the purity of this intermediate is a non-negotiable aspect of Cabazitaxel manufacturing.

Comparative Analysis of Taxane Intermediates

While this compound is specific to Cabazitaxel synthesis, its purity considerations can be understood in the broader context of other taxane precursors like 10-DAB and Baccatin III, which are used in the production of Paclitaxel and Docetaxel.

IntermediatePrimary UseKey Purity ConsiderationsTypical Purity Levels (HPLC)
This compound Cabazitaxel SynthesisControl of residual starting materials (10-DAB), mono-methoxy impurities, and other process-related impurities.>98%[2], >99%[3]
10-Deacetylbaccatin III (10-DAB) Paclitaxel & Docetaxel SynthesisPresence of other taxanes from natural extraction, control of epimers (e.g., 7-epi-10-DAB III).[4]≥95%[5]
Baccatin III Paclitaxel SynthesisSimilar to 10-DAB, with a focus on controlling de-acetylated impurities.High purity required.
10-Deacetyl-7-xylosyltaxanes Paclitaxel Synthesis (Alternative)Purity of the xylosylated taxane mixture and efficiency of the deglycosylation step.High purity after chromatography.[6]

Recommended Purity Criteria for this compound

Based on the analysis of its synthetic route and general principles of pharmaceutical impurity control, the following purity criteria are recommended for this compound.

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder.
Identification HPLC (retention time), ¹H NMR, Mass SpectrometryConforms to the reference standard.
Assay HPLC98.0% - 102.0% (on anhydrous basis)
Water Content Karl Fischer TitrationNot more than 1.0%
Residue on Ignition USP <281>Not more than 0.1%
Heavy Metals USP <231>Not more than 20 ppm
Residual Solvents Gas Chromatography (GC)Meets ICH Q3C limits.
Related Substances HPLCSee Table of Impurities below.
Table of Potential Impurities
Impurity NameStructureClassificationRecommended Limit
10-Deacetylbaccatin III (10-DAB)Starting MaterialProcess-RelatedNot more than 0.5%
7-Methoxy-10-DAB IIIIntermediateProcess-RelatedNot more than 0.3%
10-Methoxy-10-DAB IIIIntermediateProcess-RelatedNot more than 0.3%
7-epi-7,10-Dimethoxy-10-DAB IIIEpimerProcess-RelatedNot more than 0.2%
Unknown Impurities--Individual unknown: NMT 0.10%Total unknowns: NMT 0.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is indicative and should be validated according to ICH guidelines for its intended use.[7][8][9][10][11]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with a mixture of Acetonitrile and Water.

      • Time (min) | % Acetonitrile | % Water

      • ---|---|---

      • 0 | 40 | 60

      • 25 | 70 | 30

      • 30 | 70 | 30

      • 35 | 40 | 60

      • 40 | 40 | 60

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of impurities by area normalization.

Validation of the HPLC Method

The analytical method should be validated for the following parameters as per ICH Q2(R1) guidelines:

  • Specificity: Demonstrate that the method is able to separate and quantify the main component and its potential impurities without interference from each other or from the matrix.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Path to Purity

The following diagrams illustrate the key processes involved in establishing and assessing the purity of this compound.

Purity_Workflow start Start: 10-DAB III synthesis Synthesis: Selective Dimethylation start->synthesis intermediate Crude this compound synthesis->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification pure_product Purified this compound purification->pure_product qc_testing Quality Control Testing pure_product->qc_testing qc_testing->purification Fails Specifications release Release for Cabazitaxel Synthesis qc_testing->release Meets Specifications Analytical_Method_Validation method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq robustness Robustness validation->robustness routine_use Routine QC Use specificity->routine_use linearity->routine_use accuracy->routine_use precision->routine_use lod_loq->routine_use robustness->routine_use

References

Comparative Cytotoxicity of 7,10-Dimethoxy-10-DAB III Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 7,10-Dimethoxy-10-deacetylbaccatin III (DAB) III analogues, supported by experimental data. This document details the methodologies for key experiments and visualizes critical biological pathways and workflows to facilitate further research and development in cancer therapeutics.

The quest for more effective and less toxic chemotherapeutic agents has led to extensive research into the modification of natural product scaffolds. Taxanes, such as Paclitaxel and Docetaxel, are potent microtubule-stabilizing agents widely used in cancer treatment. 7,10-Dimethoxy-10-DAB III is a key intermediate in the synthesis of next-generation taxanes like Cabazitaxel. Modifications at the C7 and C10 positions of the baccatin III core are a significant area of interest for developing novel analogues with improved efficacy, better pharmacological properties, and the ability to overcome drug resistance.

Quantitative Comparison of Cytotoxicity

While specific comparative data for a broad series of this compound analogues is limited in publicly available literature, studies on docetaxel analogues with modifications at the C10 position provide valuable insights into the structure-activity relationships. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected 10-alkylated docetaxel analogues against a human cancer cell line, demonstrating the impact of C10 modifications on anticancer activity.

Compound/AnalogueCancer Cell LineIC50 (nM)Fold Increase/Decrease vs. Docetaxel
DocetaxelPC-3 (Prostate)4.75 ± 0.05-
DocetaxelDU145 (Prostate)~1.7-
Docetaxel22Rv1 (Prostate)~4.0-
DocetaxelLNCaP (Prostate)0.78–1.06-
DocetaxelC4-2B (Prostate)1.00–1.40-
10-alkylated docetaxel analogue with a methoxycarbonyl groupNot SpecifiedMore potent than docetaxel>1

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell lines, incubation times, and assay methods. The data presented for docetaxel against various prostate cancer cell lines is for general comparison of potency.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The following is a standard protocol for determining the half-maximal inhibitory concentration (IC50) of novel compounds using the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Taxane-Induced Apoptosis

Taxanes, including analogues of this compound, primarily exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent induction of apoptosis. This process involves a complex signaling cascade, often involving the Bcl-2 family of proteins and caspases.

Taxane_Induced_Apoptosis cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Taxane Analogue Taxane Analogue Microtubule Stabilization Microtubule Stabilization Taxane Analogue->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Mitotic Arrest (G2/M)->Bcl-2 (anti-apoptotic) inhibition Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) Mitotic Arrest (G2/M)->Bax/Bak (pro-apoptotic) activation Bcl-2 (anti-apoptotic)->Bax/Bak (pro-apoptotic) inhibits Cytochrome c Release Cytochrome c Release Bax/Bak (pro-apoptotic)->Cytochrome c Release Cytochrome c Cytochrome c Cytochrome c Release->Cytochrome c Apoptosome Formation Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cytochrome c->Apoptosome Formation

Caption: Taxane-induced apoptosis signaling pathway.

Experimental Workflow: Comparative Cytotoxicity Assessment

The systematic evaluation of novel compounds requires a structured experimental workflow, from initial compound synthesis to the final data analysis.

Cytotoxicity_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Cytotoxicity Assay cluster_analysis Data Analysis A Synthesis of this compound Analogues B Purification & Characterization A->B E Treatment with Analogue Series & Controls B->E C Cell Line Selection (e.g., MCF-7, A549, PC-3) D Cell Seeding in 96-well plates C->D D->E F Incubation (48-72h) E->F G MTT Assay F->G H Absorbance Reading G->H I Calculation of % Cell Viability H->I J Dose-Response Curve Generation I->J K IC50 Value Determination J->K L Comparative Analysis K->L

Caption: Experimental workflow for comparative cytotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of 7,10-Dimethoxy-10-DAB III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 7,10-Dimethoxy-10-deacetylbaccatin III (7,10-Dimethoxy-10-DAB III) is a key intermediate in the synthesis of the chemotherapy drug Cabazitaxel.[1] Due to its cytotoxic potential, stringent disposal procedures must be followed. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Key Safety Data for Related Compound (10-Deacetylbaccatin III)

Hazard ClassificationGHS StatementsProtective Measures
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledAvoid all personal contact. Wear appropriate PPE. Work in a chemical fume hood.
Germ Cell Mutagenicity H340: May cause genetic defectsObtain special instructions before use.
Carcinogenicity H350: May cause cancerObtain special instructions before use.
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposureAvoid prolonged or repeated exposure.
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing.
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye protection.
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effectsPrevent release to the environment.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "7,10-Dimethoxy-10-deacetylbaccatin III"

      • CAS Number: 183133-94-0[1][5]

      • The specific hazard warnings (e.g., "Toxic," "Carcinogen," "Mutagen").

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • All waste must be handled in accordance with local, state, and federal regulations.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in a Chemical Fume Hood ppe->hood collect Collect all this compound waste in a dedicated container hood->collect seal Securely seal the container collect->seal label_waste Label container with: - Chemical Name & CAS - Hazard Warnings - Date & Contact Info seal->label_waste store Store in a designated, secure, and ventilated area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for waste pickup and disposal contact_ehs->pickup

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 7,10-Dimethoxy-10-DAB III

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 7,10-Dimethoxy-10-DAB III.

Hazard Identification and Classification

Based on data for 10-Deacetylbaccatin III, this compound is considered a hazardous substance.[1] It is classified as toxic if swallowed, in contact with skin, or inhaled.[2] It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[2]

Hazard Summary Table

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[2][3]
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin[2][3]
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled[2][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[2][3]
Germ Cell Mutagenicity1A/2DangerH340/H341: May cause genetic defects[2][3][4]
Carcinogenicity1BDangerH350: May cause cancer[2]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[2][3]
Specific Target Organ Toxicity (Repeated Exposure)2WarningH373: May cause damage to organs through prolonged or repeated exposure[2]
Hazardous to the Aquatic Environment, Long-term Hazard3-H412: Harmful to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for cytotoxic compounds and 10-DAB III.[1][5][6][7]

PPE Recommendations

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Double gloves (Chemotherapy gloves)Nitrile or polychloroprene gloves are recommended.[1] Ensure gloves are tested against chemotherapy agents (ASTM D6978).[5] Change gloves frequently and immediately if contaminated.
Body Impermeable GownA long-sleeved, disposable gown that closes in the back should be worn.[5] Ensure the gown is resistant to chemical permeation.
Eyes/Face Safety Goggles and Face ShieldUse chemical safety goggles with a full seal.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory RespiratorAn approved HEPA respirator or a NIOSH-approved N-95 respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient.[1][6]
Feet Shoe CoversDisposable shoe covers should be worn and removed before leaving the work area.[1]
Experimental Protocols: Safe Handling and Disposal

Handling Procedures

  • Preparation: All handling of this compound should be conducted in a designated area, preferably within a Class II laminar flow biological safety cabinet or a fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.

  • Weighing and Reconstitution: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a containment enclosure. Avoid generating dust.[1] For reconstitution, add the solvent slowly to the powder to prevent aerosolization.

  • General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[4]

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.[1][8]

  • Containerization: Place all contaminated solid waste in a clearly labeled, sealed, and leak-proof container.[1] Sharps should be placed in a designated sharps container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container.[8] Do not dispose of this waste down the drain.[8]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations.[1][9]

Emergency Procedures

Spill Management

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.[1]

    • Cover the spill with absorbent material.[1]

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate decontaminating solution.

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's emergency response team immediately.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_decon Decontamination cluster_disposal Waste Disposal A Review SDS and SOPs B Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) A->B C Weighing and Compounding B->C Proceed to handling D Experimental Use C->D E Clean Work Surfaces D->E Post-experiment F Doff PPE E->F G Segregate Hazardous Waste (Solids, Liquids, Sharps) F->G Dispose of used PPE H Label and Store Waste Securely G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.